molecular formula C4H3BrN2O B3181032 5-Bromo-1H-pyrazole-3-carbaldehyde CAS No. 518357-37-4

5-Bromo-1H-pyrazole-3-carbaldehyde

Cat. No.: B3181032
CAS No.: 518357-37-4
M. Wt: 174.98 g/mol
InChI Key: ZUICLPHALGEKIW-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C4H3BrN2O and its molecular weight is 174.98 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-1H-pyrazole-3-carbaldehyde is 173.94288 g/mol and the complexity rating of the compound is 98. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-1H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-4-1-3(2-8)6-7-4/h1-2H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUICLPHALGEKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698384
Record name 5-Bromo-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518357-37-4
Record name 5-Bromo-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-1H-pyrazole-3-carbaldehyde: A Comprehensive Technical Guide for Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently utilize 5-Bromo-1H-pyrazole-3-carbaldehyde (CAS 518357-37-4) as a highly versatile, bifunctional building block. Its value lies in the orthogonal reactivity of its C3-carbaldehyde and C5-bromide functional handles, which enables the rapid, modular assembly of complex, multi-substituted pyrazole libraries. However, unlocking its full potential requires a deep understanding of its annular tautomerism and the electronic interplay between its functional groups. This whitepaper provides a mechanistic and practical blueprint for strategically functionalizing this core scaffold.

Physicochemical Profiling & Structural Dynamics

Before initiating any synthetic campaign, it is critical to establish the physicochemical baseline of the reagent[1].

PropertyValue
CAS Number 518357-37-4
Molecular Formula C4H3BrN2O
Molecular Weight 174.98 g/mol
Physical Form Pale-yellow to Yellow-brown Solid
Storage Conditions 2-8 °C, stored under nitrogen
Purity ≥95%
SMILES O=CC1=NNC(Br)=C1

Structural Dynamics & Tautomerism: The 1H-pyrazole ring exhibits rapid annular tautomerism, meaning the proton dynamically exchanges between the N1 and N2 positions. In an unsubstituted pyrazole, this tautomerism effectively renders the C3 and C5 positions electronically equivalent. However, in 5-Bromo-1H-pyrazole-3-carbaldehyde, the presence of the electron-withdrawing C3-carbaldehyde and C5-bromide "locks" the electronic distribution. This polarization makes the C5-Br bond highly susceptible to oxidative addition by low-valent transition metals, while the C3-aldehyde remains a prime target for nucleophilic attack[2].

Reactivity Matrix & Mechanistic Causality

To design a self-validating synthetic sequence, we must exploit the orthogonal reactivity of the three primary sites:

  • N1-Proton (Acidic/Nucleophilic): The unprotected pyrazole nitrogen can coordinate with and poison palladium catalysts, or undergo undesired N-arylation during cross-coupling[3].

    • Causality: Masking this site with a robust protecting group (e.g., SEM or THP) is mandatory before transition-metal catalysis to ensure regiocontrol and maintain catalyst turnover.

  • C5-Bromide (Electrophilic): Activated by the electron-deficient pyrazole core.

    • Causality: Ideal for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings. The electron-withdrawing nature of the ring accelerates the oxidative addition step of the catalytic cycle.

  • C3-Carbaldehyde (Electrophilic): A highly reactive handle for reductive amination, Wittig olefination, or Knoevenagel condensation.

    • Causality: Can be functionalized either before or after C5-coupling, depending on the chemical stability of the appended groups.

Key Experimental Workflows (Self-Validating Protocols)

Protocol A: Regioselective N1-Protection via SEM-Cl

Objective: Prevent catalyst poisoning and non-specific N-arylation. Causality: Deprotonation with Sodium Hydride (NaH) generates a highly nucleophilic pyrazolide anion. The bulky 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) directs attack primarily to the less sterically hindered nitrogen, ensuring regioselectivity. Methodology:

  • Dissolve 5-Bromo-1H-pyrazole-3-carbaldehyde (1.0 equiv) in anhydrous DMF (0.2 M) under a strict N₂ atmosphere.

  • Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. (Self-Validation: Effervescence of H₂ gas confirms successful deprotonation).

  • Stir for 30 minutes, then add SEM-Cl (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Install an aryl/heteroaryl group at the C5 position. Causality: The use of Buchwald-type ligands (e.g., XPhos or SPhos) is critical when coupling electron-deficient, nitrogen-rich heterocycles. These bulky, electron-rich ligands facilitate rapid reductive elimination and prevent catalyst deactivation by the azole nitrogens[2][3]. Methodology:

  • Charge a Schlenk flask with the N-SEM protected 5-bromo-pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with N₂ three times. (Self-Validation: Rigorous degassing is required to prevent the oxidation of the active Pd(0) species).

  • Add degassed 1,4-dioxane/H₂O (4:1 ratio, 0.1 M).

  • Heat the mixture at 90 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

Protocol C: Direct Reductive Amination at C3

Objective: Convert the carbaldehyde into a secondary or tertiary amine. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde, minimizing side reactions and over-alkylation. Methodology:

  • Combine the C5-functionalized pyrazole-3-carbaldehyde (1.0 equiv) and a primary amine (1.2 equiv) in 1,2-dichloroethane (DCE) (0.2 M).

  • Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Stir for 4-12 hours until complete consumption of the starting material is observed by LC-MS.

  • Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry, and purify.

Visualizations

G A 5-Bromo-1H-pyrazole- 3-carbaldehyde B N1-SEM Protection (NaH, SEM-Cl) A->B Step 1 C C5 Suzuki Coupling (Pd-cat, Ar-B(OH)2) B->C Step 2 D C3 Reductive Amination (NaBH(OAc)3, R-NH2) C->D Step 3 E Global Deprotection (TBAF or HCl) D->E Step 4 F 3,5-Disubstituted 1H-Pyrazole E->F Final

Orthogonal functionalization workflow for 5-Bromo-1H-pyrazole-3-carbaldehyde.

G A C3-Aldehyde + 1° Amine B Nucleophilic Attack (Catalytic AcOH) A->B C Hemiaminal Intermediate B->C D Dehydration (-H2O) C->D E Iminium Ion D->E F Hydride Transfer (from NaBH(OAc)3) E->F G Secondary Amine Product F->G

Mechanistic pathway of direct reductive amination at the C3-carbaldehyde.

References

3. Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry / Organic Chemistry Portal URL: [Link]

4.[3] Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society URL: [Link]

Sources

5-Bromo-1H-pyrazole-3-carbaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Synthesis, and Application in Medicinal Chemistry

Physicochemical Identity & Structural Profile[1][2][3][4]

5-Bromo-1H-pyrazole-3-carbaldehyde is a bifunctional heterocyclic scaffold critical to modern drug discovery. It serves as a "linchpin" intermediate, allowing researchers to independently manipulate the halogen handle via cross-coupling and the aldehyde via condensation or reduction.

Core Identity Data
PropertySpecification
CAS Registry Number 518357-37-4
IUPAC Name 5-Bromo-1H-pyrazole-3-carbaldehyde
Synonyms 3-Bromo-1H-pyrazole-5-carbaldehyde (Tautomer); 5-Bromo-3-formylpyrazole
Molecular Formula C₄H₃BrN₂O
Molecular Weight 174.98 g/mol
SMILES O=CC1=NNC(Br)=C1
Appearance Off-white to pale yellow solid
Melting Point 148–152 °C (Decomposes)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Structural Tautomerism

Researchers must recognize that unsubstituted pyrazoles exist in dynamic equilibrium. In solution, the hydrogen on the nitrogen oscillates between positions 1 and 2. Consequently, 5-bromo-1H-pyrazole-3-carbaldehyde is chemically equivalent to 3-bromo-1H-pyrazole-5-carbaldehyde .

Note: For consistency in IUPAC nomenclature, if the N1 position is substituted (e.g., N-methylation), the numbering becomes fixed, and the 3-bromo and 5-bromo isomers become distinct, separable compounds.

Tautomerism cluster_0 Dynamic Equilibrium in Solution T1 5-Bromo-1H-pyrazole-3-carbaldehyde (NH at pos 1) T2 3-Bromo-1H-pyrazole-5-carbaldehyde (NH at pos 2) T1->T2  Fast Proton Transfer  

Caption: Tautomeric equilibrium of the core scaffold. In the absence of N-substitution, these forms are indistinguishable.

Synthetic Methodology

While direct formylation of 3-bromopyrazole is difficult due to regioselectivity issues, the most robust synthetic route relies on the reduction of the corresponding ethyl ester. This method offers high yields and avoids over-oxidation side products common with methyl-pyrazole oxidation.

Primary Route: Selective Reduction of Ethyl Ester

Precursor: Ethyl 5-bromo-1H-pyrazole-3-carboxylate (CAS: 1392208-46-6)

Protocol:
  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve Ethyl 5-bromo-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature prevents over-reduction to the alcohol.

  • Reduction: Add DIBAL-H (Diisobutylaluminum hydride, 1.0 M in toluene, 2.5 eq) dropwise over 30 minutes.

  • Monitoring: Stir at -78 °C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LCMS.[1]

  • Quench: Quench carefully with methanol at -78 °C, followed by a saturated solution of Rochelle’s salt (Potassium sodium tartrate).

  • Workup: Warm to room temperature and stir vigorously until the aluminum emulsion clears (may take 1–2 hours). Extract with EtOAc (3x).[2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).

Alternative Route: Oxidation of Methyl Precursor

Precursor: 3-Methyl-5-bromo-1H-pyrazole

  • Method: Oxidation using KMnO₄ (aqueous/pyridine reflux) yields the carboxylic acid, which is then converted to the Weinreb amide and reduced to the aldehyde.

  • Drawback: Direct oxidation to aldehyde is difficult to control; usually proceeds to the acid.

Reactivity & Functionalization Map

This scaffold is a "divergent hub" in medicinal chemistry. The distinct reactivity profiles of the aryl bromide and the aldehyde allow for orthogonal functionalization.

Divergent Synthesis Workflow
  • Path A (Suzuki/Buchwald): The C-Br bond is reactive toward Pd-catalyzed cross-coupling, enabling the installation of aryl, heteroaryl, or amine groups.

  • Path B (Condensation/Reductive Amination): The C=O bond reacts with amines to form Schiff bases (reduced to secondary amines) or with phosphonates (Horner-Wadsworth-Emmons) to form vinyl derivatives.

  • Path C (N-Alkylation): The acidic NH (pKa ~14) can be alkylated to fix the regiochemistry.

Reactivity Core 5-Bromo-1H-pyrazole-3-carbaldehyde (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Path A: C-Br RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Path B: C=O Alkylation N-Alkylation (R-X, Base) Core->Alkylation Path C: N-H Biaryl 5-Aryl-pyrazole-3-carbaldehyde (Kinase Inhibitor Core) Suzuki->Biaryl Amine 5-Bromo-3-(aminomethyl)pyrazole (Solubility/Targeting) RedAm->Amine Regio N-Substituted Regioisomers (Fixed Tautomers) Alkylation->Regio

Caption: Orthogonal reactivity map. Path A and B can be sequenced (e.g., Suzuki first, then Reductive Amination) to build complex libraries.

Applications in Drug Discovery[7]

Kinase Inhibition (p38 MAP, CDK)

The 3,5-disubstituted pyrazole motif is a privileged structure in kinase inhibitors. The 5-bromo position is typically replaced with a bulky aryl group to occupy the hydrophobic pocket of the ATP binding site, while the 3-formyl group is converted into a hydrogen-bond acceptor/donor motif (e.g., amide or amine) to interact with the hinge region.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<175 Da) and high ligand efficiency potential, this compound is an ideal fragment for screening. The bromine provides an anomalous scattering signal for X-ray crystallography, aiding in the determination of binding modes.

Safety & Handling

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the carboxylic acid over time.

References

  • PubChem . 5-bromo-1H-pyrazole-3-carboxylic acid (Precursor Data). CID 21218106. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-1H-pyrazole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde group and a bromine atom on the pyrazole core, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential biological activity. This guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-1H-pyrazole-3-carbaldehyde, offering researchers, scientists, and drug development professionals a comprehensive reference for its identification and characterization.

Molecular Structure and Key Spectroscopic Features

The structure of 5-Bromo-1H-pyrazole-3-carbaldehyde, with the IUPAC name 5-bromo-1H-pyrazole-3-carbaldehyde and CAS number 518357-37-4, is presented below. The key structural features that will be interrogated by various spectroscopic techniques are the pyrazole ring, the aldehyde functional group, and the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Bromo-1H-pyrazole-3-carbaldehyde, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy

Expected Chemical Shifts and Splitting Patterns:

The ¹H NMR spectrum of 5-Bromo-1H-pyrazole-3-carbaldehyde is expected to be relatively simple, with two key signals in the aromatic/heteroaromatic region and one in the downfield aldehyde region.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aldehyde-H9.8 - 10.2Singlet (s)The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond.
Pyrazole-H47.0 - 7.5Singlet (s)This proton is on the pyrazole ring and its chemical shift is influenced by the adjacent bromine and the overall electron-withdrawing nature of the ring system.
N-H13.0 - 15.0Broad Singlet (br s)The N-H proton of the pyrazole ring is acidic and often appears as a broad signal at a very downfield chemical shift. Its observation can be solvent-dependent, and it may exchange with D₂O.

Experimental Protocol Considerations:

  • Solvent Selection: A deuterated solvent that can dissolve the compound without reacting with the aldehyde group is essential. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for pyrazole derivatives as it can effectively solvate the N-H proton, making it observable. Chloroform-d (CDCl₃) can also be used, but the N-H signal may be broader or less distinct.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H NMR, with its signal set to 0.00 ppm.

  • Data Acquisition: A standard ¹H NMR experiment on a 300-500 MHz spectrometer would be sufficient to resolve the expected signals.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (δ, ppm) Notes
C=O (Aldehyde)180 - 190The carbonyl carbon is significantly deshielded and appears far downfield.
C3 (Pyrazole)145 - 155This carbon is attached to the aldehyde group and is part of the C=N bond of the pyrazole ring.
C5 (Pyrazole)130 - 140This carbon is directly bonded to the bromine atom, which will influence its chemical shift.
C4 (Pyrazole)110 - 120This is the only C-H carbon on the pyrazole ring.

Experimental Protocol Considerations:

  • Solvent and Standard: The same solvent and internal standard as for ¹H NMR can be used.

  • Acquisition Technique: A proton-decoupled ¹³C NMR experiment is standard to produce a spectrum with singlets for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups (in this case, to confirm the single CH group).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Bromo-1H-pyrazole-3-carbaldehyde will be characterized by several key absorption bands.

Expected Characteristic Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3100 - 3300Medium, BroadCharacteristic of the N-H bond in the pyrazole ring. The broadness is due to hydrogen bonding.
C-H Stretch (Aldehyde)2700 - 2900 and 2800 - 3000MediumTwo distinct bands are often observed for the aldehydic C-H stretch (Fermi resonance).
C=O Stretch (Aldehyde)1680 - 1710StrongThe position of this strong absorption is indicative of a conjugated aldehyde.
C=N and C=C Stretch1500 - 1650Medium to StrongThese absorptions arise from the pyrazole ring vibrations.
C-Br Stretch500 - 650Medium to StrongThis band in the fingerprint region is indicative of the carbon-bromine bond.

Experimental Protocol:

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion and Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular formula of 5-Bromo-1H-pyrazole-3-carbaldehyde is C₄H₃BrN₂O. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak. The expected m/z values for the molecular ion will be approximately 173.95 (for C₄H₃⁷⁹BrN₂O) and 175.95 (for C₄H₃⁸¹BrN₂O), with nearly equal intensities.

  • Key Fragmentation Pathways:

    • Loss of the aldehyde group (-CHO) leading to a fragment at m/z ~145/147.

    • Loss of a bromine radical (Br•) resulting in a fragment at m/z ~95.

    • Cleavage of the pyrazole ring can lead to various smaller fragments.

Experimental Protocol:

  • Ionization Technique: Electron Ionization (EI) is a common technique that will induce fragmentation and provide a characteristic fingerprint spectrum. Electrospray Ionization (ESI) could also be used, which would likely show a prominent protonated molecule [M+H]⁺ at m/z ~175/177.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to obtain the mass spectrum.

Illustrative Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow for the comprehensive spectroscopic characterization of 5-Bromo-1H-pyrazole-3-carbaldehyde.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (EI or ESI) Purification->MS Data_Analysis Correlate Spectroscopic Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of 5-Bromo-1H-pyrazole-3-carbaldehyde Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of 5-Bromo-1H-pyrazole-3-carbaldehyde.

Synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde

A common synthetic route to pyrazole-3-carbaldehydes involves the Vilsmeier-Haack reaction. While a specific, detailed experimental procedure for 5-Bromo-1H-pyrazole-3-carbaldehyde is not widely published, a general protocol can be adapted from the synthesis of similar pyrazole aldehydes.

General Synthetic Protocol (Vilsmeier-Haack Reaction):

  • Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).

  • Reaction with a Hydrazone Precursor: A suitable starting material would be the hydrazone of a 2-bromo-1-ethanone derivative. This hydrazone is then added to the prepared Vilsmeier reagent.

  • Reaction and Workup: The reaction mixture is typically heated to drive the cyclization and formylation. After the reaction is complete, it is carefully quenched by pouring it onto ice. The product can then be extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 5-Bromo-1H-pyrazole-3-carbaldehyde.

It is imperative for researchers to consult relevant safety data sheets (SDS) for all reagents and to perform the synthesis in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-1H-pyrazole-3-carbaldehyde. By combining predicted data with the analysis of related compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided information on NMR, IR, and MS, along with a general synthetic strategy, serves as a valuable resource for those working in the fields of medicinal chemistry and materials science. As with any chemical analysis, it is recommended to acquire experimental data on a purified sample to confirm the structure and purity unequivocally.

References

  • PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid. [Link]

  • El-Reedy, A. M., & Hussein, A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

Technical Whitepaper: Solubility Profile & Handling of 5-Bromo-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the handling, solubilization, and application of 5-Bromo-1H-pyrazole-3-carbaldehyde . It is structured to provide actionable intelligence for researchers dealing with the specific physicochemical challenges of halogenated heterocyclic aldehydes.

Part 1: Executive Technical Summary

5-Bromo-1H-pyrazole-3-carbaldehyde (CAS: 518357-37-4) is a bifunctional heterocyclic building block critical in the synthesis of kinase inhibitors and agrochemicals. Its utility is defined by two reactive handles: the electrophilic aldehyde at C3 and the halogenated position at C5, amenable to cross-coupling.

However, its solubility behavior is non-trivial. The molecule possesses a "push-pull" electronic structure:

  • H-Bond Donor/Acceptor: The pyrazole N-H and N: motifs create strong intermolecular hydrogen bonding, leading to a high crystal lattice energy.

  • Lipophilicity vs. Polarity: The bromo substituent increases lipophilicity (LogP ~0.98), while the aldehyde and pyrazole core retain significant polarity.

Operational Reality: This compound is sparingly soluble in standard non-polar solvents and requires polar aprotic media or heat to achieve high concentrations (>50 mg/mL).

Part 2: Qualitative Solubility Profile

The following data categorizes solvent compatibility based on operational synthesis protocols and structural analysis.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusOperational Notes
Polar Aprotic DMSO, DMF, NMP Excellent Primary choice for stock solutions. Can typically achieve >100 mg/mL. Essential for nucleophilic aromatic substitution (

) or coupling reactions.
Polar Protic Methanol, Ethanol Moderate Temperature-dependent. Good for recrystallization.[1] Solubility increases significantly upon heating to reflux.
Chlorinated DCM, Chloroform Good Useful for liquid-liquid extraction (workup). Solubilizes the compound well enough for chromatography loading.
Ethers THF, 1,4-Dioxane Moderate to Good Excellent for reactions (e.g., Suzuki coupling). THF is preferred for reductive aminations.
Esters Ethyl Acetate (EtOAc) Moderate Standard extraction solvent. Limited utility for high-concentration reactions without co-solvents.
Hydrocarbons Hexane, Heptane Poor / Insoluble Used as an anti-solvent to precipitate the product during purification.
Aqueous Water Poor (Neutral pH) pH Dependent. Soluble in basic aqueous media (e.g., 1M NaOH) due to deprotonation of the pyrazole N-H (

).

Part 3: Experimental Protocols

Protocol A: The "Solubility Stress Test" (Self-Validating)

Do not rely on literature values alone. Validating solubility for your specific batch (polymorph differences) is critical.

Objective: Determine the saturation limit in a target solvent.

  • Preparation: Weigh 10 mg of 5-Bromo-1H-pyrazole-3-carbaldehyde into a 1.5 mL HPLC vial.

  • Titration: Add the target solvent in 50 µL increments .

  • Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.

  • Observation: Check for clarity.

    • Clear: Soluble.[1][2][3] Calculate concentration.

    • Turbid: Add more solvent.

  • Validation: Once dissolved, cool to 4°C for 1 hour. If precipitate forms, the solubility is temperature-sensitive (critical for storage).

Protocol B: Preparation of a 100 mM Stock Solution

Recommended for biological assays or high-throughput screening.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Calculation: MW = 174.98 g/mol .[4] To make 1 mL of 100 mM stock, you need 17.5 mg .

  • Procedure:

    • Weigh 17.5 mg of solid into a chemically resistant vial.

    • Add 500 µL DMSO.

    • Sonicate until fully dissolved (solution should be light yellow/colorless).

    • Top up to exactly 1.0 mL with DMSO.

  • Storage: Store at -20°C. DMSO is hygroscopic; seal tightly to prevent water absorption, which causes precipitation.

Part 4: Decision Logic & Workflows (Visualized)

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Intended Application? Reaction Chemical Synthesis Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis ReactionType Reaction Type? Reaction->ReactionType Method Method? Purification->Method DMSO Use: DMSO-d6 Analysis->DMSO NMR/Stock Coupling Cross-Coupling (Suzuki/Sonogashira) ReactionType->Coupling High Temp Nucleophilic Nucleophilic Attack (Aldehyde chemistry) ReactionType->Nucleophilic Room Temp Solv_Dioxane Use: 1,4-Dioxane or DMF/Water Coupling->Solv_Dioxane Solv_Methanol Use: Methanol or THF Nucleophilic->Solv_Methanol Recryst Recrystallization Method->Recryst Extract Extraction Method->Extract Solv_Ethanol Use: Ethanol (Hot) -> Cool to ppt Recryst->Solv_Ethanol Solv_EtOAc Use: EtOAc / DCM Extract->Solv_EtOAc

Figure 2: Solubility Testing Workflow

Caption: Step-by-step experimental workflow to determine saturation limits using the "Stress Test" protocol.

SolubilityTest Step1 Weigh 10mg Compound Step2 Add 50µL Solvent Step1->Step2 Step3 Vortex & Sonicate (1 min) Step2->Step3 Decision Clear Solution? Step3->Decision Calc Calculate Solubility (mg/mL) Decision->Calc Yes Repeat Add +50µL Solvent Decision->Repeat No Repeat->Step3

Part 5: Scientific Rationale & Causality

Why These Solvents?
  • DMSO/DMF (Dipolar Aprotic): The pyrazole ring is a "hard" heterocycle. The highly polar S=O and N-C=O bonds in DMSO and DMF respectively disrupt the strong intermolecular hydrogen bonds (N-H...N) holding the crystal lattice together. This is why they are the only solvents capable of high-concentration stock solutions [1].

  • Ethanol (Protic): While ethanol can donate hydrogen bonds, it is less effective at breaking the crystal lattice at room temperature. However, upon heating, the kinetic energy overcomes the lattice energy, allowing the compound to dissolve. As the solution cools, the lattice energy dominates again, causing precipitation—making Ethanol the ideal recrystallization solvent [2].

  • Water (Aqueous): The neutral compound is hydrophobic. However, adding a base (NaOH) removes the proton from the pyrazole nitrogen (N1), creating a charged pyrazolate anion. This ionic species is highly water-soluble. This reversible switch is crucial for Acid-Base Extraction purification strategies [3].

Common Pitfalls
  • Aldehyde Oxidation: In protic solvents (Methanol) exposed to air, the aldehyde group at C3 can slowly oxidize to the carboxylic acid or form hemiacetals. Always use fresh, anhydrous solvents for storage.

  • Precipitation in Bio-Assays: When diluting a DMSO stock into aqueous buffer (e.g., PBS), the compound may "crash out" if the final concentration exceeds its aqueous solubility limit (typically <100 µM). Perform a serial dilution check before cell-based assays.

References

  • BenchChem. Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. (Analogous pyrazole solubility principles). Retrieved from

  • ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (Review of synthesis and purification solvents). ARKIVOC 2011 (i) 196-245.[5][6] Retrieved from

  • GuideChem. How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic acid? (Describes extraction and pH-dependent solubility of the carboxylic acid analog). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 5-Bromo-3-pyridinecarboxaldehyde.[7] (Safety and handling of analogous halogenated aldehydes). Retrieved from

Sources

Reactivity and stability of 5-Bromo-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity and stability of 5-Bromo-1H-pyrazole-3-carbaldehyde Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Navigating the Tautomeric Scaffold in High-Throughput Synthesis

Executive Summary: The "Chameleon" Scaffold

5-Bromo-1H-pyrazole-3-carbaldehyde (CAS: 518357-37-4) represents a high-value "chameleon" intermediate in medicinal chemistry. Its utility stems from its orthogonal tri-functionality : an acidic amine (NH), an electrophilic aldehyde (CHO), and a halogen handle (C-Br) primed for cross-coupling.

However, this versatility comes with a significant challenge: annular tautomerism . The migration of the proton between N1 and N2 renders the C3 and C5 positions chemically equivalent in solution but distinct upon functionalization. Successful utilization of this scaffold requires a strategic approach to regiocontrol, stability management, and sequential functionalization.

This guide provides a mechanistic deep-dive into stabilizing, manipulating, and scaling this critical intermediate.

Structural Dynamics & Tautomerism

The defining feature of 5-bromo-1H-pyrazole-3-carbaldehyde is its rapid tautomeric equilibrium. In solution, the molecule exists as a mixture of two tautomers.[1] This has profound implications for reactivity, particularly during N-alkylation or acylation.

The Tautomeric Equilibrium

The proton on the pyrazole nitrogen is labile. While often drawn as the 3-formyl-5-bromo tautomer, the equilibrium is influenced by solvent polarity and hydrogen bonding.

  • Tautomer A (3-formyl): The aldehyde is at position 3; Bromine at 5.

  • Tautomer B (5-formyl): The aldehyde is at position 5; Bromine at 3.

Implication: Without a directing group or steric control, N-alkylation results in a mixture of regioisomers (1,3-disubstituted vs. 1,5-disubstituted products).

Tautomerism TautomerA Tautomer A (3-CHO, 5-Br) Major in non-polar? Transition Proton Transfer (Fast Equilibrium) TautomerA->Transition Kd TautomerB Tautomer B (5-CHO, 3-Br) Sterically Congested Transition->TautomerB

Figure 1: Annular tautomerism renders the 3 and 5 positions fluid until the Nitrogen is locked.

Stability Profile & Storage Protocols

The aldehyde moiety is the "weak link" regarding stability. It is susceptible to autoxidation to the carboxylic acid (5-bromo-1H-pyrazole-3-carboxylic acid) and polymerization (aldol-type condensations) if stored improperly.

ParameterSpecification / Behavior
Physical State Off-white to pale yellow solid.
Oxidation Sensitivity High. The aldehyde slowly oxidizes to carboxylic acid in air.
Hygroscopicity Moderate. Moisture can accelerate hydrate formation or polymerization.
Thermal Stability Stable up to ~100°C, but prolonged heat promotes decomposition.
Recommended Storage -20°C or 4°C under Argon/Nitrogen atmosphere. Desiccate.

Diagnostic Check: Before use in critical steps, check the 1H NMR (DMSO-d6) .

  • Aldehyde proton: Singlet at ~9.8–10.0 ppm.

  • Impurity: Broad singlet at ~13.0 ppm indicates carboxylic acid formation.

Reactivity Landscape & Strategic Workflows

The molecule offers three distinct reaction vectors. The order of operations is critical to avoid chemoselectivity issues.

Vector 1: The Nitrogen (N1) – The "Lock"
  • Reactivity: Nucleophilic attack on alkyl halides, Michael acceptors, or protecting groups.

  • Challenge: Regioselectivity.

  • Strategy: Use bulky protecting groups (e.g., SEM, THP, Trityl) or specific bases to influence the isomer ratio.

    • Protocol Note:Cesium Carbonate (Cs2CO3) in DMF often favors the thermodynamic product (1,3-disubstituted) due to reversible alkylation or specific coordination effects [1].

Vector 2: The Aldehyde (C3) – The "Warhead"
  • Reactivity: Reductive amination, Wittig olefination, oxidation, reduction.

  • Constraint: Must be compatible with the C-Br bond (avoid Lithium reagents that might cause Lithium-Halogen exchange unless intended).

Vector 3: The Bromine (C5) – The "Coupling Partner"[2]
  • Reactivity: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig.[2]

  • Constraint: Unprotected NH pyrazoles can poison Pd catalysts or undergo competitive N-arylation. Always protect N1 before Pd-coupling.

ReactionMap Core 5-Bromo-1H-pyrazole-3-CHO N_Prot Step 1: N-Protection (SEM-Cl / Cs2CO3) Core->N_Prot Essential First Step Regio_Iso Regioisomers: 1-SEM-3-CHO (Major) vs 1-SEM-5-CHO N_Prot->Regio_Iso Red_Am Reductive Amination (R-NH2, STAB) Regio_Iso->Red_Am Parallel Funct. Wittig Wittig Reaction (Ph3P=CH-R) Regio_Iso->Wittig Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Regio_Iso->Suzuki Pd-Catalysis Buchwald Buchwald-Hartwig (R2NH, Pd2(dba)3) Suzuki->Buchwald Sequential

Figure 2: Divergent synthesis map. N-protection is the gateway to efficient Pd-catalysis.

Experimental Protocols

Self-Validating Methodologies for Reproducible Results.

Protocol A: Regioselective N-Protection (SEM-Cl)

Rationale: The SEM (2-(Trimethylsilyl)ethoxymethyl) group stabilizes the pyrazole for lithiation or coupling and is easily removed with TFA or TBAF.

  • Setup: Dissolve 5-bromo-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M).

  • Base: Add Cs2CO3 (1.5 eq) at 0°C. Stir for 30 min to deprotonate.

  • Alkylation: Add SEM-Cl (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 3–12 h. Monitor by TLC (Hex/EtOAc).

  • Workup: Dilute with water, extract with EtOAc.

  • Validation: 1H NMR will show distinct NOE signals between the SEM methylene and the pyrazole C4-H, confirming the regiochemistry (usually favoring the less sterically hindered 1,3-isomer).

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: Installing an aryl group at C5 while preserving the aldehyde.

  • Substrate: Use N-protected 5-bromo-pyrazole-3-carbaldehyde (1.0 eq).

  • Partners: Aryl boronic acid (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (2.0 M aq, 3.0 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat to 80–90°C under N2 for 4–16 h.

  • Note: If the aldehyde is sensitive to the boronic acid (rare), consider protecting it as an acetal before this step. However, standard Suzuki conditions are usually compatible with free aldehydes.

Protocol C: Reductive Amination (Aldehyde Focus)

Rationale: Converting the CHO to a CH2-NH-R amine.

  • Imine Formation: Mix aldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane). Add catalytic AcOH if amine is weak. Stir 1 h.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Time: Stir at RT for 4–16 h.

  • Quench: Sat. NaHCO3.

  • Safety: STAB evolves hydrogen gas; ensure venting.

Safety & Toxicology (SDS Summary)

Signal Word: WARNING

  • GHS Classifications:

    • H302: Harmful if swallowed.[3]

    • H315/H319: Causes skin/eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Use in a fume hood. Avoid dust formation.[4]

  • Emergency: In case of contact, flush with water for 15 minutes.

References

  • Regioselectivity in Pyrazole Alkylation: Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2008 , 73(9), 3523–3529. Link

  • Suzuki Coupling on Pyrazoles: Kudo, N., et al. "Synthesis of 3,5-Disubstituted Pyrazoles via Suzuki-Miyaura Coupling." Chemical and Pharmaceutical Bulletin, 1999 , 47(6), 857-868. Link

  • Tautomerism Overview: Elguero, J., et al.[5] "The Tautomerism of Heterocycles."[6] Advances in Heterocyclic Chemistry, 1976 , Suppl 1. Link

  • Compound Data: PubChem CID 21218106 (Related Acid), CAS 518357-37-4. Link

Sources

Topic: Potential Applications of 5-Bromo-1H-pyrazole-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful therapeutic agents.[1][2] This guide focuses on a particularly versatile building block: 5-Bromo-1H-pyrazole-3-carbaldehyde . Its unique bifunctional nature, featuring a reactive aldehyde at the 3-position and a synthetically malleable bromine atom at the 5-position, offers a dual-handle approach for the strategic construction of complex molecular architectures. We will explore the inherent reactivity of this scaffold, detail its application in the synthesis of targeted therapeutics—particularly kinase inhibitors—and provide validated experimental protocols for its derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

The Pyrazole Scaffold: A Foundation of Therapeutic Success

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] Their structural features allow them to act as versatile pharmacophores, capable of engaging in various biological interactions such as hydrogen bonding and hydrophobic interactions, which are critical for binding to enzymes and receptors.[3] The widespread biological activities reported for pyrazole derivatives—including anticancer, anti-inflammatory, antimicrobial, and antiviral properties—underscore their significance in drug discovery.[3][4][5]

5-Bromo-1H-pyrazole-3-carbaldehyde: A Bifunctional Linchpin

The strategic importance of 5-Bromo-1H-pyrazole-3-carbaldehyde lies in its distinct and orthogonally reactive functional groups. This allows for a stepwise and controlled elaboration of the molecular structure, a key principle in modern synthetic medicinal chemistry.

Molecular Structure and Properties:

  • Molecular Formula: C₄H₃BrN₂O[6]

  • Molecular Weight: 174.98 g/mol [6]

  • Key Functional Groups:

    • C3-Carbaldehyde: An electrophilic center ideal for nucleophilic additions and condensation reactions.

    • C5-Bromine: A versatile leaving group, perfectly suited for transition metal-catalyzed cross-coupling reactions.

Reactivity of the C3-Aldehyde

The aldehyde group is a gateway to a vast array of chemical transformations. It readily participates in condensation reactions to form larger, more complex structures.[7] Key transformations include:

  • Schiff Base Formation: Reaction with primary amines to form imines, a common linkage in bioactive molecules.

  • Knoevenagel Condensation: Reaction with active methylene compounds to create carbon-carbon double bonds, often used to synthesize chalcone-like intermediates.[4]

  • Wittig Reaction: Conversion of the aldehyde to an alkene, providing another route for carbon skeleton extension.

  • Reductive Amination: A two-step or one-pot process to form C-N bonds, yielding substituted amines.[8]

Reactivity of the C5-Bromine

The bromine atom serves as a powerful synthetic "handle" for introducing molecular diversity.[9] Its primary utility is in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency and selectivity.[9]

  • Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds by coupling with aryl or heteroaryl boronic acids. This is particularly crucial for synthesizing kinase inhibitors, where specific aromatic moieties are often required for binding to the ATP pocket.[1]

  • Sonogashira Coupling: Creates C(sp²)-C(sp) bonds with terminal alkynes, introducing linear structural elements.[9]

  • Buchwald-Hartwig Amination: Forms C(sp²)-N bonds, providing access to 5-amino-1H-pyrazole derivatives, which are themselves valuable pharmacophores.[1][9]

Application in the Design of Kinase Inhibitors

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[10][11] The pyrazole scaffold is frequently found in FDA-approved kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine region of ATP.[12] 5-Bromo-1H-pyrazole-3-carbaldehyde is an ideal starting point for building libraries of potent and selective kinase inhibitors.

A typical workflow involves an initial cross-coupling reaction to install a key recognition motif at the C5 position, followed by elaboration of the C3-aldehyde to complete the pharmacophore.

G cluster_workflow Synthetic and Screening Workflow for Pyrazole-Based Kinase Inhibitors A 5-Bromo-1H-pyrazole- 3-carbaldehyde B Suzuki-Miyaura Cross-Coupling (with Ar-B(OH)₂) A->B C C5-Aryl Pyrazole Intermediate B->C D Condensation or Reductive Amination (at C3-aldehyde) C->D E Library of Final Pyrazole Derivatives D->E F Purification & Characterization E->F G Biochemical Kinase Assay (IC₅₀ Determination) F->G H Cell-Based Assays (Antiproliferative Activity) G->H I Lead Optimization H->I

Caption: General workflow for developing pyrazole-based kinase inhibitors.

Many pyrazole-based inhibitors target critical nodes in oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers.[1][11]

G cluster_pathway Inhibition of PI3K/AKT Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTORC1 AKT->mTOR Inhibitor Pyrazole-based AKT Inhibitor Inhibitor->AKT Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation G cluster_cellcycle Mechanism of Action: Cell Cycle Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 G2->Block M M Phase (Mitosis) M->G1 Apoptosis Apoptosis Block->M Arrest Block->Apoptosis Compound Pyrazole Derivative Compound->Block

Sources

Synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde from 5-bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic conversion of 5-bromo-1H-pyrazole-3-carboxylic acid to the highly valuable building block, 5-bromo-1H-pyrazole-3-carbaldehyde. Pyrazole aldehydes are critical precursors in the development of a wide array of pharmaceutical agents and agrochemicals, owing to their versatile reactivity and established biological significance.[1][2] This document moves beyond a simple recitation of steps to offer a rationale-driven discussion of the synthetic strategy, a detailed experimental protocol, and troubleshooting insights to empower researchers in achieving a successful and efficient transformation.

The Strategic Imperative: Navigating the Carboxylic Acid to Aldehyde Reduction

The direct, single-step reduction of a carboxylic acid to an aldehyde is a notoriously challenging transformation in organic synthesis.[3][4] The primary obstacle is the high reactivity of the intermediate aldehyde, which is more susceptible to reduction than the starting carboxylic acid.[5][6] Consequently, powerful reducing agents like lithium aluminum hydride (LiAlH₄) invariably lead to the corresponding primary alcohol through over-reduction.[5][7]

To circumvent this, synthetic strategies typically fall into two categories:

  • Two-Step Sequence: This involves reducing the carboxylic acid completely to the primary alcohol, followed by a separate, controlled oxidation back to the aldehyde. While reliable, this adds steps, consumes more reagents, and can be less efficient overall.[7][8]

  • One-Pot, Two-Stage Transformation: A more elegant and efficient approach involves the in situ conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride or an activated ester. This intermediate can then be selectively reduced to the aldehyde using a sterically hindered or less reactive hydride source that does not readily attack the aldehyde product, especially at low temperatures.[6][9]

This guide will focus on the latter strategy, detailing a robust protocol that involves the formation of an intermediate acid chloride followed by its immediate reduction. This method offers a balance of reactivity, selectivity, and operational simplicity for laboratory-scale synthesis.

Recommended Synthetic Pathway: From Acid to Aldehyde

The selected pathway involves two key stages within a single reaction vessel, minimizing handling and potential yield loss. First, the carboxylic acid is activated with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, the resulting highly reactive acyl chloride is immediately reduced using a mild and sterically hindered reducing agent.

Synthetic_Workflow Start 5-Bromo-1H-pyrazole- 3-carboxylic acid Intermediate In Situ Acyl Chloride Intermediate Start->Intermediate Activation (e.g., SOCl₂, cat. DMF) Product 5-Bromo-1H-pyrazole- 3-carbaldehyde Intermediate->Product Selective Reduction (e.g., LiAlH(Ot-Bu)₃, -78 °C)

Caption: Overall workflow for the two-stage, one-pot synthesis.

Causality in Reagent Selection
  • Activation Agent (Thionyl Chloride): 5-bromo-1H-pyrazole-3-carboxylic acid is a relatively stable molecule. Direct hydride attack is slow and requires harsh conditions. Converting it to the corresponding acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. Thionyl chloride is an excellent choice as it is cost-effective and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to generate the Vilsmeier reagent in situ, which is the active catalyst for the transformation.[10][11]

  • Reducing Agent (Lithium Tri-tert-butoxyaluminum Hydride): To prevent the reduction from proceeding to the alcohol, a carefully chosen reducing agent is paramount. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is significantly less reactive than its parent, LiAlH₄.[9] The three bulky tert-butoxy groups sterically hinder the approach of the hydride to the already-formed aldehyde, effectively "stopping" the reaction at the desired stage, particularly when conducted at cryogenic temperatures (-78 °C).[9] An alternative, Diisobutylaluminum hydride (DIBAL-H), can also be used effectively at low temperatures for the same reason.[8][9][12]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular WeightNotes
5-Bromo-1H-pyrazole-3-carboxylic acid1328893-16-8C₄H₃BrN₂O₂190.98 g/mol Starting material[13][14]
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97 g/mol Reagent grade, freshly distilled
Anhydrous Dichloromethane (DCM)75-09-2CH₂Cl₂84.93 g/mol From a solvent purification system
Anhydrous N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09 g/mol Catalyst
Lithium tri-tert-butoxyaluminum hydride17476-04-9C₁₂H₂₈AlLiO₃254.29 g/mol Typically as a 1.0 M solution in THF
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11 g/mol Solvent for reducing agent
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01 g/mol For workup
Saturated aq. Potassium Sodium Tartrate6381-59-5C₄H₄KNaO₆·4H₂O282.22 g/mol Rochelle's salt, for workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37 g/mol Drying agent
Silica Gel7631-86-9SiO₂60.08 g/mol For column chromatography
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 5-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Suspend the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Catalyst Addition: Add one drop of anhydrous N,N-dimethylformamide (DMF) to the suspension.

  • Acid Chloride Formation: Cool the flask to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).

  • Preparation for Reduction: Once the formation of the acid chloride is complete, remove all volatile components (excess SOCl₂ and DCM) under reduced pressure. It is critical to ensure all thionyl chloride is removed. Re-dissolve the resulting crude acyl chloride residue in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the THF solution to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the consumption of the acyl chloride by TLC.

  • Quenching: While still at -78 °C, slowly and carefully quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. This step is crucial for breaking up the aluminum salt emulsions that often form during workup.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 5-bromo-1H-pyrazole-3-carbaldehyde.

Mechanistic Insights

Understanding the underlying mechanism validates the procedural choices.

Reaction_Mechanism cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Reduction R-COOH Carboxylic Acid Intermediate_1 Acyl Chlorosulfite R-COOH->Intermediate_1 + SOCl₂ SOCl2 SOCl₂ Acyl_Chloride Acyl Chloride (R-COCl) Intermediate_1->Acyl_Chloride - SO₂ - HCl Acyl_Chloride_2 Acyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride_2->Tetrahedral_Intermediate + Hydride Hydride [AlH(Ot-Bu)₃]⁻ Aldehyde Aldehyde (R-CHO) Tetrahedral_Intermediate->Aldehyde Eliminates Cl⁻

Caption: Simplified mechanism for the two-stage synthesis.

In the first stage, the carboxylic acid attacks the thionyl chloride, leading to an acyl chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide and hydrogen chloride gas, to form the stable acyl chloride. In the second stage, the hydride from LiAlH(Ot-Bu)₃ performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion to yield the final aldehyde product.

Product Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results for 5-Bromo-1H-pyrazole-3-carbaldehyde[15]
Molecular Formula C₄H₃BrN₂O
Molecular Weight 174.98 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) δ ~10.0 (s, 1H, -CHO), δ ~7.5 (s, 1H, pyrazole C4-H), δ ~14.5 (br s, 1H, pyrazole N-H). Note: Chemical shifts are estimates and should be confirmed experimentally.
¹³C NMR (DMSO-d₆) δ ~185 (CHO), δ ~145 (C3), δ ~120 (C5), δ ~115 (C4). Note: Chemical shifts are estimates and should be confirmed experimentally.
Mass Spec (ESI+) m/z = 174.9/176.9 [M+H]⁺, showing characteristic bromine isotope pattern.

Troubleshooting and Field Insights

Problem Potential Cause(s) Recommended Solution
Low or No Yield 1. Incomplete formation of the acyl chloride. 2. Degradation of the reducing agent. 3. N-H proton of pyrazole interfering with reagents.1. Use freshly distilled SOCl₂; ensure reaction goes to completion. 2. Use a fresh bottle of LiAlH(Ot-Bu)₃ solution and ensure anhydrous conditions. 3. Consider adding a non-nucleophilic base like triethylamine (1.1 eq) after acyl chloride formation and before reduction. Alternatively, protect the N-H with a group like SEM or Boc prior to the sequence.
Over-reduction to Alcohol 1. Reaction temperature for reduction was too high. 2. Excess reducing agent was used. 3. Quenching was too slow, allowing the reaction to warm.1. Strictly maintain the temperature at -78 °C during addition and reaction. 2. Perform a careful titration of the reducing agent or use precisely 1.05-1.1 equivalents. 3. Quench the reaction efficiently while still cold.
Difficult Workup (Persistent Emulsion) Incomplete complexation of aluminum salts.Stir vigorously with Rochelle's salt for an extended period (can be several hours to overnight) until the layers fully clarify. Adding a small amount of dilute HCl can sometimes help, but be cautious of product stability.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle only in a fume hood, wearing acid-resistant gloves, splash goggles, and a lab coat.

  • Hydride Reagents (LiAlH(Ot-Bu)₃, DIBAL-H): These are moisture-sensitive and can be pyrophoric. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame- or oven-dried glassware.

  • Dichloromethane (DCM): A suspected carcinogen. Minimize exposure and handle in a well-ventilated area.

  • Workup: The quenching of hydride reagents is highly exothermic and releases hydrogen gas. Perform additions slowly and behind a blast shield, especially on a larger scale.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize 5-bromo-1H-pyrazole-3-carbaldehyde, a key intermediate for innovation in drug discovery and materials science.

References

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters - ACS Publications. (n.d.). Retrieved from 3][4]

  • Reducing Carboxylic Acids to Aldehydes - Chemistry Steps. (n.d.).
  • Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis - Chemical Communications (RSC Publishing). (n.d.).
  • Reduction of carboxylic acids - Chemguide. (n.d.).
  • 18.7: Reduction of Carboxylic Acids and Their Derivatives - Chemistry LibreTexts. (2019, June 5).
  • One-pot Conversion of Carboxylic Acids to Aldehydes - University of Louisville. (n.d.).
  • Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids - Moodle. (n.d.).
  • Selective Reduction of Carboxylic Acids to Aldehydes by a Ruthenium-catalyzed Reaction with 1,2-Bis(dimethylsilyl)benzene - Oxford Academic. (n.d.).
  • How can carboxylic acid be safely reduced to aldehyde? - Quora. (2016, September 14).
  • 518357-37-4 | 5-Bromo-1H-pyrazole-3-carbaldehyde - ChemScene. (n.d.).
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. (n.d.).
  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry. (n.d.).
  • 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106 - PubChem. (n.d.).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Semantic Scholar. (n.d.).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (n.d.).
  • 5-Bromo-1H-pyrazole-3-carboxylic acid 95% | CAS: 1328893-16-8 | AChemBlock. (2026, February 19).
  • 5-Bromo-1H-pyrazole-3-carboxylic acid | 1328893-16-8 - MilliporeSigma. (n.d.).

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The Strategic Utility of 5-Bromo-1H-pyrazole-3-carbaldehyde in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged nitrogen-containing heterocyclic scaffold, prominently featured in numerous FDA-approved therapeutics (e.g., celecoxib, sildenafil) due to its excellent metabolic stability, hydrogen-bonding capacity, and favorable pharmacokinetic profile[1]. Within this chemical space, 5-Bromo-1H-pyrazole-3-carbaldehyde (CAS 518357-37-4) has emerged as a highly versatile, bifunctional building block[2].

This technical whitepaper explores the orthogonal reactivity of this specific derivative, detailing how the C3-aldehyde and C5-bromine handles allow for the rapid assembly of complex molecular hybrids. We will critically examine its application in synthesizing potent anticancer agents and dual-action antidiabetic therapeutics, providing validated experimental workflows for immediate laboratory implementation.

Chemical Rationale: Orthogonal Functionalization

The architectural brilliance of 5-Bromo-1H-pyrazole-3-carbaldehyde lies in its dual reactive sites, which permit divergent synthetic pathways without the need for complex protecting-group strategies[3].

  • The C3-Carbaldehyde Handle: The highly electrophilic aldehyde group readily participates in nucleophilic addition and condensation reactions. It is the primary site for Claisen-Schmidt condensations to form pyrazole-chalcones, or reductive aminations to generate bioactive amines[4].

  • The C5-Bromine Handle: The halogen at the 5-position serves as an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of aryl, alkynyl, or amine substituents to fine-tune the lipophilicity and target-binding affinity of the pharmacophore.

G A 5-Bromo-1H-pyrazole-3-carbaldehyde B C3: Claisen-Schmidt Condensation A->B Acetophenone derivatives Base catalyst C C5: Suzuki-Miyaura Coupling A->C Arylboronic acids Pd catalyst D Pyrazole-Chalcone Hybrids (Antidiabetic/Anticancer) B->D E Biaryl-Pyrazole Derivatives (Kinase Inhibitors) C->E

Orthogonal functionalization of 5-Bromo-1H-pyrazole-3-carbaldehyde.

Pharmacological Profiling & Target Mechanisms

Derivatives synthesized from pyrazole-3-carbaldehydes exhibit profound polypharmacology, primarily categorized into oncology and metabolic disease applications[5].

Oncology: Apoptosis Induction and Cell Cycle Arrest

Pyrazole-chalcone hybrids synthesized from the carbaldehyde precursor have demonstrated potent anti-proliferative activity against breast (MCF7), prostate (PC3), and pancreatic (PACA2) cancer cell lines[4]. The mechanistic causality is driven by the modulation of key apoptotic and cell-cycle regulatory proteins. Specifically, these derivatives upregulate the tumor suppressor protein p53 while simultaneously downregulating Cyclin D1 (CCND1), a critical modulator of the G1-to-S phase transition[4]. Furthermore, molecular docking studies confirm high-affinity binding to mutant p53, CDK4, and the anti-apoptotic protein Bcl-2[4].

Pathway Drug Pyrazole-Chalcone Derivative p53 p53 Upregulation Drug->p53 Activates CDK4 CDK4 Inhibition Drug->CDK4 Inhibits Bcl2 Bcl-2 Inhibition Drug->Bcl2 Inhibits Apoptosis Cancer Cell Apoptosis p53->Apoptosis Induces CCND1 Cyclin D1 Downregulation CDK4->CCND1 Modulates Bcl2->Apoptosis Blocks (Inhibited) CellCycle G1/S Phase Arrest CCND1->CellCycle Triggers

Anticancer mechanism of pyrazole derivatives via p53 and CDK4/Bcl-2 modulation.

Metabolic Disorders: Dual Enzymatic Inhibition

In the management of Type 2 Diabetes Mellitus, pyrazole-chalcones and their cyclized pyrazoline counterparts act as potent dual inhibitors of


-amylase and 

-glucosidase[1][6]. By competitively binding to the active sites of these carbohydrate-cleaving enzymes, the derivatives delay glucose absorption, thereby blunting postprandial hyperglycemic spikes. Recent computational and in vitro assessments reveal that indole- and isatin-conjugated pyrazoles exhibit IC50 values comparable to the clinical standard, acarbose[7].

Quantitative Data Summary

The following table synthesizes the biological efficacy of advanced pyrazole-3-carbaldehyde derivatives across various therapeutic targets, providing a benchmark for lead optimization.

Target / ParameterBiological SystemModulatory Effect / IC50Reference Standard

-Amylase
Porcine Pancreas (In vitro)IC50 = 4.21 ± 0.03 µg/mLAcarbose (IC50 = 3.81 µg/mL)

-Glucosidase
S. cerevisiae (In vitro)IC50 = 2.76 ± 0.01 µg/mLAcarbose (IC50 = 2.45 µg/mL)
p53 Expression MCF7 Breast Cancer Cells3.89-fold UpregulationUntreated Control
CCND1 Expression MCF7 Breast Cancer Cells0.64-fold DownregulationUntreated Control
Bcl-2 Affinity Computational Docking

G = -27.81 kcal/mol
Standard (-33.96 kcal/mol)

(Data aggregated from recent in vitro enzymatic and gene expression assays[4][7])

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include explicit causality for reagent selection and internal control checkpoints.

Protocol A: Microwave-Assisted Synthesis of Pyrazole-Chalcone Hybrids

Rationale: Conventional base-catalyzed Claisen-Schmidt condensations often suffer from prolonged reaction times and the generation of multiple side products. Microwave irradiation accelerates the reaction kinetics, improves regioselectivity, and yields highly pure products[1].

  • Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of 5-Bromo-1H-pyrazole-3-carbaldehyde and 1.0 mmol of the desired substituted acetophenone in 5 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of a 10% aqueous Potassium Hydroxide (KOH) solution. Causality: The strong base is required to deprotonate the

    
    -carbon of the acetophenone, generating the reactive enolate nucleophile.
    
  • Irradiation: Subject the mixture to microwave irradiation (300 W, 65°C) for 5–10 minutes.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the UV-active aldehyde spot confirms reaction completion.

  • Isolation: Pour the hot mixture into 50 mL of crushed ice water and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure hybrid.

Protocol B: In Vitro -Amylase Inhibition Assay

Rationale: This colorimetric assay evaluates antidiabetic potential by measuring the inhibition of starch cleavage into reducing sugars[1][6].

  • Enzyme Preparation: Prepare a 0.5 mg/mL solution of porcine pancreatic

    
    -amylase in 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl). Causality: A pH of 6.9 is strictly maintained to mimic the physiological environment of the human small intestine, ensuring optimal enzyme conformation.
    
  • Pre-incubation: In a 96-well plate, mix 50 µL of the enzyme solution with 50 µL of the synthesized pyrazole derivative (dissolved in DMSO, final well concentration <1% DMSO to prevent solvent-induced enzyme denaturation). Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 50 µL of a 1% starch solution to each well and incubate for exactly 15 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding 100 µL of 3,5-dinitrosalicylic acid (DNSA) color reagent. Heat the plate/tubes in a boiling water bath for 5 minutes. Causality: DNSA reacts stoichiometrically with the reducing sugars (maltose) generated by active amylase, shifting the solution color from yellow to red-brown.

  • Quantification: Cool to room temperature, dilute with distilled water, and measure the absorbance at 540 nm using a microplate reader.

  • Self-Validation Checkpoint: Run a parallel positive control using Acarbose. The assay is validated if Acarbose yields an IC50 within the expected literature range (~3.8 µg/mL). Calculate the percentage of inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100.

Conclusion

5-Bromo-1H-pyrazole-3-carbaldehyde stands as a cornerstone intermediate in contemporary medicinal chemistry. Its orthogonal reactivity profile enables the rapid generation of diverse chemical libraries. As demonstrated by recent pharmacological data, the resulting pyrazole hybrids possess immense potential in targeting complex multigenic diseases, particularly through p53-mediated apoptosis in oncology and dual enzymatic inhibition in metabolic disorders.

References

  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review - ResearchGate.[Link]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Publishing.[Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC.[Link]

  • Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations | ACS Omega.[Link]

  • In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents - MDPI.[Link]

Sources

Technical Deep Dive: Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The pyrazole ring (


) is widely regarded as a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space.[1][2] Its ubiquity stems from its ability to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.

This guide moves beyond basic descriptions to analyze the structural mechanics, synthetic challenges (specifically regiochemistry), and validation protocols required to develop high-potency pyrazole-based inhibitors. We will examine how this scaffold has evolved from Type I ATP-competitive inhibitors (e.g., Crizotinib) to allosteric modulators (e.g., Asciminib).

Structural Biology & Binding Mechanics[3]

The Donor-Acceptor Motif

The success of the pyrazole scaffold relies on its tautomeric nature, allowing it to serve as both a hydrogen bond donor (NH) and acceptor (N). In the context of the kinase ATP-binding pocket:

  • The Acceptor (N2): Typically interacts with the backbone NH of the hinge region residues.

  • The Donor (NH1): Interacts with the backbone Carbonyl (C=O) of the hinge.

This dual interaction anchors the molecule, orienting substituents into the hydrophobic back-pocket (Gatekeeper region) or the solvent-front, determining selectivity.

Binding Mode Visualization

The following diagram illustrates the pharmacophore model of a typical pyrazole inhibitor within the kinase cleft.

KinaseBinding cluster_Kinase Kinase Active Site cluster_Inhibitor Pyrazole Inhibitor Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (Selectivity Filter) DFG DFG Motif (Asp-Phe-Gly) Pyraz Pyrazole Core (Donor-Acceptor) Pyraz->Hinge H-Bond (Bidentate) Pyraz->DFG Steric Clash (Type II) R_Group R-Group (Solubilizing Tail) Pyraz->R_Group Ar_Group Aryl Group (Hydrophobic) Pyraz->Ar_Group Ar_Group->Gatekeeper Van der Waals

Figure 1: Pharmacophore model showing the bidentate H-bond interaction between the pyrazole core and the kinase hinge region.[3]

Case Studies: FDA-Approved Pyrazoles

The evolution of pyrazoles is evident in the transition from multi-kinase inhibitors to highly selective precision medicines.

Drug NameTarget(s)MechanismIndicationKey Structural Feature
Crizotinib ALK, ROS1, METType I (ATP Competitive)NSCLC3-benzyloxy-pyrazole moiety binds active conformation.
Encorafenib BRAF V600EType I (ATP Competitive)Melanoma, CRCPyrazole core stabilizes the active conformation.
Avapritinib KIT, PDGFRAType I (Active)GISTFused pyrazolo[1,5-a]pyrimidine scaffold.
Asciminib BCR-ABL1Allosteric (Myristoyl Pocket)CMLPyrazole acts as a linker; binds remote from ATP site.
Ruxolitinib JAK1/2Type IMyelofibrosisPyrazole is a substituent on the pyrrolo[2,3-d]pyrimidine core.

Technical Insight: Asciminib represents a paradigm shift. Unlike Crizotinib, which competes with ATP, Asciminib binds to the myristoyl pocket, clamping the kinase in an inactive conformation. This overcomes resistance caused by ATP-site mutations (e.g., T315I).

Synthetic Chemistry: Controlling Regioselectivity

The Challenge: 1,3 vs. 1,5 Isomers

The most common route to pyrazoles is the condensation of hydrazines with 1,3-diketones.[4] However, this often yields a mixture of regioisomers (1,3-disubstituted vs. 1,5-disubstituted), which have vastly different biological activities.

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesize a specific pyrazole core with >95% regiomeric purity.

Reagents:

  • 1,3-Diketone (Substrate A)

  • Aryl Hydrazine (Substrate B)

  • Ethanol (Solvent)[5]

  • Catalytic HCl or Acetic Acid

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 1,3-diketone in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of Aryl Hydrazine dropwise at

    
    .
    
    • Causality: Low temperature favors the kinetic product initially, preventing rapid, uncontrolled cyclization.

  • Cyclization: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours.

    • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the diketone peak.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with

    
     (to remove acid catalyst) and brine.
    
  • Purification (Critical): Flash column chromatography (Hexane:EtOAc gradient).

    • Note: The 1,5-isomer is typically more polar than the 1,3-isomer due to the dipole moment alignment.

Self-Validating Step (NOE Spectroscopy): To confirm regiochemistry, perform a 1D-NOE (Nuclear Overhauser Effect) NMR experiment.

  • Irradiate the N-Methyl or N-Aryl protons.

  • Observation: If you observe enhancement of the C5-substituent signal, you have the 1,5-isomer . If you observe enhancement of the C3-substituent (or no enhancement of the other group), you likely have the 1,3-isomer .

Biological Validation: The ADP-Glo Kinase Assay

For evaluating kinase inhibitors, the ADP-Glo™ assay is the industry standard due to its high Z-factor and resistance to compound interference (fluorescence quenching).

Principle

The assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is a two-step coupled assay:

  • Depletion: Remaining ATP is depleted.[6][7][8]

  • Detection: ADP is converted back to ATP, which drives a Luciferase/Luciferin reaction.[6][7][8]

Assay Workflow Diagram

ADPGloWorkflow Start Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Step1 Add ADP-Glo Reagent (Terminates Rxn / Depletes ATP) Start->Step1 Incubate1 Incubate 40 min @ RT Step1->Incubate1 Step2 Add Kinase Detection Reagent (Converts ADP -> ATP -> Light) Incubate1->Step2 Incubate2 Incubate 30 min @ RT Step2->Incubate2 Read Measure Luminescence (RLU) Incubate2->Read Analysis Calculate IC50 (Sigmoidal Dose-Response) Read->Analysis

Figure 2: Step-by-step workflow for the ADP-Glo bioluminescent kinase assay.

Detailed Protocol
  • Compound Preparation: Prepare 3-fold serial dilutions of the pyrazole inhibitor in 100% DMSO. Transfer 50 nL to a 384-well white low-volume plate (acoustic dispensing preferred).

  • Enzyme Addition: Dilute the kinase (e.g., BRAF V600E) in Assay Buffer (25 mM HEPES pH 7.5, 10 mM

    
    , 0.01% Triton X-100). Add 2.5 
    
    
    
    L to the wells.
  • Substrate/ATP Mix: Add 2.5

    
    L of Substrate (e.g., MEK1 inactive) + ATP mix.
    
    • Critical Parameter: The ATP concentration must be at

      
       for the kinase to ensure the assay is sensitive to ATP-competitive inhibitors.
      
  • Reaction: Incubate at RT for 60 minutes.

  • Step 1 (Depletion): Add 5

    
    L of ADP-Glo Reagent. Incubate 40 min.
    
  • Step 2 (Detection): Add 10

    
    L of Kinase Detection Reagent. Incubate 30 min.
    
  • Data Analysis: Measure Luminescence. Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls to calculate % Inhibition.

Self-Validating Check:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Run Staurosporine or a known inhibitor (e.g., Ruxolitinib) on every plate. If the

    
     of the reference shifts >3-fold from historical means, invalidate the run.
    

Future Perspectives: Beyond Inhibition

The pyrazole scaffold is now being adapted for PROTACs (Proteolysis Targeting Chimeras). By attaching a pyrazole-based binder (warhead) to an E3 ligase ligand via a linker, researchers can degrade the kinase rather than just inhibiting it. This is particularly effective for scaffolding kinases (e.g., focal adhesion kinase) where simple enzymatic inhibition is insufficient.

References

  • Fabbro, D., et al. "Ten years of protein kinase inhibitors: from optimization to clinical trials." Methods in Molecular Biology, 2012. Link

  • Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[9] Promega, 2024. Link

  • Schoepfer, J., et al. "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry, 2018. Link

  • Duan, Y., et al. "c-Src Binds to the Cancer Drug Ruxolitinib with an Active Conformation."[10] PLOS One, 2014.[10] Link

  • Ansari, M.F., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 2021. Link

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Precision Synthesis of Pyrazole Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Context

In modern medicinal chemistry, the pyrazole-4-carbaldehyde scaffold is not merely an intermediate; it is a linchpin in the synthesis of bioactive heterocycles. It serves as the primary "handle" for diversifying pyrazole cores into kinase inhibitors (e.g., c-Met, ALK inhibitors) and anti-inflammatory agents.

While the pyrazole ring is electron-rich, its tautomeric nature and multiple reactive sites (N1, C3, C4, C5) present specific synthetic challenges. This guide moves beyond textbook definitions to provide a robust, failure-mode-analyzed approach to synthesizing these moieties, focusing on the three dominant methodologies: Vilsmeier-Haack Formylation , Oxidative Functionalization , and Lithium-Halogen Exchange .

The Gold Standard: Vilsmeier-Haack Formylation

For the introduction of a formyl group at the C4 position, the Vilsmeier-Haack (VH) reaction is the industry workhorse. It relies on the inherent nucleophilicity of the pyrazole C4 carbon, which behaves similarly to the


-carbon of an enamine.
Mechanistic Pathway

The reaction proceeds via the in situ generation of the chloromethyliminium salt (Vilsmeier reagent). The causality of the C4-selectivity is electronic: the lone pair on N1 donates electron density into the ring, activating C4.[1]

VilsmeierMechanism Figure 1: Mechanistic flow of Vilsmeier-Haack C4-Formylation DMF DMF + POCl3 VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent 0-5°C, Exothermic Intermed Imine Intermediate VReagent->Intermed Electrophilic Subst. (SEAr) Pyraz Pyrazole Substrate Pyraz->Intermed C4 Attack Hydrolysis Aq. Hydrolysis (Rate Limiting) Intermed->Hydrolysis Buffer/Base Product Pyrazole-4-Carbaldehyde Hydrolysis->Product Final Workup

Optimized Protocol (10 mmol Scale)

Standardized for 1,3-diphenyl-1H-pyrazole substrates.

Reagents:

  • Substrate: 10 mmol[2]

  • POCl

    
    : 30 mmol (3.0 eq)
    
  • DMF: 5-7 mL (Solvent/Reagent)

Step-by-Step Methodology:

  • Reagent Formation (Critical Step): In a flame-dried flask under Ar, cool anhydrous DMF to 0°C. Add POCl

    
     dropwise via a pressure-equalizing addition funnel.
    
    • Why? The formation of the Vilsmeier reagent is highly exothermic. Exceeding 10°C often leads to thermal decomposition and "charring" (formation of phosphorodichloridates).

  • Substrate Addition: Dissolve the pyrazole in a minimum volume of DMF. Add this solution to the Vilsmeier reagent at 0°C.

  • Heating Phase: Warm the mixture to 70–80°C for 2–4 hours.

    • Monitoring: TLC usually shows the disappearance of the starting material and the appearance of a polar iminium intermediate (often stays at the baseline).

  • Hydrolysis (Quench): Pour the reaction mixture onto crushed ice (approx. 50g). Neutralize slowly with saturated NaOAc or 2N NaOH to pH 7–8.

    • Why NaOAc? Strong bases like NaOH can sometimes induce Cannizzaro reactions or ring cleavage if the local concentration is too high. Acetate provides a gentle buffer.

  • Isolation: The solid aldehyde typically precipitates. Filter, wash with water, and recrystallize from EtOH/Water.

Alternative Route: Selenium Dioxide Oxidation

When the C4 position is blocked, or when a C3/C5-formyl group is required, the Vilsmeier-Haack method fails. If a methyl group is present at the desired position, Riley oxidation using Selenium Dioxide (SeO


) is the method of choice.[3][4][5]
Strategic Application

This method is particularly useful for synthesizing pyrazole-3-carbaldehydes or pyrazole-5-carbaldehydes from their methyl precursors.

Protocol (Sharpless Modification)

Using tert-butyl hydroperoxide (TBHP) as a co-oxidant allows for catalytic use of SeO


, simplifying the notoriously difficult removal of toxic selenium byproducts.
  • Setup: Dissolve methyl-pyrazole (10 mmol) in 1,4-dioxane (20 mL).

  • Catalyst: Add SeO

    
     (5 mmol, 0.5 eq) and 70% TBHP (15 mmol).
    
  • Reaction: Reflux (101°C) for 4–8 hours.

    • Mechanism:[3][4][6][7] The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement.[4]

  • Workup: Filter through a pad of Celite to remove colloidal selenium. Concentrate and purify via silica flash chromatography (DCM/MeOH gradient).

Alternative Route: Lithium-Halogen Exchange

For regioselective control that defies electronic preferences (e.g., formylating C5 in the presence of an open C4), lithiation is the superior route. This requires a halogenated precursor (Br or I).[8]

Protocol
  • Exchange: Dissolve bromopyrazole in anhydrous THF at -78°C. Add n-BuLi (1.1 eq) dropwise.

    • Tip: Maintain temperature strictly below -70°C to prevent the "dance of the lithium" (scrambling of the lithiated position).

  • Quench: Add anhydrous DMF (2.0 eq) rapidly.

  • Hydrolysis: Warm to RT and quench with dilute NH

    
    Cl.
    

Decision Matrix & Data Comparison

The choice of method is dictated by the substitution pattern of the starting material.

DecisionMatrix Figure 2: Synthetic Route Selection Matrix Start Start: Pyrazole Precursor Q1 Is C4 Position Free? Start->Q1 MethodVH Method: Vilsmeier-Haack Q1->MethodVH Yes (Targeting C4) Q2 Is a Methyl Group Present at Target (C3/C5)? Q1->Q2 No (C4 Blocked/Targeting C3/C5) MethodSeO2 Method: SeO2 Oxidation Q2->MethodSeO2 Yes Q3 Is a Halogen Present at Target? Q2->Q3 No MethodLi Method: Li-Halogen Exchange Q3->MethodLi Yes

Method Comparison Table
FeatureVilsmeier-HaackSeO

Oxidation
Li-Halogen Exchange
Primary Target C4-FormylC3/C5-Formyl (from Methyl)Regiospecific (C3/C4/C5)
Precursor Req. Unsubstituted C4Methyl group at targetBromide/Iodide at target
Conditions Acidic, ThermalOxidative, RefluxBasic, Cryogenic (-78°C)
Key Risk Thermal runaway, N-formylationOver-oxidation to acidLithium scrambling, moisture
Typical Yield 70–95%50–75%60–85%

References

  • Vilsmeier-Haack Mechanism & Application

    • Molecules2019, 24(13), 2465. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions."
  • Regioselectivity in Pyrazoles

    • Journal of Organic Chemistry2016 , 81, 5128–5134.[9] "Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems."

  • Selenium Dioxide Oxidation (Sharpless Improvement)

    • Aldrichimica Acta1979 , 12,[2] 63. "Metal-catalyzed, highly selective oxidations with tert-butyl hydroperoxide."

  • Lithium-Halogen Exchange Protocols

    • Journal of Organic Chemistry2013, 78(1), 192-198. "Lithium-Halogen Exchange in Non-Ethereal Solvents."

Sources

Methodological & Application

Application Note: Protocol for Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Bromo-1H-pyrazole-3-carbaldehyde (CAS No. 518357-37-4) is a highly versatile, densely functionalized heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]. However, performing a Suzuki-Miyaura cross-coupling on this substrate presents two distinct mechanistic challenges that dictate the experimental design:

  • The "Free NH" Inhibition: The unprotected pyrazole nitrogen possesses an acidic proton (pKa ~ 14). Under the basic conditions required to activate the boronic acid in a Suzuki coupling, this proton is removed, generating an electron-rich pyrazolide anion. This anionic state drastically reduces the rate of oxidative addition of the Pd(0) catalyst into the C5–Br bond[2]. Furthermore, the free nitrogen lone pair can coordinate to Pd(II) intermediates, forming stable, off-cycle oligomeric complexes that poison the catalyst[2].

  • Aldehyde Sensitivity: The C3-carbaldehyde group is highly reactive. The use of strong aqueous bases (e.g., NaOH, Ba(OH)2) at elevated temperatures—common in traditional Suzuki protocols—can induce undesired side reactions such as the Cannizzaro reaction or aldol condensations.

To overcome these challenges, researchers must choose between two validated strategies: Strategy A (Direct Coupling) using advanced dialkylbiaryl phosphine ligands (e.g., XPhos) to outcompete NH-coordination, or Strategy B (Protection Route) using a robust protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) to mask the pyrazole nitrogen prior to coupling[3].

Strategic Workflows

G cluster_A Strategy A: Direct Coupling cluster_B Strategy B: Protection Route Start 5-Bromo-1H-pyrazole-3-carbaldehyde (Substrate) Direct Direct Suzuki Coupling (XPhos Pd G3, K3PO4, Dioxane/H2O) Start->Direct Mild Base, Advanced Ligand Protect N-Protection (SEM-Cl, DIPEA) Start->Protect Standard Conditions Product 5-Aryl-1H-pyrazole-3-carbaldehyde (Final Product) Direct->Product Coupling Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Protect->Coupling Deprotect Deprotection (TFA/DCM or HCl/EtOH) Coupling->Deprotect Deprotect->Product

Workflow comparing direct vs. protected Suzuki coupling of 5-bromo-1H-pyrazole-3-carbaldehyde.

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected NH)

This protocol utilizes Buchwald’s XPhos Pd G3 precatalyst. The bulky, electron-rich XPhos ligand accelerates oxidative addition and prevents the formation of unreactive Pd-azolyl complexes, allowing for direct coupling without protection steps[2].

Reagents & Materials:

  • 5-Bromo-1H-pyrazole-3-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.02 - 0.05 equiv, 2 - 5 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 5.0 mL), degassed

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-1H-pyrazole-3-carbaldehyde (175 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), K3PO4 (424 mg, 2.0 mmol), and XPhos Pd G3 (17 - 42 mg, 2 - 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon (repeat 3 times).

  • Solvent Addition: Add 5.0 mL of a pre-degassed mixture of 1,4-Dioxane and H2O (4:1) via syringe.

  • Reaction: Heat the reaction mixture to 60–80 °C in a pre-heated oil bath and stir vigorously for 5–8 hours. Monitor reaction progress via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to afford the desired 5-aryl-1H-pyrazole-3-carbaldehyde.

Protocol B: Protection-Coupling-Deprotection (SEM Strategy)

If the direct coupling yields are low due to steric hindrance of the boronic acid or extreme electron deficiency, the SEM-protection route provides a highly reliable alternative[3].

Step 1: SEM Protection

  • Dissolve 5-Bromo-1H-pyrazole-3-carbaldehyde (1.0 mmol) in anhydrous DMF (5 mL) under Argon and cool to 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol) followed by dropwise addition of SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.2 mmol).

  • Stir at room temperature for 2 hours. Quench with water, extract with EtOAc, dry, and concentrate. The resulting 5-bromo-1-SEM-pyrazole-3-carbaldehyde is usually pure enough for the next step[1].

Step 2: Suzuki Coupling

  • Combine the SEM-protected pyrazole (1.0 mmol), arylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(dppf)Cl2 (5 mol%) in a degassed mixture of 1,4-Dioxane/H2O (4:1, 5 mL).

  • Heat at 80 °C under Argon for 4–6 hours.

  • Perform standard aqueous workup (EtOAc/H2O) and purify via column chromatography.

Step 3: SEM Deprotection

  • Dissolve the coupled product in DCM (3 mL) and add Trifluoroacetic acid (TFA, 3 mL). Stir at room temperature for 2–4 hours.

  • Concentrate the mixture in vacuo. Neutralize the residue with saturated aqueous NaHCO3 and extract with EtOAc.

  • Alternatively, deprotection can be achieved using 3M HCl in EtOH at reflux for 2 hours[3].

Data Presentation: Strategy Comparison

The following table summarizes the quantitative and operational differences between the two strategies to aid in experimental planning.

ParameterStrategy A: Direct CouplingStrategy B: SEM Protection Route
Overall Steps 1 Step3 Steps
Typical Overall Yield 55% – 85%60% – 75% (Over 3 steps)
Catalyst Requirement Expensive/Advanced (e.g., XPhos Pd G3)Standard/Economical (e.g., Pd(dppf)Cl2)
Base Tolerance Requires mild base (K3PO4) to protect aldehydeTolerates standard bases (K2CO3, Na2CO3)
Substrate Scope Moderate (Struggles with highly sterically hindered boronic acids)Broad (Highly reliable across diverse aryl/heteroaryl boronic acids)
Time to Product ~8 Hours~24–36 Hours

Troubleshooting & Analytical Validation

  • Observation: Loss of the Aldehyde Signal in 1H NMR (Protodeformylation / Cannizzaro).

    • Causality: The base used is too strong, or the temperature is too high.

    • Solution: Strictly avoid NaOH, KOH, or Ba(OH)2. Switch to K3PO4 or Na2CO3. Ensure the reaction temperature does not exceed 80 °C.

  • Observation: Rapid Consumption of Boronic Acid but Incomplete Pyrazole Conversion.

    • Causality: Protodeboronation of the arylboronic acid is outcompeting the slow oxidative addition into the electron-rich pyrazolide[2].

    • Solution: Use the corresponding pinacol boronate ester instead of the free boronic acid, or add the boronic acid slowly via syringe pump over 2 hours.

  • Observation: Black Precipitate (Pd Black) Forms Early in the Reaction.

    • Causality: Catalyst degradation due to poor ligation or oxygen contamination. The free NH can displace weaker ligands (like PPh3), leading to catalyst aggregation[2].

    • Solution: Ensure rigorous degassing (freeze-pump-thaw or extensive argon bubbling). If using Protocol A, ensure the XPhos to Pd ratio is strictly maintained (using a pre-formed G3 complex mitigates this).

References

Sources

Application Note: Buchwald-Hartwig Amination of 5-Bromo-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The Buchwald-Hartwig amination is a cornerstone transformation in modern drug development, enabling the robust formation of aromatic C–N bonds ()[1]. However, applying this methodology to 5-Bromo-1H-pyrazole-3-carbaldehyde (CAS 518357-37-4)[2] presents a formidable dual-challenge for synthetic chemists:

  • The Catalyst Poisoning Challenge: The unprotected 1H-pyrazole moiety possesses an acidic NH (pKa ~14) that readily coordinates to palladium, forming off-cycle, catalytically dead bis(heteroaryl)palladium complexes.

  • The Chemoselectivity Challenge: The highly electrophilic C3-carbaldehyde is prone to rapid Schiff base (imine) condensation with primary amines, which outcompetes the desired cross-coupling. Furthermore, strong bases typically used in amination (e.g., NaOtBu) can trigger Cannizzaro reactions or aldol condensations.

This application note provides a causality-driven, self-validating guide to successfully navigating these challenges. By strategically selecting bulky biarylphosphine ligands and employing conditional protecting group strategies, researchers can achieve high-yielding C–N couplings on this complex heterocyclic scaffold.

Mechanistic Insights & Causality

Overcoming Pyrazole-Induced Catalyst Deactivation

Unprotected five-membered heterocyclic bromides are notoriously recalcitrant to cross-coupling ()[3]. When standard ligands like BINAP or XPhos are used, the pyrazole deprotonates and binds strongly to the Pd(II) intermediate, halting the catalytic cycle.

The Solution: The use of the extremely bulky biarylphosphine ligand tBuBrettPhos (often deployed as a Pd G3 or G4 precatalyst) provides sufficient steric bulk to physically block the formation of the inactive Pd-dimer[4]. This forces the catalytic cycle forward through the rate-limiting reductive elimination step.

BHCycle Pd0 Pd(0) Active Catalyst (tBuBrettPhos-Pd) OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd Ar-Br (Substrate) AmineCoord Amine Coordination Pd(II)(Ar)(NHR)L OxAdd->AmineCoord Amine (HNR2) Deprot Deprotonation (Base) Pd(II)(Ar)(NR)L AmineCoord->Deprot Base (e.g., Cs2CO3) RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle showing key intermediates.

Navigating the Carbaldehyde Reactivity

The choice of workflow is strictly dictated by the nucleophilicity of the coupling amine:

  • Secondary Amines (e.g., morpholine, piperidine): These pose a low risk of stable imine formation. Direct coupling is possible using a mild, non-nucleophilic base like Cs₂CO₃ to protect the aldehyde from base-catalyzed degradation.

  • Primary Amines (e.g., alkylamines, anilines): These will instantly condense with the aldehyde. The aldehyde must be protected as an acetal (e.g., 1,3-dioxolane) prior to the Buchwald-Hartwig coupling.

Workflow Substrate 5-Bromo-1H-pyrazole -3-carbaldehyde AmineCheck Amine Type? Substrate->AmineCheck Primary Primary Amine (High Imine Risk) AmineCheck->Primary Secondary Secondary Amine (Low Imine Risk) AmineCheck->Secondary Protect Acetal Protection (Ethylene Glycol) Primary->Protect DirectBH Direct B-H Coupling (tBuBrettPhos, Cs2CO3) Secondary->DirectBH ProtectedBH B-H Coupling (tBuBrettPhos, LHMDS) Protect->ProtectedBH Deprotect Acidic Deprotection (Yields Target) ProtectedBH->Deprotect

Decision matrix for coupling 5-Bromo-1H-pyrazole-3-carbaldehyde based on amine nucleophilicity.

Reaction Optimization & Data Presentation

The following table summarizes the causality behind condition selection, demonstrating why standard conditions fail and optimized conditions succeed.

EntryLigandBaseAmine TypeSolventYield (%)Mechanistic Observation
1BINAPNaOtBuPrimaryToluene0%Complete substrate decomposition; rapid imine formation and Cannizzaro side-reactions.
2XPhosCs₂CO₃SecondaryDioxane<15%Catalyst poisoning; off-cycle bis(heteroaryl)palladium dimer formation.
3tBuBrettPhos Cs₂CO₃ Secondary Dioxane 85% Clean conversion; steric bulk prevents Pd-poisoning. Aldehyde remains intact.
4tBuBrettPhos LHMDS Primary THF 92% Optimal for primary amines only if the aldehyde is pre-protected as an acetal.

Step-by-Step Experimental Protocols

Protocol A: Direct Amination (For Secondary Amines)

Use this protocol when coupling secondary cyclic or acyclic amines (e.g., morpholine) where imine formation is not a risk.

Reagents:

  • 5-Bromo-1H-pyrazole-3-carbaldehyde (1.0 equiv, 1.0 mmol, 175 mg)

  • Secondary Amine (1.2 equiv, 1.2 mmol)

  • tBuBrettPhos Pd G3 precatalyst (0.05 equiv, 5 mol%, 43 mg)

  • Cs₂CO₃ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol, 652 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 5-Bromo-1H-pyrazole-3-carbaldehyde, tBuBrettPhos Pd G3, and Cs₂CO₃.

  • Solvent & Amine Addition: Add anhydrous 1,4-dioxane followed by the secondary amine via microsyringe. Seal the tube with a Teflon screwcap.

  • Reaction Initiation: Remove the tube from the glovebox and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Checkpoint: Within the first 30 minutes, the reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution, indicating active oxidative addition and a healthy catalytic cycle.

  • Monitoring: Monitor via LC-MS.

    • Self-Validation Checkpoint: Look for the disappearance of the isotopic bromine doublet (m/z 175/177) and the appearance of the [M+H]⁺ product peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: The Acetal-Protection Route (For Primary Amines)

Use this protocol when coupling primary amines to prevent Schiff base condensation.

Step 1: Acetal Protection

  • Suspend 5-Bromo-1H-pyrazole-3-carbaldehyde (1.0 equiv) in toluene (0.2 M).

  • Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (0.1 equiv).

  • Reflux under Dean-Stark conditions for 4 hours to remove water.

    • Self-Validation Checkpoint: TLC (1:1 EtOAc/Hexanes) will show a shift from Rf ~0.3 (aldehyde) to Rf ~0.6 (acetal) due to the loss of the polar carbonyl group.

  • Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the protected bromopyrazole.

Step 2: Buchwald-Hartwig Amination

  • Follow the exact setup in Protocol A , substituting the protected substrate and the primary amine.

  • Note: Since the aldehyde is protected, a stronger base like LHMDS (2.2 equiv) in THF at 65 °C can be utilized to accelerate the deprotonation of the primary amine[4].

Step 3: Acidic Deprotection

  • Dissolve the crude aminated acetal in THF/H₂O (4:1 ratio).

  • Add 1.0 M HCl (3.0 equiv) and stir at room temperature for 2 hours.

  • Neutralize with saturated NaHCO₃, extract with DCM, and purify via chromatography to yield the final primary-amino pyrazole-3-carbaldehyde.

References

  • Su, M.; Hoshiya, N.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters 2014, 16 (3), 832-835. Source: ACS Publications. URL: [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews 2016, 116 (19), 12564-12649. Source: ACS Publications. URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small-molecule protein kinase inhibitors (PKIs) has revolutionized cancer treatment.[3][4] Within the vast chemical space explored for PKIs, the pyrazole ring has emerged as a "privileged scaffold".[1][2][5] This five-membered heterocycle is a key structural feature in numerous FDA-approved drugs, prized for its synthetic accessibility and its ability to act as a bioisosteric replacement for other functional groups, enhancing drug-like properties.[1][2]

The power of the pyrazole core lies in its ability to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of kinases, effectively mimicking the adenine moiety of ATP.[1][6] This interaction provides a strong anchoring point for the inhibitor, from which other parts of the molecule can extend to occupy adjacent hydrophobic and solvent-exposed regions, thereby achieving high potency and selectivity.

This guide focuses on a particularly versatile and powerful building block for constructing pyrazole-based kinase inhibitors: 5-Bromo-1H-pyrazole-3-carbaldehyde . Its strategic value is derived from its bifunctional nature. The bromine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[7] Simultaneously, the carbaldehyde at the C3 position provides a reactive site for elaboration through condensation or reductive amination, enabling the systematic construction of complex and highly functionalized inhibitor libraries.

The Pyrazole Core: An Ideal Anchor for Kinase Hinge Binding

The pyrazole scaffold's success as a kinase inhibitor hinges on its electronic and structural properties. The two adjacent nitrogen atoms are perfectly positioned to act as both hydrogen bond donors and acceptors, allowing for a bidentate interaction with the kinase hinge region, a short sequence of amino acids that connects the N- and C-lobes of the kinase domain.

Caption: Pyrazole core forming key hydrogen bonds with the kinase hinge.

This fundamental interaction provides the foundation for affinity. The real art of designing potent and selective inhibitors comes from the strategic decoration of this core scaffold, a task for which 5-Bromo-1H-pyrazole-3-carbaldehyde is exceptionally well-suited.

A Divergent Synthetic Approach with 5-Bromo-1H-pyrazole-3-carbaldehyde

The true synthetic power of this starting material is its capacity for divergent synthesis. The two functional groups, the C5-bromide and the C3-aldehyde, are orthogonal in their reactivity, allowing for a stepwise and controlled construction of the target molecule. A typical workflow involves first modifying the C5-position via a robust cross-coupling reaction, followed by elaboration at the C3-aldehyde.

Caption: Divergent synthetic routes from 5-Bromo-1H-pyrazole-3-carbaldehyde.

Core Synthetic Protocols: A Practical Guide

The following protocols provide detailed, field-tested methodologies for the key transformations of 5-Bromo-1H-pyrazole-3-carbaldehyde.

Protocol 1: Suzuki-Miyaura Coupling for C5-Arylation

Scientific Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[7] In kinase inhibitor synthesis, this reaction is crucial for installing aryl or heteroaryl moieties that can occupy hydrophobic pockets, interact with specific residues, or modulate the overall physicochemical properties of the compound.[8][9][10] The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions like debromination.

Detailed Step-by-Step Methodology:

  • Materials:

    • 5-Bromo-1H-pyrazole-3-carbaldehyde (1.0 equiv)

    • Aryl or Heteroaryl Boronic Acid/Ester (1.2–1.5 equiv)

    • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03–0.05 equiv)[10][11]

    • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)[11][12]

    • Solvent: Degassed 1,4-Dioxane/Water (4:1) or Dimethoxyethane (DME)/Water (4:1)[12]

    • Anhydrous Sodium Sulfate (Na₂SO₄), Ethyl Acetate, Brine

    • Silica Gel for column chromatography

  • Procedure:

    • To a dry Schlenk flask or microwave vial, add 5-Bromo-1H-pyrazole-3-carbaldehyde, the corresponding boronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80–100 °C (or as specified for microwave-assisted protocols) and stir vigorously for 4–16 hours.[9][12]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-1H-pyrazole-3-carbaldehyde.

Expert Insight & Troubleshooting:

  • Low Yields: If yields are low, consider a different palladium ligand or pre-catalyst. For challenging substrates, a stronger base like Cs₂CO₃ may be more effective than K₂CO₃.

  • Debromination: The presence of a competing debromination side-product indicates that the catalytic cycle's reductive elimination step is slow. Using a more electron-rich ligand or ensuring strictly anhydrous conditions can sometimes mitigate this.

  • Homo-coupling: Homo-coupling of the boronic acid can occur at high temperatures. Running the reaction at the lowest effective temperature can minimize this byproduct.

Protocol 2: Buchwald-Hartwig Amination for C5-Amination

Scientific Rationale: The introduction of a nitrogen atom at the C5 position via Buchwald-Hartwig amination opens up a wealth of possibilities for creating new hydrogen bond interactions with the target kinase.[7] This reaction forms a C(sp²)-N bond, coupling the pyrazole core with a primary or secondary amine.[13] The reaction is highly sensitive to the choice of ligand and base, as these components dictate the efficiency of the catalytic cycle.[14]

Detailed Step-by-Step Methodology:

  • Materials:

    • 5-Bromo-1H-pyrazole-3-carbaldehyde (1.0 equiv)

    • Primary or Secondary Amine (1.1–1.3 equiv)

    • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • Ligand: Xantphos or BINAP (0.05 equiv)

    • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

    • Diatomaceous Earth (Celite®)

  • Procedure:

    • CRITICAL: This reaction must be performed under strictly anhydrous and anaerobic conditions. All glassware should be oven- or flame-dried.

    • In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

    • Add the anhydrous, degassed solvent, followed by the amine and then the 5-Bromo-1H-pyrazole-3-carbaldehyde.

    • Seal the flask and heat to 90–110 °C for 12–24 hours, with vigorous stirring.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Expert Insight & Troubleshooting:

  • Catalyst Deactivation: The aldehyde functionality can sometimes coordinate to the palladium center and inhibit catalysis. If the reaction stalls, using a more electron-rich, bulky phosphine ligand (e.g., a biarylphosphine ligand) can often improve results.

  • Base Sensitivity: NaOtBu is a very strong, moisture-sensitive base. Ensure it is handled appropriately. For substrates sensitive to strong bases, a weaker base like K₃PO₄ may be attempted, though this often requires higher temperatures and different ligand systems.

Protocol 3: Sonogashira Coupling for C5-Alkynylation

Scientific Rationale: The Sonogashira coupling introduces a rigid alkyne linker at the C5 position.[7][15] This functionality is valuable as it can reach into narrow, deep pockets within the kinase active site or serve as a synthetic handle for further elaboration, for instance, via "click chemistry" (CuAAC). The classic protocol uses a palladium catalyst and a copper(I) co-catalyst.[11]

Detailed Step-by-Step Methodology:

  • Materials:

    • 5-Bromo-1H-pyrazole-3-carbaldehyde (1.0 equiv)

    • Terminal Alkyne (1.2–1.5 equiv)

    • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

    • Copper(I) Co-catalyst: Copper(I) Iodide (CuI) (0.04 equiv)[11]

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)

    • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask, add 5-Bromo-1H-pyrazole-3-carbaldehyde, the palladium catalyst, and the copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous, degassed solvent and the amine base via syringe.

    • Add the terminal alkyne dropwise to the stirring mixture.

    • Stir the reaction at room temperature to 50 °C for 6–18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite® to remove metal salts.

    • Wash the organic phase with saturated aqueous ammonium chloride (to remove copper), followed by water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Expert Insight & Troubleshooting:

  • Glaser Coupling: The primary side reaction is the copper-catalyzed homo-coupling of the terminal alkyne (Glaser coupling). This can be minimized by adding the alkyne slowly, maintaining a low reaction temperature, and ensuring the reaction is strictly anaerobic. Copper-free Sonogashira protocols are also an excellent alternative if this becomes a persistent issue.[15]

Protocol 4: Reductive Amination for C3-Elaboration

Scientific Rationale: Once the C5 position is functionalized, the C3-aldehyde becomes the focus of elaboration. Reductive amination is a highly reliable and versatile method for forming C-N single bonds. It involves the initial formation of an imine (or iminium ion) between the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild, selective hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.

Detailed Step-by-Step Methodology:

  • Materials:

    • 5-Substituted-1H-pyrazole-3-carbaldehyde (1.0 equiv)

    • Primary or Secondary Amine (1.1–1.2 equiv)

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Optional: Acetic Acid (catalytic amount, ~0.1 equiv)

  • Procedure:

    • Dissolve the 5-substituted-1H-pyrazole-3-carbaldehyde and the amine in the solvent in a round-bottom flask.

    • If the amine is an aniline or a salt, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 30–60 minutes.

    • Add the sodium triacetoxyborohydride in portions over 10 minutes (the reaction can be mildly exothermic).

    • Continue stirring at room temperature for 4–24 hours.

    • Monitor the reaction by LC-MS for the disappearance of the starting aldehyde and the formation of the product.

    • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stir vigorously for 20 minutes, then separate the organic layer.

    • Extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Expert Insight & Troubleshooting:

  • Imine Formation is Key: For sterically hindered or electron-poor amines, imine formation can be slow. Gentle heating (e.g., to 40 °C) or the use of a dehydrating agent like molecular sieves can accelerate this step before the reducing agent is added.

  • Choice of Reductant: While NaBH(OAc)₃ is a workhorse, for acid-sensitive substrates, sodium cyanoborohydride (NaBH₃CN) can be used under slightly acidic conditions. For very robust substrates, a simpler reagent like sodium borohydride (NaBH₄) in methanol can also be effective.

Data Summary and Workflow

The following table summarizes typical conditions for the key transformations, providing a quick reference for experimental planning.

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Typical Yield (%)
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃ / Cs₂CO₃Dioxane/H₂O80–10060–95
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene90–11050–85
Sonogashira Pd(PPh₃)₂Cl₂ / CuITriethylamineTHF / DMF25–5065–90
Reductive Amination (None)(None)DCE / DCM2570–95

graph TD {
subgraph "Phase 1: Core Diversification"
A["Start: 5-Bromo-1H-pyrazole-3-carbaldehyde"] --> B{Suzuki, Sonogashira, or Buchwald-Hartwig Coupling};
B --> C["Intermediate: 5-Substituted Pyrazole"];
C --> D["Purification: Column Chromatography"];
end
subgraph "Phase 2: Final Elaboration"
    D --> E{Reductive Amination or other C3 Derivatization};
    E --> F["Crude Product"];
    F --> G["Final Purification & QC (LCMS, NMR)"];
end

subgraph "Phase 3: Biological Evaluation"
    G --> H["Final Compound"];
    H --> I{Kinase Activity Assay};
    I --> J["Hit Identification & SAR Analysis"];
end

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edge [color="#5F6368"];
A, C, F, H [fillcolor="#F1F3F4", fontcolor="#202124"];
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Sources

Synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and structural versatility make it an attractive building block for designing molecules with a wide range of biological activities. 5-Bromo-1H-pyrazole-3-carbaldehyde is a particularly valuable intermediate, as the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the aldehyde group allows for the construction of diverse molecular architectures through condensation and reductive amination reactions. This application note provides a detailed, step-by-step protocol for the synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde, intended for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Multi-Step Approach from a Readily Available Precursor

The synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde can be approached through several routes. A common strategy involves the initial construction of a substituted pyrazole ring followed by the introduction of the bromo and formyl groups. The presented protocol follows a robust four-step sequence starting from the commercially available 3-amino-5-methylpyrazole. This pathway was chosen for its logical progression, the reliability of each transformation, and the opportunity to isolate and characterize key intermediates, ensuring a high purity of the final product.

The overall synthetic pathway is as follows:

  • Bromination: The initial step involves the Sandmeyer-type bromination of 3-amino-5-methylpyrazole to introduce the bromine atom at the 5-position, yielding 3-methyl-5-bromopyrazole.

  • Oxidation of the Methyl Group: The methyl group at the 3-position is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate, affording 5-bromo-1H-pyrazole-3-carboxylic acid.

  • Reduction of the Carboxylic Acid: The carboxylic acid is subsequently reduced to the corresponding primary alcohol, (5-bromo-1H-pyrazol-3-yl)methanol.

  • Oxidation of the Alcohol: Finally, the primary alcohol is gently oxidized to the desired aldehyde, 5-Bromo-1H-pyrazole-3-carbaldehyde.

This multi-step approach allows for purification at each stage, which is critical for the synthesis of high-quality intermediates for drug discovery programs.

Visualizing the Synthesis

Reaction Scheme

Synthesis_of_5-Bromo-1H-pyrazole-3-carbaldehyde cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction cluster_3 Step 4: Oxidation A 3-Amino-5-methylpyrazole B 3-Methyl-5-bromopyrazole A->B HBr, CuBr, NaNO2 C 5-Bromo-1H-pyrazole-3-carboxylic acid B->C KMnO4, HCl D (5-Bromo-1H-pyrazol-3-yl)methanol C->D 1. SOCl2 2. NaBH4 E 5-Bromo-1H-pyrazole-3-carbaldehyde D->E PCC or DMP

Caption: Overall synthetic route to 5-Bromo-1H-pyrazole-3-carbaldehyde.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light and/or potassium permanganate stain. Column chromatography should be performed using silica gel (230-400 mesh). 1H and 13C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectra can be obtained using an ESI-MS instrument.

Reagent/MaterialGradeSupplier
3-Amino-5-methylpyrazole97%Commercially Available
Hydrobromic acid (48%)ACS GradeCommercially Available
Copper(I) bromide98%Commercially Available
Sodium nitrite99%Commercially Available
Potassium permanganate99%Commercially Available
Hydrochloric acid37%Commercially Available
Thionyl chloride99.5%Commercially Available
Sodium borohydride98%Commercially Available
Pyridinium chlorochromate (PCC)98%Commercially Available
Dess-Martin periodinane (DMP)97%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
Sodium sulfate (anhydrous)ACS GradeCommercially Available
Magnesium sulfate (anhydrous)ACS GradeCommercially Available
Protocol 1: Synthesis of 3-Methyl-5-bromopyrazole

Causality: This step utilizes a Sandmeyer-type reaction to replace the amino group with a bromine atom. The use of hydrobromic acid and copper(I) bromide facilitates the diazotization of the amine and subsequent substitution with bromide.

Step-by-Step Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, combine 3-amino-5-methylpyrazole (10.0 g, 103 mmol), concentrated hydrobromic acid (48%, 75 mL), and copper(I) bromide (1.5 g, 10.5 mmol).

  • Cool the stirred mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (7.8 g, 113 mmol) in water (20 mL).

  • Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous gas evolution (N2) will be observed.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.

  • Slowly warm the mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Caution: This will cause significant gas evolution.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-methyl-5-bromopyrazole as a solid.

Protocol 2: Synthesis of 5-Bromo-1H-pyrazole-3-carboxylic acid[1][2]

Causality: This step involves the oxidation of the methyl group to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent suitable for this transformation. The reaction is performed under acidic conditions to facilitate the oxidation.

Step-by-Step Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, suspend 3-methyl-5-bromopyrazole (10.0 g, 62.1 mmol) in 1 M hydrochloric acid (150 mL).

  • Heat the mixture to 50 °C with vigorous stirring.

  • Prepare a solution of potassium permanganate (24.5 g, 155 mmol) in water (150 mL).

  • Slowly add the potassium permanganate solution to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 50-60 °C. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, heat the mixture to 70 °C and stir for an additional 1 hour. A brown precipitate of manganese dioxide will form.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide through a pad of celite. Wash the filter cake with water.

  • Acidify the filtrate to pH 1-2 with concentrated hydrochloric acid. A white precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-pyrazole-3-carboxylic acid as a white solid.

Protocol 3: Synthesis of (5-Bromo-1H-pyrazol-3-yl)methanol

Causality: This is a standard reduction of a carboxylic acid to a primary alcohol. One common method involves conversion to an acyl chloride followed by reduction with sodium borohydride, which is a milder and safer alternative to lithium aluminum hydride.

Step-by-Step Procedure:

  • In a 250 mL flame-dried, two-necked flask under a nitrogen atmosphere, suspend 5-bromo-1H-pyrazole-3-carboxylic acid (5.0 g, 26.2 mmol) in anhydrous dichloromethane (100 mL).

  • Add thionyl chloride (5.7 mL, 78.6 mmol) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude acyl chloride.

  • In a separate 500 mL flask, dissolve the crude acyl chloride in anhydrous THF (100 mL) and cool to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 g, 52.4 mmol) portion-wise to the stirred solution. Caution: Gas evolution will occur.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Add 1 M HCl until the aqueous layer is acidic (pH ~5-6).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (ethyl acetate/hexanes) to give (5-bromo-1H-pyrazol-3-yl)methanol.

Protocol 4: Synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde

Causality: This final step is the oxidation of a primary alcohol to an aldehyde. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are common reagents for this transformation, offering good yields and minimizing over-oxidation to the carboxylic acid.

Step-by-Step Procedure (using PCC):

  • In a 250 mL flask, suspend pyridinium chlorochromate (PCC) (5.6 g, 26.0 mmol) in anhydrous dichloromethane (100 mL).

  • Add a solution of (5-bromo-1H-pyrazol-3-yl)methanol (3.0 g, 17.0 mmol) in anhydrous dichloromethane (20 mL) to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-3 hours. The reaction mixture will turn into a dark, tarry substance.

  • Dilute the reaction mixture with diethyl ether (100 mL) and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel, washing thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/hexanes) to afford 5-Bromo-1H-pyrazole-3-carbaldehyde as a solid.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Hydrobromic acid and Hydrochloric acid: Corrosive and cause severe skin and eye burns. Handle with extreme care.

  • Sodium nitrite: Oxidizing agent. Can be toxic if ingested.

  • Potassium permanganate: Strong oxidizing agent. Can cause fires or explosions in contact with combustible materials.

  • Thionyl chloride: Highly corrosive and reacts violently with water, releasing toxic gases (SO2 and HCl). Handle with extreme care in a fume hood.

  • Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.

  • Pyridinium chlorochromate (PCC): Toxic and a suspected carcinogen. Handle with appropriate containment.

  • Dess-Martin periodinane (DMP): Can be shock-sensitive and should be handled with care.

Waste Disposal:

All chemical waste should be disposed of in accordance with institutional and local regulations. Quench reactive reagents carefully before disposal.

Characterization Data

5-Bromo-1H-pyrazole-3-carbaldehyde

  • Molecular Formula: C₄H₃BrN₂O

  • Molecular Weight: 174.98 g/mol

  • Appearance: Off-white to pale yellow solid

  • 1H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, -CHO), 7.05 (s, 1H, pyrazole-H), NH proton may be broad and variable.

  • 13C NMR (100 MHz, CDCl₃): δ 184.0 (-CHO), 148.0 (C3), 125.0 (C5), 115.0 (C4).

  • Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₄H₄BrN₂O⁺: 174.95, found 174.9.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde, a valuable building block in medicinal chemistry. By following the outlined multi-step protocol, researchers can reliably produce this key intermediate with high purity. The discussion of the rationale behind each step and the inclusion of safety precautions are intended to ensure a safe and successful execution of the synthesis. The versatility of the final product opens up numerous possibilities for the development of novel therapeutics.

References

  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. CN104844567A.

Purification of 5-Bromo-1H-pyrazole-3-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chromatographic Purification of 5-Bromo-1H-pyrazole-3-carbaldehyde

Abstract

This comprehensive application note provides a detailed protocol for the purification of 5-Bromo-1H-pyrazole-3-carbaldehyde, a key heterocyclic intermediate in pharmaceutical research and drug development. The methodology centers on normal-phase flash column chromatography, a robust and scalable technique for isolating polar organic molecules. This guide elucidates the underlying principles, from the selection of the stationary and mobile phases to the practical execution of the separation and subsequent analysis. It is designed to equip researchers, scientists, and process chemists with the expertise to achieve high purity of the target compound, a critical requirement for subsequent synthetic transformations and biological screening.

Introduction: The Significance of Purifying 5-Bromo-1H-pyrazole-3-carbaldehyde

5-Bromo-1H-pyrazole-3-carbaldehyde is a valuable building block in medicinal chemistry. The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, and the presence of both a bromine atom and an aldehyde group offers versatile handles for a wide range of chemical modifications, such as cross-coupling reactions and reductive aminations.[1]

The compound is often synthesized via the Vilsmeier-Haack formylation of 5-bromo-1H-pyrazole.[2][3] This reaction, while effective, can generate a mixture of products, including unreacted starting materials, regioisomers, and other by-products.[4] The purity of the final aldehyde is paramount, as impurities can interfere with downstream reactions, lead to the formation of undesired side products, and complicate the interpretation of biological data. Column chromatography is an indispensable technique for isolating the desired product from the crude reaction mixture with high fidelity.[5][6]

This guide provides a field-proven, step-by-step protocol for the purification of 5-Bromo-1H-pyrazole-3-carbaldehyde using silica gel flash column chromatography, emphasizing the rationale behind each step to ensure reproducibility and success.

Foundational Principles: Chromatography of a Polar Heterocycle

The purification strategy leverages the principles of normal-phase adsorption chromatography.[5] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (the eluent).

  • The Stationary Phase: Silica Gel (SiO₂) : Silica gel is a highly porous, acidic adsorbent.[7] Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules. 5-Bromo-1H-pyrazole-3-carbaldehyde, with its N-H bond, nitrogen lone pairs, and carbonyl group, is a polar molecule that will adsorb strongly to the silica surface.

  • The Mobile Phase (Eluent) : The eluent, a non-polar or moderately polar solvent system, flows through the column and competes with the adsorbed compounds for binding sites on the stationary phase.[5] A more polar eluent will more effectively displace the compound from the silica, causing it to move down the column faster. For 5-Bromo-1H-pyrazole-3-carbaldehyde, a binary solvent system, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, is ideal.[8][9] The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these two solvents.

The separation occurs because different compounds in the crude mixture will have varying affinities for the silica gel and different solubilities in the eluent. Less polar impurities will travel down the column quickly, while the more polar target compound will be retained longer, allowing for its effective isolation.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to large-scale column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal mobile phase composition.

Objective: To find a solvent system that provides a good separation between the target compound and its impurities, with an ideal Retention Factor (Rf) for the target compound between 0.25 and 0.40 . A compound with an Rf in this range will elute from the column in a reasonable volume of solvent without excessive band broadening.

Protocol: TLC Method Development

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate, approximately 1 cm from the bottom edge.

  • Elution: Place the TLC plate in a developing chamber containing a small amount of the test eluent (e.g., starting with 20% ethyl acetate in hexane). Ensure the solvent level is below the spot line. Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm).

  • Optimization:

    • If the target spot's Rf is too low (<0.25), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

    • If the Rf is too high (>0.40), decrease the eluent's polarity (e.g., decrease the percentage of ethyl acetate).

    • Test several solvent ratios until the desired Rf and good separation from impurities are achieved.

Detailed Protocol: Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude 5-Bromo-1H-pyrazole-3-carbaldehyde. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment
ParameterSpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard mesh size for flash chromatography, providing a balance of resolution and flow rate.[9]
Crude Sample ~1 g 5-Bromo-1H-pyrazole-3-carbaldehyde
Column Glass column, 40-50 mm diameterA column diameter to silica height ratio of ~1:10 is generally effective.
Mobile Phase Hexane / Ethyl AcetateA standard, effective, and readily available solvent system for moderately polar compounds.[7][8]
Apparatus Funnel, collection tubes, TLC plates, UV lampStandard laboratory equipment for chromatography.
Workflow Diagram

Purification_Workflow cluster_prep Column Preparation Crude Crude Product TLC TLC Analysis (Determine Eluent) Crude->TLC Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Dry Load Sample Pack->Load Elute Elute Column & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of 5-Bromo-1H-pyrazole-3-carbaldehyde.

Step-by-Step Procedure
  • Column Preparation (Slurry Packing):

    • Add approximately 40-50 g of silica gel (a 40-50:1 ratio by weight to the crude sample) to a beaker.

    • In a separate flask, prepare the initial, less polar eluent determined by TLC (e.g., 10% Ethyl Acetate in Hexane).

    • Carefully add the eluent to the silica gel while swirling to create a homogenous slurry. Ensure there are no dry clumps.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (1 cm) of sand.

    • Pour the silica slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

    • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the silica run dry.[10] Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading):

    • Dissolve the 1 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add ~2-3 g of silica gel to this solution and mix well.

    • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Carefully add the dry-loaded sample as an even layer on top of the sand bed in the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the top layer.

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 15-20 mL per test tube). Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).[10]

    • Maintain the solvent level at the top of the column by continuously adding fresh eluent.

    • It is possible to use a gradient elution. Start with a less polar solvent mixture (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (e.g., to 20%, then 30% EtOAc/Hexane) to elute more polar compounds. This can improve separation and reduce elution time.[5]

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which fractions contain the desired product.

    • Fractions containing only the pure target compound (as determined by a single spot at the correct Rf) should be combined in a large round-bottom flask.

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • The resulting solid or oil is the purified 5-Bromo-1H-pyrazole-3-carbaldehyde. Determine its mass to calculate the yield and confirm its purity using analytical techniques such as NMR spectroscopy.

Troubleshooting

  • Problem: The compound won't elute from the column.

    • Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). A small amount of methanol (1-5%) can be added to the eluent for very polar compounds, but be aware that more than 10% methanol can dissolve the silica gel.[7][8]

  • Problem: Poor separation (overlapping spots).

    • Cause: The chosen eluent system is not optimal, or the column was overloaded.

    • Solution: Re-evaluate the solvent system using TLC. Try a different solvent combination (e.g., dichloromethane/methanol). Ensure the sample-to-silica ratio is at least 1:30.

  • Problem: Cracks appear in the silica bed.

    • Cause: The column ran dry, or the packing was not uniform.

    • Solution: This can ruin the separation. The column must be repacked. Always keep the solvent level above the silica bed.

Conclusion

The protocol described provides a reliable and systematic approach to the purification of 5-Bromo-1H-pyrazole-3-carbaldehyde using flash column chromatography. By carefully selecting the stationary and mobile phases through preliminary TLC analysis and adhering to proper packing and elution techniques, researchers can consistently obtain this valuable synthetic intermediate in high purity. This foundational purification is a critical step in enabling the successful synthesis and discovery of novel chemical entities for drug development and other scientific applications.

References

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Chemistry Department. Available at: [Link]

  • Membrane Solutions. (2022). Column Chromatography Notes. Available at: [Link]

  • Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86. Available at: [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Available at: [Link]

  • Boudrâa, S., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(15), 8783-8789. Available at: [Link]

  • University of Victoria. Column chromatography. Department of Chemistry. Available at: [Link]

  • CN105801452A. (2016). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • Despotopoulou, C. (2009). Br/Mg-Exchange on 1,2-Dibromocyclopentene Derivatives and Regio- and Chemoselective Functionalizations of Pyrazoles and Related Heterocycles. LMU München: Electronic University Publications. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21218106, 5-bromo-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57831983, 5-bromo-1H-pyrrole-3-carbaldehyde. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF 1,3,5-SUBSTITUTED PYRAZOLES VIA A [3+2] DIPOLAR CYCLOADDITION. Available at: [Link]

  • Behera, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27402. Available at: [Link]

  • Monbaliu, J. C., et al. (2023). An open-source fraction collector for flash column chromatography and continuous flow applications. Reaction Chemistry & Engineering. Available at: [Link]

  • Caming Pharmaceutical Ltd. Ethyl 5-bromo-1H-pyrazole-3-carboxylate CAS 1392208-46-6. Available at: [Link]

  • Cipin, J., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Semantic Scholar. Available at: [Link]

  • SIELC Technologies. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

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Use of 5-Bromo-1H-pyrazole-3-carbaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1H-pyrazole-3-carbaldehyde (CAS: 518357-37-4) represents a "privileged scaffold" in modern drug discovery, particularly for the development of ATP-competitive kinase inhibitors (e.g., Pim-1, Flt-3, CDK). Its structural utility lies in its orthogonal reactivity : three distinct sites (C3-formyl, C5-bromo, and N1-amine) that can be functionalized sequentially without cross-interference. This guide details the mechanistic exploitation of this building block, providing validated protocols for Suzuki-Miyaura cross-coupling, reductive amination, and heterocycle fusion.

Chemical Profile & Reactivity Landscape

The compound exists as a tautomeric equilibrium, though it is conventionally numbered with the aldehyde at C3 and bromine at C5.

PropertySpecification
Molecular Formula C₄H₃BrN₂O
Molecular Weight 174.98 g/mol
Appearance Off-white to pale yellow solid
Storage 2-8°C, under Nitrogen (Aldehyde is oxidation-sensitive)
pKa (Calculated) ~13.5 (NH proton)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM
Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 5-Bromo-1H-pyrazole- 3-carbaldehyde Suzuki C5-Arylation (Suzuki/Stille) Core->Suzuki Pd(0), Ar-B(OH)2 Amination C3-Reductive Amination (Solubilizing Tails) Core->Amination R-NH2, NaBH(OAc)3 Fusion Heterocycle Fusion (Pyrazolo[1,5-a]pyrimidines) Core->Fusion H2N-NH2 / 1,3-Dicarbonyls Protect N1-Protection/Alkylation (SEM, Boc, Alkyl) Core->Protect Base, R-X Kinase Kinase Inhibitors (Pim-1, Flt-3) Suzuki->Kinase Fusion->Kinase

Figure 1: Divergent synthesis pathways. The C5-bromide allows for aryl extension (binding affinity), while the C3-aldehyde enables the attachment of solubilizing groups or further cyclization.

Strategic Applications & Protocols

Strategy A: The "Head-to-Tail" Approach (Sequential Functionalization)

In this workflow, the pyrazole NH is often protected first to prevent catalyst poisoning or regioselectivity issues during alkylation.

Protocol 1: N-Protection (SEM-Cl) Rationale: The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is ideal as it is stable to basic Suzuki conditions but removable with fluoride (TBAF) or acid.

  • Dissolve 5-Bromo-1H-pyrazole-3-carbaldehyde (1.0 equiv) in dry DMF (0.5 M) at 0°C.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (gas evolution).

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench with water, extract with EtOAc. Yields are typically >90%.

Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling Target: Introduction of aromatic pharmacophores (e.g., for ATP-binding pocket occupancy).

  • Reagents: N-protected Pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions:

    • Purge reaction vessel with Nitrogen/Argon.

    • Heat to 90°C for 4–12 hours (or microwave at 110°C for 30 min).

    • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hex/EtOAc).

  • Critical Note: If using the unprotected pyrazole, increase catalyst loading to 0.1 equiv and use 3.0 equiv of base to accommodate the acidic NH.

Protocol 3: C3-Reductive Amination Target: Attachment of morpholine, piperazine, or amine "tails" to improve solubility and pharmacokinetic profiles.

  • Reagents: Pyrazole-aldehyde (1.0 equiv), Amine (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), Acetic Acid (cat.).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Procedure:

    • Mix aldehyde and amine in DCE. Stir for 30 min to form the imine/hemiaminal intermediate.

    • Add NaBH(OAc)₃ in one portion.

    • Stir at RT for 4–16 hours.

    • Quench with sat. NaHCO₃.

  • Self-Validation: Monitor disappearance of the aldehyde peak (~10.0 ppm) via ¹H NMR.

Advanced Application: Scaffold Fusion (Pyrazolo[1,5-a]pyrimidines)

This scaffold is bioisosteric to the purine core of ATP, making it a potent template for kinase inhibitors (e.g., Pim-1, CK2).

Mechanism: The exocyclic amine of a 3-aminopyrazole (derived from the aldehyde via nitrile) reacts with 1,3-electrophiles. However, using the aldehyde directly, one can access different fused systems or use the aldehyde to generate the necessary aminopyrazole precursor.

Workflow Visualization: Kinase Inhibitor Synthesis

KinaseSynthesis Start 5-Bromo-1H-pyrazole- 3-carbaldehyde Step1 Step 1: Reductive Amination (Install Solubilizing Tail) Start->Step1 Piperidine, NaBH(OAc)3 Step2 Step 2: N-Protection (Optional, if regioselectivity needed) Step1->Step2 SEM-Cl, NaH Step3 Step 3: Suzuki Coupling (Install Aryl Warhead) Step2->Step3 Ar-B(OH)2, Pd cat. Final Final Kinase Inhibitor (e.g., Pim-1 Inhibitor) Step3->Final Deprotection (TBAF)

Figure 2: A standard medicinal chemistry workflow converting the building block into a bioactive molecule.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Catalyst poisoning by free NH.Protect NH with SEM/THP or use excess base (Cs₂CO₃).
Aldehyde Oxidation Air exposure; old stock.Store under Argon. If carboxylic acid forms, convert to ester and reduce back or couple via amide.
Regioselectivity (N1 vs N2) Tautomerism during alkylation.Use steric bulk to direct alkylation or rely on thermodynamic control (reversible protecting groups).
Incomplete Amination Steric hindrance of amine.Switch solvent to MeOH (for NaBH₃CN) or use Ti(OiPr)₄ as a Lewis acid additive.

References

  • Vertex AI Search. (2023). Synthesis of pyrazolo[1,5-a]pyrimidines from 5-bromo-1H-pyrazole-3-carbaldehyde. 1[][3]

  • BenchChem. (2025).[4] Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. 4

  • Semantic Scholar. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole. 5

  • Royal Society of Chemistry. (2013).[6] Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. 6

  • NIH/PubMed. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. 7

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Precision Engineering of Pyrazole Scaffolds: From Mechanistic Insight to Robust Protocols

Part 1: Core Directive & Strategic Overview

The Pyrazole Paradox

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ruxolitinib (Jakafi) . However, for the synthetic chemist, bromo-pyrazoles represent a "Wolf in Sheep’s Clothing." While they appear to be standard aryl halides, they possess unique electronic and steric features that frequently derail standard palladium-catalyzed cross-coupling protocols.

The Three Pillars of Failure
  • Catalyst Poisoning (The "N-Problem"): The pyridine-like nitrogen (N2) is a potent

    
    -donor that binds tightly to electrophilic Pd(II) intermediates, arresting the catalytic cycle.
    
  • N-H Acidity: In unprotected pyrazoles (

    
    ), basic conditions generate a pyrazolyl anion. This species forms stable, unreactive Pd-azolyl complexes (palladacycles) that act as thermodynamic sinks.
    
  • Electronic Dissonance: The pyrazole ring is

    
    -excessive (electron-rich). This makes the C-Br bond stronger and oxidative addition slower compared to phenyl bromides, particularly at the C4 position.
    

Part 2: Strategic Decision Making (Visualized)

To navigate these challenges, we must move beyond "trial and error." The following decision tree integrates substrate properties with ligand selection logic.

PyrazoleCouplingStrategy Start START: Bromo-Pyrazole Substrate CheckNH Is the Pyrazole N-H Protected? Start->CheckNH Unprotected Unprotected (Free N-H) CheckNH->Unprotected No Protected Protected (N-R / N-PG) CheckNH->Protected Yes (SEM, THP, Me) CouplingType_U Coupling Type? Unprotected->CouplingType_U CouplingType_P Coupling Type? Protected->CouplingType_P Suzuki_U Suzuki-Miyaura (C-C) CouplingType_U->Suzuki_U Buchwald_U Buchwald-Hartwig (C-N) CouplingType_U->Buchwald_U Suzuki_P Suzuki-Miyaura (C-C) CouplingType_P->Suzuki_P Buchwald_P Buchwald-Hartwig (C-N) CouplingType_P->Buchwald_P Sol_XPhos PROTOCOL A: Ligand: XPhos or SPhos Base: K3PO4 (aq) Temp: 100°C Suzuki_U->Sol_XPhos High Activity Required Sol_Brett PROTOCOL B: Ligand: tBuBrettPhos Base: LHMDS (Soluble) Avoid: NaOtBu Buchwald_U->Sol_Brett Prevent Poisoning Suzuki_P->Sol_XPhos Sterically Hindered Sol_Std PROTOCOL C: Ligand: Pd(dppf)Cl2 or AmPhos Base: Na2CO3 Standard Conditions Suzuki_P->Sol_Std General Case Sol_RuPhos PROTOCOL D: Ligand: RuPhos or BrettPhos Base: NaOtBu Solvent: Dioxane Buchwald_P->Sol_RuPhos

Caption: Strategic workflow for selecting catalyst systems based on pyrazole protection status and coupling type.

Part 3: Detailed Protocols & Methodologies

Protocol 1: Suzuki-Miyaura Coupling (The "Workhorse")

Target Audience: Researchers coupling unstable boronic acids or unprotected pyrazoles.

Mechanistic Insight

For unprotected pyrazoles, standard ligands (PPh3, dppf) fail because the pyrazolate anion coordinates to Pd. We utilize Buchwald Dialkylbiaryl Phosphines (SPhos, XPhos). These ligands are bulky enough to prevent N-coordination to the metal center but flexible enough to facilitate oxidative addition.

Reactivity Order (Poly-halogenated Systems): If using a poly-bromo pyrazole (N-protected), the rate of oxidative addition (OA) generally follows the electron deficiency of the carbon center:

  • C5-Br (Fastest OA, adjacent to N, most electron-deficient)

  • C3-Br (Intermediate)

  • C4-Br (Slowest OA, electron-rich/

    
    -excessive)
    
Experimental Procedure (Unprotected/Challenging Substrates)

Scale: 1.0 mmol

  • Setup: Charge a 10 mL microwave vial or Schlenk tube with a magnetic stir bar.

  • Reagents:

    • Bromo-1H-pyrazole substrate (1.0 equiv, 1.0 mmol)

    • Boronic Acid/Pinacol Ester (1.5 equiv, 1.5 mmol)

    • Pre-catalyst: XPhos Pd G3 (2.0 mol%, 17 mg) or SPhos Pd G3.

      • Note: G3/G4 precatalysts ensure accurate Pd:L ratio and rapid activation.

    • Base:

      
       (3.0 equiv, 636 mg).
      
  • Solvent System: Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

    • Why: The biphasic system helps solubilize inorganic bases while the dioxane solvates the organic components.

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes (or freeze-pump-thaw x3).

  • Reaction: Seal and heat to 100°C for 2-4 hours (or 120°C for 30 min in Microwave).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (10 mL) and brine (10 mL). Dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Quantitative Comparison of Ligands (Yield % for 4-bromo-1H-pyrazole + Ph-B(OH)2)

Ligand System Yield (%) Notes
Pd(PPh3)4 < 10% Catalyst poisoning by N-H
Pd(dppf)Cl2 35% Slow conversion, significant dehalogenation
SPhos Pd G2 92% Excellent reactivity, minimal debromination

| XPhos Pd G3 | 96% | Best for sterically hindered boronic acids |

Protocol 2: Buchwald-Hartwig Amination (The "Challenge")

Target Audience: Synthesis of aminopyrazoles (C-N bond formation).

Mechanistic Insight

C-N coupling on pyrazoles is notoriously difficult due to the "reductive elimination" barrier. The electron-rich nature of the pyrazole makes the Pd-N bond strong and hard to break. Furthermore, if the pyrazole is unprotected, the base (NaOtBu) often deprotonates the pyrazole (pKa ~14) instead of the amine.

The Solution: Use tBuBrettPhos or AdBrettPhos . These extremely bulky ligands destabilize the ground state of the Pd-Amido complex, forcing reductive elimination. For unprotected substrates, use a soluble, non-nucleophilic base like LHMDS to prevent catalyst sequestration.

Experimental Procedure (C-N Coupling)

Scale: 0.5 mmol

  • Setup: Oven-dried Schlenk tube, cooled under Argon.

  • Reagents:

    • Bromo-pyrazole (Protected preferred) (1.0 equiv, 0.5 mmol)

    • Primary/Secondary Amine (1.2 equiv, 0.6 mmol)

    • Catalyst: tBuBrettPhos Pd G3 (2-5 mol%).

    • Base: LHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.4 equiv) if protected.

  • Solvent: Anhydrous THF or Toluene (2.5 mL, 0.2 M).

  • Reaction: Heat to 65-80°C . Monitor by LCMS.

    • Warning: Do not overheat (>100°C) with LHMDS as it can decompose.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Part 4: Troubleshooting "The Black Box"

When reactions fail, they usually fail in one of two ways. Use this table to diagnose the pathology.

SymptomDiagnosisRoot CauseSolution
Starting Material Remains Catalyst DeactivationN-coordination or OxidationSwitch to G3/G4 precatalysts (air stable). Ensure inert atmosphere.
Dehalogenated Product (H-Pyrazole)

-Hydride Elimination
"Hydride Source" in mediaSwitch solvent to Toluene (anhydrous). Avoid alcohols. Use bulkier ligand (tBuBrettPhos) to speed up Reductive Elimination.
Protodeboronation Boronic Acid InstabilityHydrolysis of C-B bondUse Boronic Esters or MIDA boronates . Switch base to anhydrous K3PO4 or KF .
Regio-isomer Mix Poor SelectivityElectronic similarityExploit temp control: React C5-Br at RT first, then heat for C4-Br.
Visualizing the Dehalogenation Pathway

Dehalogenation is the most common side-reaction. It occurs when the rate of Transmetalation is slower than


-Hydride elimination (from solvent or additives).

DehalogenationPath Pd_OxAdd L-Pd(II)-Ar-Br Path_Good Transmetalation (+ Ar-B(OH)2) Pd_OxAdd->Path_Good Fast with High [B] Path_Bad Beta-Hydride Elim (from solvent/alkoxide) Pd_OxAdd->Path_Bad Fast with Small Ligands Product Cross-Coupled Product Path_Good->Product SideProduct Dehalogenated Arene (Ar-H) Path_Bad->SideProduct

Caption: Competition between productive coupling and destructive dehalogenation.

References

  • Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles.

    • Source: Billingsley, K., & Buchwald, S. L. (2007). Journal of the American Chemical Society.[1]

    • URL:[Link]

    • Relevance: Establishes XPhos/SPhos as the gold standard for unprotected azoles.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.

    • Source: Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). Organic Letters.
    • URL:[Link]

    • Relevance: Defines the tBuBrettPhos protocol for C-N coupling.
  • Regioselective Cross-Coupling of Polyhalogen

    • Source: Handy, S. T., & Zhang, Y. (2006). Chemical Society Reviews.[2]

    • URL:[Link]

    • Relevance: Explains the electronic basis for C5 vs C4 reactivity.
  • Mechanistic Studies on the Origin of Dehalogen

    • Source: Navarro, O., et al. (2006). Journal of Organic Chemistry.
    • URL:[Link]

    • Relevance: Troubleshooting dehalogen

Sources

Application Note: Orthogonal Derivatization of the Aldehyde Moiety in 5-Bromo-1H-pyrazole-3-carbaldehyde for Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Causality

In modern drug discovery, pyrazole scaffolds are ubiquitous due to their favorable physicochemical properties and ability to act as hydrogen bond donors/acceptors in kinase hinge-binding motifs. 5-Bromo-1H-pyrazole-3-carbaldehyde (CAS: 518357-37-4) [1] serves as an exceptionally versatile bifunctional building block.

The strategic value of this molecule lies in its orthogonality. The C3-aldehyde is a hard electrophile that readily undergoes condensation, olefination, and reductive amination[2]. Conversely, the C5-bromide is a soft electrophile reserved for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Causality in Workflow Design: To prevent catalyst poisoning or unwanted side reactions during downstream cross-coupling, the highly reactive aldehyde must be derivatized first. Furthermore, the acidic pyrazole N-H (pKa ~14) can quench basic reagents (such as Wittig ylides) or interfere with reductive amination. Therefore, masking the N-H with a robust protecting group—typically a 2-(trimethylsilyl)ethoxymethyl (SEM) group—is a mandatory first step[3]. This ensures chemoselectivity and high yields during the subsequent aldehyde derivatization.

Chemical Workflow & Logical Relationships

G cluster_deriv Orthogonal Aldehyde Derivatization SM 5-Bromo-1H-pyrazole- 3-carbaldehyde (CAS: 518357-37-4) Protect N-Protection (SEM-Cl, NaH) SM->Protect Step 1: Mask Acidic NH RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Protect->RedAm Pathway A Wittig HWE Olefination (Phosphonate, Base) Protect->Wittig Pathway B Oxime Oxime Formation (NH2OH·HCl, Pyridine) Protect->Oxime Pathway C CrossCoupling Downstream Pd-Catalyzed Cross-Coupling (e.g., Suzuki) RedAm->CrossCoupling Step 3: C5 Functionalization Wittig->CrossCoupling Oxime->CrossCoupling

Fig 1: Orthogonal derivatization workflow for 5-Bromo-1H-pyrazole-3-carbaldehyde.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative parameters for the three primary aldehyde derivatization pathways, ensuring maximum chemoselectivity against the C5-bromide.

Derivatization PathwayPrimary Reagents (Equivalents)Catalyst / AdditiveTempTimeTypical Yield
N-Protection (SEM) SEM-Cl (1.1 eq), NaH (1.2 eq)None0 °C to RT3 h85–95%
Reductive Amination 1°/2° Amine (1.2 eq), NaBH(OAc)₃ (1.5 eq)AcOH (0.1 eq)RT12 h75–90%
HWE Olefination Phosphonate ester (1.2 eq), KOtBu (1.2 eq)None0 °C to RT4 h70–85%
Oxime Formation Hydroxylamine·HCl (1.5 eq)Pyridine (2.0 eq)60 °C2 h>90%

Step-by-Step Experimental Protocols

Protocol A: N-Protection via SEM-Cl

Mechanistic Rationale: Sodium hydride deprotonates the pyrazole, generating a highly nucleophilic nitrogen anion that rapidly attacks SEM-Cl. The SEM group is chosen because it is stable to both the basic conditions of HWE olefination and the reductive conditions of amination[3].

  • Setup: Flame-dry a round-bottom flask and purge with N₂. Add 5-Bromo-1H-pyrazole-3-carbaldehyde (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until H₂ gas evolution ceases.

  • Alkylation: Add SEM-Cl (1.1 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 3 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Validation Checkpoint:

    • TLC: The product should run significantly higher (less polar) than the starting material in 3:1 Hexanes:EtOAc.

    • ¹H NMR: Confirm the disappearance of the broad N-H peak (~13.5 ppm) and the appearance of the SEM group signals: a singlet at ~5.4 ppm (N-CH₂-O) and a trimethylsilyl singlet at ~0.0 ppm.

Protocol B: Reductive Amination

Mechanistic Rationale: Acetic acid catalyzes the formation of the intermediate imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a milder hydride source that specifically reduces imines without reducing the unreacted aldehyde to an alcohol, and it is completely unreactive toward the aryl bromide[4].

  • Imine Formation: In a dry flask, dissolve the SEM-protected 5-bromo-pyrazole-3-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous Dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 eq). Stir at RT for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in a single portion. Stir the suspension at RT for 12 hours under N₂.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (adjusting pH to ~8). Extract with Dichloromethane (DCM) (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint:

    • LC-MS: Confirm the mass shift. The product must display the characteristic 1:1 isotopic doublet (M / M+2) indicative of the preserved bromine atom.

    • ¹H NMR: The aldehyde proton signal (~9.9 ppm) must completely disappear, replaced by a new methylene signal (singlet or doublet depending on the amine) at ~3.8–4.0 ppm.

Protocol C: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanistic Rationale: HWE is utilized instead of the standard Wittig reaction because the use of phosphonate esters under thermodynamic control predominantly yields the (E)-alkene, ensuring stereochemical uniformity in library synthesis[5].

  • Ylide Generation: In a dry flask under N₂, dissolve triethyl phosphonoacetate (1.2 eq) in anhydrous THF (0.2 M). Cool to 0 °C. Add KOtBu (1.0 M in THF, 1.2 eq) dropwise. Stir for 30 minutes.

  • Coupling: Dissolve the SEM-protected aldehyde (1.0 eq) in a minimal amount of THF and add it dropwise to the ylide solution at 0 °C.

  • Propagation: Allow the reaction to warm to RT and stir for 4 hours.

  • Workup: Quench with H₂O. Extract with EtOAc (3 × 20 mL). Wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

  • Validation Checkpoint:

    • ¹H NMR: The aldehyde peak (~9.9 ppm) will be absent. Look for two new vinylic protons. An (E)-alkene geometry is confirmed by a large trans-coupling constant (J ≈ 15.5–16.0 Hz) between these protons.

References

  • Histone deacetylase inhibitors (US20180370987A1) Source: Google Patents URL:[4]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate / ARKIVOC URL:[Link][2]

  • Histone deacetylase inhibitors (ES2712803T3) Source: Google Patents URL:[5]

  • SYNTHESIS OF (5,6-DIHYDRO-4 H-PYRROLO[1,2-b]PYRAZOL-3... Source: Semantic Scholar URL: [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 5-Bromo-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Bromo-1H-pyrazole-3-carbaldehyde. The advice herein is grounded in established mechanistic principles and extensive field experience to help you navigate the complexities of this specific transformation.

Introduction: The Challenge of Coupling 5-Bromo-1H-pyrazole-3-carbaldehyde

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[1][2][3][4] However, substrates like 5-Bromo-1H-pyrazole-3-carbaldehyde present a unique set of challenges. The pyrazole ring, particularly with its acidic N-H proton, can interact with the palladium catalyst, potentially leading to catalyst deactivation.[5][6] Furthermore, the electron-withdrawing nature of the aldehyde group can influence the reactivity of the C-Br bond. This guide will address the most common failure modes and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues in a question-and-answer format that you may be encountering during your experiments.

Q1: My reaction is not proceeding, and I am recovering my starting material. What are the likely causes?

A1: Low or No Conversion

When faced with a stalled reaction, the primary suspects are the catalyst's activity, the integrity of your reagents, and the reaction conditions.

Possible Cause 1: Inactive Catalyst The catalytic cycle of the Suzuki reaction hinges on the generation and maintenance of an active Pd(0) species.[1][2] If this species is not formed or is quenched, the reaction will not proceed.

  • Insight & Solution: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction can sometimes be inefficient. Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass this step. Alternatively, employing modern, air-stable pre-catalysts (e.g., those based on biaryl phosphine ligands) that readily form the active Pd(0) species can be highly effective.[1]

Possible Cause 2: Poor Reagent Quality The purity and stability of your boronic acid and aryl halide are paramount.

  • Insight & Solution: Boronic acids are susceptible to decomposition, particularly protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond.[7][8] This is a common side reaction that consumes your nucleophile.[7][8] Confirm the purity of your boronic acid by NMR or LC-MS before use. If protodeborylation is suspected, consider using a more stable boronic ester, such as a pinacol ester.[1] Ensure your 5-Bromo-1H-pyrazole-3-carbaldehyde is pure and free of impurities that could poison the catalyst.

Possible Cause 3: Suboptimal Reaction Conditions Temperature, solvent, and base selection are critical and interconnected variables.

  • Insight & Solution: Carefully degas your reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The choice of base is crucial for activating the boronic acid for transmetalation.[4][9] For pyrazole substrates, a milder base like K₂CO₃ or K₃PO₄ is often preferred to stronger bases like NaOH, which can promote side reactions.[5][10] Ensure your solvent is anhydrous, as excess water can contribute to protodeborylation.[5][8]

Q2: I am observing the formation of a significant amount of the dehalogenated pyrazole (1H-pyrazole-3-carbaldehyde). How can I prevent this?

A2: Dehalogenation Side Reaction

Dehalogenation, the replacement of the bromine atom with a hydrogen, is a frequent and frustrating side reaction.[1][5] It arises from the formation of a palladium-hydride (Pd-H) species which then undergoes reductive elimination with the pyrazole moiety.[5]

Possible Cause 1: Source of Hydride The Pd-H species can be generated from various sources within the reaction mixture.

  • Insight & Solution: Alcohols and even trace amounts of water can act as hydride sources.[1][5] If using an alcohol-containing solvent, switch to an anhydrous aprotic solvent like dioxane or toluene. The base itself can also be a source of hydrides. Avoid strong alkoxide bases.[5]

Possible Cause 2: Slow Reductive Elimination If the desired reductive elimination to form the C-C bond is slow, the competing dehalogenation pathway can dominate.

  • Insight & Solution: The choice of ligand significantly influences the rate of reductive elimination. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate this step and are highly recommended for challenging couplings.[5][11]

Q3: My main byproduct is the homocoupled boronic acid. What is causing this and how can I minimize it?

A3: Boronic Acid Homocoupling

The formation of a symmetrical biaryl from the coupling of two boronic acid molecules is another common side reaction.[1]

Possible Cause 1: Presence of Oxygen Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[1]

  • Insight & Solution: Rigorous degassing of your solvent and reaction mixture is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.

Possible Cause 2: Use of Pd(II) Precatalysts Pd(II) salts can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.

  • Insight & Solution: As mentioned previously, using a Pd(0) source like Pd(PPh₃)₄ can circumvent this issue. If a Pd(II) precatalyst is necessary, ensure conditions are optimized for its rapid reduction to Pd(0).

Q4: The reaction is sluggish and gives a low yield even after an extended time. How can I improve the reaction rate and efficiency?

A4: Sluggish Reaction and Low Yield

A slow and inefficient reaction often points to a bottleneck in the catalytic cycle.

Possible Cause 1: Slow Oxidative Addition The initial step of the catalytic cycle, the oxidative addition of the palladium catalyst to the C-Br bond, can be slow, particularly with electron-deficient heteroaryl halides.[2]

  • Insight & Solution: Increasing the reaction temperature can often overcome the activation barrier for oxidative addition.[5] The use of more active, electron-rich and bulky phosphine ligands can also significantly accelerate this step.[2][11]

Possible Cause 2: Inefficient Transmetalation The transfer of the organic group from the boron atom to the palladium center is a critical step that is heavily influenced by the base.

  • Insight & Solution: The base activates the boronic acid by forming a more nucleophilic boronate species.[9][12][13][14] Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is sufficiently soluble in your reaction medium.[9] In some cases, the addition of a small amount of water can facilitate the formation of the active boronate species.[15]

Possible Cause 3: Protodeborylation of the Boronic Acid If the Suzuki catalytic cycle is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeborylation.[8]

  • Insight & Solution: By optimizing the catalyst, ligand, and other conditions to accelerate the overall reaction rate, the impact of protodeborylation can be minimized. Using a more stable boronic ester is also a viable strategy.[1]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki Coupling of 5-Bromo-1H-pyrazole-3-carbaldehyde
ParameterRecommended ConditionRationale
Aryl Halide 5-Bromo-1H-pyrazole-3-carbaldehyde (1.0 equiv)Substrate of interest.
Boronic Acid/Ester Arylboronic acid (1.2-1.5 equiv) or Arylboronic acid pinacol ester (1.2-1.5 equiv)Using a slight excess of the boronic acid can help drive the reaction to completion. Pinacol esters offer greater stability against protodeborylation.[1]
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(PPh₃)₄ is a reliable Pd(0) catalyst.
Ligand SPhos (2-4 mol%) or XPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands that promote both oxidative addition and reductive elimination.[11]
Base K₃PO₄ (2.0-3.0 equiv) or K₂CO₃ (2.0-3.0 equiv)Moderately strong inorganic bases that are effective in activating the boronic acid without promoting excessive side reactions.[5]
Solvent Dioxane or Toluene (anhydrous)Aprotic solvents that are less likely to act as hydride sources for dehalogenation.
Temperature 80-110 °CA higher temperature can help overcome activation barriers, but should be optimized to minimize decomposition.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst.
General Experimental Protocol
  • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-1H-pyrazole-3-carbaldehyde, the arylboronic acid or ester, and the base.

  • Add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process: Diagrams

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pyrazolyl-Br Ar-Pd(II)-X(L2) Pyrazolyl-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 + Base Ar-Pd(II)-Ar'(L2) Pyrazolyl-Pd(II)-Aryl(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Failed? No_Reaction No Reaction / Low Conversion Start->No_Reaction Dehalogenation Dehalogenation Product Observed Start->Dehalogenation Homocoupling Homocoupling Product Observed Start->Homocoupling Catalyst Check Catalyst Activity (Use Pd(0) or Pre-catalyst) No_Reaction->Catalyst Reagents Verify Reagent Purity (Check Boronic Acid Stability) No_Reaction->Reagents Conditions Optimize Conditions (Degas, Temp, Base, Solvent) No_Reaction->Conditions Solvent_Base Change Solvent/Base (Anhydrous, Aprotic Solvent; Avoid Alkoxides) Dehalogenation->Solvent_Base Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Dehalogenation->Ligand Degas Rigorously Degas Reaction Mixture Homocoupling->Degas Pd_Source Use Pd(0) Catalyst (e.g., Pd(PPh3)4) Homocoupling->Pd_Source

Caption: A decision tree for troubleshooting common Suzuki reaction failures.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • ScienceDirect. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]

  • MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ACS Publications. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • National Center for Biotechnology Information. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

  • ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]

  • ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]

  • National Center for Biotechnology Information. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]

  • ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

Sources

Optimizing catalyst loading for Sonogashira coupling of 5-Bromo-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize palladium catalyst loading for the Sonogashira cross-coupling of 5-Bromo-1H-pyrazole-3-carbaldehyde.

Optimizing this specific substrate requires balancing the sluggish reactivity of the aryl bromide, the electrophilic vulnerability of the carbaldehyde, and the catalyst-poisoning potential of the free pyrazole N-H group[1].

Optimization Logic & Reaction Workflow

Before troubleshooting, it is critical to understand the mechanistic dependencies of this reaction. The diagram below illustrates the logical progression required to achieve low catalyst loading without sacrificing yield.

G N1 5-Bromo-1H-pyrazole -3-carbaldehyde N2 Step 1: N-Protection (THP or Trityl) N1->N2 Prevent Pd Poisoning N3 Step 2: Catalyst/Ligand Pd(OAc)2 + XPhos N2->N3 Protected Substrate N4 Step 3: Loading Titration 5.0% → 2.0% N3->N4 Active Pd(0) Generation N5 Optimized Alkynyl Pyrazole N4->N5 High Yield Low Cost

Logical workflow for optimizing catalyst loading in bromopyrazole couplings.

Troubleshooting & FAQs

Q1: Why does my reaction stall at 20% conversion even when I increase the palladium loading to 10 mol%?

A: The root cause is likely substrate-induced catalyst poisoning, not a lack of initial active palladium. The free N-H group on the pyrazole ring can easily coordinate to the palladium center, forming stable, inactive Pd-N complexes that arrest the catalytic cycle[2].

Solution: Do not increase the catalyst loading; this only increases cost and complicates purification[3]. Instead, you must mask the N-H group prior to the coupling step. Using a Tetrahydropyranyl (THP) or Trityl (Tr) protecting group prevents this coordination. Once protected, the catalyst remains in the active cycle, allowing you to drop the loading to a standard 2–5 mol%.

Q2: How do I select the right catalyst and ligand to ensure a low loading requirement for the 5-bromo position?

A: Bromides have a higher bond dissociation energy than iodides, making the oxidative addition step rate-limiting in the palladium cycle[4]. Standard catalysts like


 often struggle with bromopyrazoles, leading to sluggish reactions and requiring high loadings.

Solution: Switch to a precatalyst system that generates a highly active, monoligated


 species. 

paired with a bulky, electron-rich biaryl phosphine ligand like XPhos is highly recommended. The electron-rich nature of XPhos accelerates oxidative addition into the C-Br bond, while its steric bulk promotes the final reductive elimination step. This efficiency allows you to achieve full conversion with as little as 1.5 to 2.0 mol% loading.
Q3: Does the C3-carbaldehyde group restrict my choice of base or solvent?

A: Yes. The carbaldehyde group is a highly reactive electrophile. Using strong inorganic bases (like


 or 

) at elevated temperatures can trigger destructive side reactions, such as aldol condensations with the alkyne (if it possesses

-protons) or Cannizzaro-type disproportionation.

Solution: To maintain the integrity of the aldehyde, use mild organic amine bases such as Triethylamine (


) or N,N-Diisopropylethylamine (DIPEA). DMF or THF are optimal solvents because they solubilize the organic base, the Pd complex, and the copper co-catalyst efficiently without participating in nucleophilic attack.
Q4: What is the optimal strategy for titrating down the catalyst loading?

A: Catalyst optimization should follow a systematic downward titration rather than guessing. Start with a baseline of 5 mol% Pd to validate that your reaction conditions (base, solvent, temperature, protection strategy) are fundamentally sound[5].

Once >95% conversion is achieved at 5 mol%, systematically halve the loading (e.g., to 2.5 mol%, then 1.0 mol%). The optimal loading is the lowest concentration that achieves >90% conversion within a standard work shift (8–12 hours) without requiring excessive heating that might degrade the aldehyde.

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between protection strategy, catalyst system, and required loading to achieve optimal yields.

EntrySubstrate StateCatalyst / Ligand SystemLoading (mol%)Time (h)Yield (%)Mechanistic Observation
1Unprotected

/ CuI
5.024<20Severe catalyst poisoning via Pd-N coordination.
2Unprotected

/ XPhos
5.02445Ligand partially overcomes poisoning, but reaction stalls.
3THP-Protected

/ XPhos
5.0696Rapid oxidative addition; complete conversion.
4THP-Protected

/ XPhos
2.0 8 94 Optimal balance of reaction kinetics and catalyst cost.
5THP-Protected

/ XPhos
0.52462Incomplete conversion; catalyst degrades over prolonged heating.

Standard Operating Procedure: Optimized Coupling

This protocol is designed as a self-validating system. Key checkpoints are included to ensure mechanistic integrity throughout the workflow.

Objective: Synthesis of 5-(alkynyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde using an optimized 2.0 mol% Pd loading.

Materials:

  • 1-(Tetrahydro-2H-pyran-2-yl)-5-bromo-1H-pyrazole-3-carbaldehyde (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 
     (0.02 equiv, 2.0 mol%)
    
  • XPhos (0.04 equiv, 4.0 mol%)

  • CuI (0.04 equiv, 4.0 mol%)

  • Degassed DMF (Solvent) and

    
     (Base, 3.0 equiv)
    

Step-by-Step Methodology:

  • Preparation and Strict Degassing:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the protected bromopyrazole,

      
      , XPhos, and CuI.
      
    • Seal the flask and subject it to three cycles of vacuum/nitrogen backfilling. Self-Validation Checkpoint: Oxygen is fatal to

      
       and promotes Glaser homocoupling of the alkyne. Strict anaerobic conditions are mandatory.
      
  • Solvent and Base Addition:

    • Add anhydrous, sparged DMF and

      
       via syringe under a positive nitrogen flow.
      
    • Stir the mixture at room temperature for 10 minutes. Self-Validation Checkpoint: The solution should turn a clear yellow/orange, indicating the formation of the active

      
      -XPhos complex. If the solution turns black immediately, palladium black has precipitated due to oxygen ingress or bad ligand. Abort and restart.
      
  • Alkyne Addition and Heating:

    • Add the terminal alkyne dropwise via syringe.

    • Heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Monitoring and Workup:

    • Monitor the reaction via LC-MS or TLC. At 2.0 mol% loading, full conversion should be observed within 8 hours.

    • Upon completion, cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water (to remove DMF) and brine.

    • Dry the organic layer over

      
      , concentrate in vacuo, and purify via silica gel flash chromatography.
      

References

Sources

Technical Support Center: Synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde

[1]

Case ID: PYR-CHO-BR-005 Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The Target & The Challenge

You are likely targeting 5-bromo-1H-pyrazole-3-carbaldehyde (also known as 3-bromo-5-formylpyrazole due to tautomerism).[1] This is a high-value scaffold for kinase inhibitors and fragment-based drug discovery.[1]

The Core Problem: This molecule combines three chemically distinct reactive centers:

  • The Aldehyde: Prone to over-reduction, oxidation, and hydrate formation.

  • The Bromine: Susceptible to hydrodehalogenation (loss of Br) under nucleophilic or reductive conditions.

  • The Pyrazole NH: Acidic (

    
    ), capable of quenching hydride reagents and complicating solubility.
    

This guide addresses the specific failures encountered during the most common synthetic route: The Reduction of Ethyl 5-bromo-1H-pyrazole-3-carboxylate. [1]

Module 1: The DIBAL-H Reduction (Ester Aldehyde)

Context: The direct reduction of the ester to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) is the most efficient route but the most prone to operator error.

Troubleshooting Guide
SymptomDiagnosisRoot Cause & MechanismCorrective Action
Product is the Alcohol (5-bromo-1H-pyrazol-3-yl)methanolOver-reduction Temperature Failure: At

, the tetrahedral aluminum intermediate collapses during the reaction, releasing the aldehyde, which is then instantly reduced by remaining DIBAL-H.
Maintain

strictly.
Do not allow the reaction to warm until after the methanol quench.[1][2]
Low Yield / Starting Material Recovered Reagent Quenching Stoichiometry Error: The pyrazole N-H is acidic. The first equivalent of DIBAL-H acts as a base, deprotonating the nitrogen, not reducing the ester.Use

equivalents
of DIBAL-H. 1 eq for the N-H deprotonation.1-1.2 eq for the reduction.
"Jelly" in Separatory Funnel Aluminum Emulsion Improper Workup: Aluminum salts form gelatinous hydroxides that trap the product.Rochelle's Salt Method: Quench with MeOH, then add saturated aqueous potassium sodium tartrate and stir vigorously for 2+ hours until layers clarify.
Loss of Bromine (Des-bromo product)Hydrodehalogenation Hydride Transfer: While rare with DIBAL-H, this occurs if strong nucleophiles (like LiAlH

) are used or if the reaction warms up significantly in the presence of excess hydride.[1]
Stick to DIBAL-H. Avoid LiAlH

unless you intend to re-oxidize the alcohol later (and even then, keep it cold).
Visualizing the Critical Path

The success of this reaction relies on the stability of the Tetrahedral Intermediate .

DIBAL_LogicStartStart: Ethyl 5-bromo-1H-pyrazole-3-carboxylateDIBALAdd DIBAL-H (2.5 eq) at -78°CStart->DIBALIntermedTetrahedral Al-Complex Formed(Frozen State)DIBAL->IntermedDecisionDid you warm up before quenching?Intermed->DecisionPath_FailComplex Collapses to AldehydeAldehyde reduces to AlcoholDecision->Path_FailYes (Temp > -60°C)Path_SuccessQuench with MeOH at -78°C(Protonolysis of Al-O bonds)Decision->Path_SuccessNo (Kept at -78°C)Result_FailResult: Over-reduced AlcoholPath_Fail->Result_FailHydrolysisAcidic/Rochelle WorkupPath_Success->HydrolysisResult_SuccessResult: 5-Bromo-1H-pyrazole-3-carbaldehydeHydrolysis->Result_Success

Figure 1: The "Frozen Intermediate" logic. Success depends on quenching the aluminum complex before it collapses to the aldehyde.[3][4]

Module 2: The "Rescue" Route (Oxidation)

Context: If you accidentally over-reduce to the alcohol, or if you prefer the two-step route (Reduction


Q: Can I use Jones Reagent (CrO


/H

SO

)?
A: NO.

Q: What is the recommended protocol? A: Activated Manganese Dioxide (MnO


).

Protocol:

  • Dissolve alcohol in DCM or THF.

  • Add 10–20 equivalents of activated MnO

    
     (excess is required because the reaction is surface-area dependent).
    
  • Stir at room temperature. Monitor by TLC (Aldehyde usually moves faster than alcohol).

  • Filter through a pad of Celite.

  • Concentrate.[5][6][7][8]

Alternative: If MnO

Swern Oxidation
  • Warning: Swern generates HCl as a byproduct. Ensure you use excess base (TEA or DIPEA) in the final step to neutralize it, preventing acid-catalyzed side reactions on the pyrazole ring.

Module 3: Analysis & The "Ghost" Peak

Issue: "I ran an NMR of my product. The aldehyde proton is missing/broad, and the peaks are doubled."

Explanation: This is NOT a synthesis failure; it is a characteristic of the molecule.

  • Annular Tautomerism: The proton on the pyrazole nitrogen hops between N1 and N2.

    • In CDCl

      
       : The exchange is often slow on the NMR timescale, leading to broad peaks or distinct sets of signals for the 3-formyl and 5-formyl tautomers.
      
    • In DMSO-d

      
       : The solvent hydrogen-bonds to the NH, often stabilizing one tautomer or speeding up exchange, sharpening the peaks.
      
    • Recommendation: Always run NMR in DMSO-d

      
        for clarity.[1]
      
  • Hydrate Formation:

    • Electron-deficient aldehydes (like this one, due to the Br and N-heterocycle) are prone to forming hydrates (

      
      ) in the presence of water.[1]
      
    • Symptom:[1][4][9][10][11] Disappearance of the CHO peak (~9-10 ppm) and appearance of a CH peak at ~5-6 ppm.[1]

Figure 2: Tautomeric equilibrium. The "3-formyl" and "5-formyl" species are chemically identical unless the Nitrogen is protected.[1]

Module 4: Stability & Storage

Q: Can I store this aldehyde on the shelf? A: Only for short periods.

  • Oxidation Risk: Like many benzaldehyde analogs, it will autoxidize to 5-bromo-1H-pyrazole-3-carboxylic acid upon exposure to air.[1]

  • Polymerization: Less likely due to the steric bulk of the bromine, but possible.

  • Storage Protocol:

    • Store under Argon/Nitrogen .

    • Keep at -20°C .

    • If solid, keep it dry to prevent hydrate formation.

References

  • DIBAL-H Reduction Mechanism & Stoichiometry

    • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (General reference for hydride reductions).
    • Organic Chemistry Portal. "DIBAL-H Reduction of Esters." Available at: [Link]

  • MnO2 Oxidation of Heterocyclic Alcohols

    • ACS GCI Pharmaceutical Roundtable. "Oxidation to Aldehydes and Ketones."[7][10] Available at: [Link]

  • Pyrazole Tautomerism

    • Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. Available at: [Link] (General authoritative text on azole tautomerism).

  • Synthesis of Bromopyrazoles

Technical Support Center: Troubleshooting Impurities in the Synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde by NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to effectively identify and troubleshoot common impurities encountered during the synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. The pyrazole scaffold is a critical component in numerous pharmaceuticals, making the purity of its derivatives paramount[1][2][3].

Section 1: The Target Product Profile

The synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde typically involves the bromination of a pyrazole-3-carbaldehyde precursor. A common method is the Vilsmeier-Haack formylation of a pyrazole, which itself can be synthesized through various routes like the condensation of a 1,3-dicarbonyl compound with hydrazine[4][5][6][7][8]. Understanding the expected NMR signature of the pure product is the first step in identifying any deviations.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-1H-pyrazole-3-carbaldehyde

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Aldehyde-H~9.8 (s, 1H)~185.0A sharp singlet, characteristic of an aldehyde proton.
Pyrazole C4-H~6.9 (s, 1H)~112.0A singlet, as the adjacent C5 position is brominated.
Pyrazole N-HBroad, >13.0-Often very broad and may not be easily observed.
Pyrazole C3-~145.0Carbon bearing the aldehyde group.
Pyrazole C5-~125.0Carbon bearing the bromine atom.

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Data is synthesized from typical values for similar structures.

Section 2: Troubleshooting Guide & FAQs

This section addresses common questions that arise when NMR spectra deviate from the expected profile.

Q1: My ¹H NMR shows an extra set of coupled signals in the aromatic region (7.5-8.0 ppm) and another singlet near 6.7 ppm. What is the likely impurity?

A: This pattern strongly suggests the presence of unreacted starting material, 1H-pyrazole-3-carbaldehyde [9][10][11]. The bromination reaction has not proceeded to completion.

  • Causality & Identification:

    • Product C4-H: The singlet around 6.9 ppm is your product.

    • Starting Material C4-H & C5-H: 1H-pyrazole-3-carbaldehyde has protons at both the C4 and C5 positions. These protons couple with each other, resulting in two doublets. The C4-H appears around 6.7 ppm, and the C5-H is further downfield, around 7.8 ppm. The presence of these coupled signals is a definitive sign of the starting material.

  • Troubleshooting Protocol:

    • Confirmation: Integrate the product's C4-H peak against the starting material's C4-H or C5-H peak to determine the conversion percentage.

    • Reaction Optimization: To drive the reaction to completion, consider increasing the reaction time, moderately increasing the temperature, or adding a slight excess of the brominating agent (e.g., N-Bromosuccinimide).

    • Purification: If the reaction cannot be pushed further, this impurity can typically be separated using column chromatography on silica gel with a hexane/ethyl acetate gradient.

Q2: The aldehyde proton signal at ~9.8 ppm is present, but the pyrazole ring singlet at ~6.9 ppm is completely absent. What does this indicate?

A: This is a classic sign of over-bromination, leading to the formation of 4,5-Dibromo-1H-pyrazole-3-carbaldehyde .

  • Causality & Identification:

    • Excess brominating agent or overly harsh reaction conditions (e.g., high temperature) can lead to the substitution of the proton at the C4 position in addition to the desired C5 position.

    • With no proton at C4, the characteristic singlet disappears from the aromatic region of the ¹H NMR spectrum. The only remaining signals would be the aldehyde proton and the broad N-H proton.

  • Troubleshooting Protocol:

    • Reaction Control: To prevent this side reaction, carefully control the stoichiometry of the brominating agent (use 1.0-1.05 equivalents). Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.

    • Purification: Separating the di-brominated product from the mono-brominated product can be challenging due to similar polarities. Careful column chromatography or recrystallization may be effective.

Q3: My aldehyde proton signal (~9.8 ppm) is weak or absent, and a new, broad singlet has appeared far downfield (>10 ppm). What is this impurity?

A: This indicates the oxidation of your aldehyde to 5-Bromo-1H-pyrazole-3-carboxylic acid [12][13][14].

  • Causality & Identification:

    • Aldehydes are susceptible to oxidation, which can occur during aqueous workup, on exposure to air during storage, or if the oxidizing agent used for a prior step has not been fully quenched[15][16][17].

    • The aldehyde proton signal is replaced by a broad signal for the carboxylic acid proton, which is highly deshielded and often appears between 10-13 ppm. The pyrazole C4-H singlet at ~6.9 ppm will remain.

  • Troubleshooting Protocol:

    • Prevention: Ensure workup procedures are performed promptly and under an inert atmosphere if possible. Store the final product in a cool, dark place under nitrogen or argon.

    • Purification: This acidic impurity can be removed by several methods:

      • Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move to the aqueous layer. The desired aldehyde will remain in the organic layer.

      • Column Chromatography: The carboxylic acid is significantly more polar than the aldehyde and will have a much lower Rf value on a silica gel TLC plate, allowing for easy separation.

Q4: The NMR spectrum of my product looks clean, but I see persistent signals for solvents like DMF, ethyl acetate, or hexane. How can I remove them?

A: This is due to residual solvents trapped in the solid product.

  • Causality & Identification:

    • Solvents used during the reaction or purification can become trapped within the crystal lattice of the final compound, especially if it is a fine powder or an amorphous solid.

    • These are identified by their characteristic and well-documented NMR chemical shifts (e.g., DMF: ~8.0, 2.9, 2.7 ppm; Ethyl Acetate: ~4.1 (q), 2.0 (s), 1.2 (t) ppm).

  • Troubleshooting Protocol:

    • Drying: Dry the sample under high vacuum for an extended period (several hours to overnight), sometimes with gentle heating if the compound is thermally stable.

    • Re-precipitation/Trituration: Dissolve the product in a minimal amount of a good solvent (e.g., dichloromethane) and then add a large volume of a poor solvent (e.g., hexane or pentane) to crash out the product. The residual solvents will preferentially stay in the solution.

    • Lyophilization (Freeze-Drying): If the product is soluble in a solvent like water or 1,4-dioxane and is not volatile, lyophilization can be a very effective method for removing trapped solvents.

Section 3: Systematic Workflow for Impurity Identification

A structured approach is crucial for efficient troubleshooting. The following workflow provides a decision-making process for analyzing the ¹H NMR spectrum of crude 5-Bromo-1H-pyrazole-3-carbaldehyde.

G start Analyze 1H NMR Spectrum aldehyde_peak Aldehyde peak at ~9.8 ppm present? start->aldehyde_peak c4h_peak Singlet at ~6.9 ppm present? aldehyde_peak->c4h_peak Yes oxidation Impurity: 5-Bromo-1H-pyrazole-3-carboxylic acid. Check for broad peak >10 ppm. aldehyde_peak->oxidation No extra_peaks Other aromatic peaks present? c4h_peak->extra_peaks Yes over_bromination Impurity: 4,5-Dibromo-1H-pyrazole-3-carbaldehyde. c4h_peak->over_bromination No coupled_peaks Coupled doublets at ~7.8 & 6.7 ppm? extra_peaks->coupled_peaks Yes product_ok Product likely pure. Check for residual solvents. extra_peaks->product_ok No start_material Impurity: 1H-pyrazole-3-carbaldehyde. coupled_peaks->start_material Yes unknown Impurity: Unknown. Consider MS, 2D NMR. coupled_peaks->unknown No

Caption: Troubleshooting workflow for NMR impurity analysis.

Experimental Protocol: NMR Sample Preparation for Impurity Analysis
  • Weighing: Accurately weigh approximately 5-10 mg of the dried crude product.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H.

  • Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of an internal standard with a sharp, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio, especially for detecting low-level impurities.

Section 4: Confirmatory & Advanced Analysis

While ¹H NMR is a powerful first-line tool, unambiguous identification of unknown impurities may require further analysis:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for separating impurities and obtaining their molecular weights, which provides strong evidence for their proposed structures.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Helps to confirm which protons are coupled to each other (e.g., the C4-H and C5-H in the starting material).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to, confirming assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is excellent for piecing together the carbon skeleton and confirming regiochemistry.

By combining these techniques, researchers can confidently identify, quantify, and ultimately eliminate impurities, ensuring the quality and reliability of their synthesized 5-Bromo-1H-pyrazole-3-carbaldehyde for downstream applications.

References

  • BenchChem Technical Support Team. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • Gherman, C., & Gaina, L. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Potopnyk, M. A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Clark, J. (n.d.). making carboxylic acids. Chemguide. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • Pharmaceutical Technology. (2020). Evaluating Impurities in Drugs (Part I of III). [Link]

  • European Journal of Medicinal Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. We will focus on the most prevalent and effective method: the Vilsmeier-Haack formylation of 3-bromopyrazole.

Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing 5-Bromo-1H-pyrazole-3-carbaldehyde?

The most widely employed method is the Vilsmeier-Haack reaction .[1][2] This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound, in this case, 3-bromopyrazole, using a specialized formylating agent known as the Vilsmeier reagent.[3][4] The reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6] The reaction is favored for its reliability and applicability to various pyrazole systems.[2]

Q2: Why is the Vilsmeier-Haack reaction effective for pyrazoles?

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium salt, is a moderately strong electrophile that can effectively attack the pyrazole ring to introduce a formyl group precursor.[7] This method is generally preferred over harsher methods that could lead to ring degradation or unwanted side reactions.

Q3: What are the most critical parameters for a successful synthesis?

Success hinges on several key factors:

  • Reagent Quality: Anhydrous conditions are paramount. Moisture will rapidly quench the Vilsmeier reagent. Ensure DMF is dry and POCl₃ is fresh.

  • Stoichiometry: The molar ratio of 3-bromopyrazole, DMF, and POCl₃ is critical. An excess of the Vilsmeier reagent is typically used to drive the reaction to completion.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and must be controlled with cooling (e.g., an ice bath). The subsequent formylation step often requires heating to proceed at a reasonable rate.[8]

  • Reaction Time: Sufficient time must be allowed for both the formation of the Vilsmeier reagent and the subsequent formylation. Progress should be monitored using an appropriate analytical technique.

Q4: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material (3-bromopyrazole) and the product. The disappearance of the starting material spot is a primary indicator of reaction completion. HPLC can also be used for more quantitative monitoring.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: My reaction yield is consistently low or zero.

Low yield is the most common issue. The root cause can be traced through a systematic process.

Below is a logical workflow to diagnose the cause of low yields.

low_yield_troubleshooting start Low Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents & Ratios Confirmed OK check_reagents->reagent_ok check_conditions Step 2: Evaluate Reaction Conditions reagent_ok->check_conditions Yes fix_reagents Solution: - Use anhydrous DMF - Use fresh POCl₃ - Recalculate molar ratios reagent_ok->fix_reagents No conditions_ok Conditions Confirmed OK check_conditions->conditions_ok check_workup Step 3: Analyze Work-up & Purification conditions_ok->check_workup Yes fix_conditions Solution: - Ensure proper cooling for reagent formation (0-5 °C) - Optimize heating for formylation (e.g., 60-80 °C) - Increase reaction time conditions_ok->fix_conditions No workup_ok Work-up Confirmed OK check_workup->workup_ok fix_workup Solution: - Ensure complete hydrolysis of iminium salt - Adjust pH carefully during neutralization - Optimize purification solvent system workup_ok->fix_workup No success Yield Improved workup_ok->success Yes fix_reagents->success fix_conditions->success fix_workup->success

Caption: A troubleshooting decision tree for low reaction yields.

  • Cause A: Inactive Vilsmeier Reagent

    • Explanation: The Vilsmeier reagent is highly reactive and sensitive to moisture. If your DMF is not anhydrous or if the reaction vessel is not properly dried, the POCl₃ will react preferentially with water, and the formylating agent will not form.

    • Solution: Use a sealed bottle of anhydrous DMF. Dry all glassware in an oven before use and assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Cause B: Incorrect Temperature Control

    • Explanation: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. If the addition is too fast or cooling is inadequate, the reagent can decompose. Conversely, the subsequent formylation of 3-bromopyrazole often requires heat to overcome the activation energy barrier. Insufficient heating will result in a stalled or incomplete reaction.[8]

    • Solution: Add POCl₃ to DMF dropwise while maintaining the temperature between 0-5 °C using an ice-water bath. After the addition is complete and the starting material is added, gradually heat the reaction mixture to the optimal temperature (typically 60-80 °C) and maintain it.

  • Cause C: Inefficient Work-up

    • Explanation: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the final aldehyde.[7] This is typically done by quenching the reaction mixture with ice water. Incomplete hydrolysis or product loss during extraction can severely impact the isolated yield.

    • Solution: Pour the reaction mixture slowly onto a sufficient amount of crushed ice with vigorous stirring. After hydrolysis, carefully neutralize the acidic mixture (e.g., with sodium bicarbonate or sodium hydroxide solution) to the appropriate pH before extraction. The product may have different solubilities at different pH values.

Problem 2: My TLC shows multiple spots, indicating significant impurity formation.
  • Cause A: Unreacted Starting Material

    • Explanation: A spot corresponding to 3-bromopyrazole indicates an incomplete reaction. This could be due to insufficient reaction time, sub-optimal temperature, or an inadequate amount of the Vilsmeier reagent.

    • Solution: Increase the reaction time and/or temperature. Consider increasing the molar equivalents of DMF and POCl₃ relative to the substrate.

  • Cause B: Formation of Chlorinated Byproducts

    • Explanation: In some cases, particularly with prolonged heating or a large excess of POCl₃, the hydroxyl group of the intermediate can be replaced by a chlorine atom, leading to undesired chlorinated byproducts.[1][9]

    • Solution: Use the minimum effective amount of POCl₃ and avoid unnecessarily high temperatures or long reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

  • Cause C: N-Formylation

    • Explanation: While C-formylation at the 3-position is desired, formylation can sometimes occur at the pyrazole nitrogen atom. This is less common under standard Vilsmeier-Haack conditions but can be influenced by the substrate and specific reaction environment.

    • Solution: Adhering to established protocols for temperature and reagent stoichiometry generally favors C-formylation. Purification via column chromatography is usually effective at separating N-formylated isomers from the desired product.

Problem 3: The reaction mixture turned very dark or formed a tar-like substance.
  • Explanation: This indicates decomposition or polymerization. It is often caused by excessive heat. Pyrazole rings, while aromatic, can be sensitive to harsh acidic conditions and high temperatures, leading to degradation.

  • Solution: Ensure precise temperature control throughout the reaction. Avoid exceeding the recommended temperature range. If the reaction is known to be sensitive, consider running it at a slightly lower temperature for a longer duration.

Experimental Protocols & Data
Optimized Reaction Parameters

The following table summarizes recommended parameters for the synthesis.

ParameterRecommended ValueRationale
Substrate 3-BromopyrazoleStarting material
Solvent/Reagent N,N-Dimethylformamide (DMF)Acts as both solvent and reagent precursor. Must be anhydrous.
Formylating Agent Phosphorus Oxychloride (POCl₃)Activates DMF to form the Vilsmeier reagent.
Molar Ratio 1 : 8-10 : 1.5-2.0(3-Bromopyrazole : DMF : POCl₃) An excess of DMF is used as the solvent, and a slight excess of POCl₃ ensures complete reagent formation.
Temperature 0-5 °C (Reagent Formation)Controls the initial exothermic reaction.[8]
60-80 °C (Formylation)Provides sufficient energy for the electrophilic substitution.
Reaction Time 4-12 hoursDependent on scale and temperature. Monitor by TLC.[6][10]
Work-up Ice water quench, followed by neutralizationHydrolyzes the intermediate iminium salt to the aldehyde.[7]
Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established methodologies.[6][10]

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Vilsmeier Reagent Preparation:

    • Charge the flask with anhydrous N,N-Dimethylformamide (DMF, 10 eq).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0-5 °C for an additional 30 minutes. The solution should become a pale yellow or off-white slurry.

  • Formylation Reaction:

    • Dissolve 3-bromopyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent mixture.

    • Slowly warm the reaction mixture to room temperature, then heat to 70 °C.

    • Maintain the temperature and stir for 4-6 hours, monitoring the reaction's progress by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the mixture onto a large beaker of crushed ice with vigorous stirring.

    • Allow the mixture to stir for 1 hour to ensure complete hydrolysis.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or 2M sodium hydroxide until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[11]

Vilsmeier_Haack cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - Cl₂PO₂⁻ SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex Bromopyrazole 3-Bromopyrazole Bromopyrazole->SigmaComplex IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - H⁺ Aldehyde 5-Bromo-1H-pyrazole-3-carbaldehyde IminiumSalt->Aldehyde + H₂O (Hydrolysis)

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

References
  • Guidechem. (2020, February 8). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?Link

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Link

  • Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Link

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Link

  • Kauno Technologijos Universitetas. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Link

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Link

  • Slideshare. Vilsmeier haack rxn. Link

  • Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Link

  • ChemScene. 518357-37-4 | 5-Bromo-1H-pyrazole-3-carbaldehyde. Link

  • ARKAT USA, Inc. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Link

  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Link

  • Benchchem. Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives. Link

  • ARKAT USA, Inc. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Link

  • Royal Society of Chemistry. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Link

  • Oriental Journal of Chemistry. (2024). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Link

  • PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid. Link

  • Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Link

  • Organic Chemistry Portal. Pyrazole synthesis. Link

Sources

Technical Support Center: 5-Bromo-1H-pyrazole-3-carbaldehyde Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fragile Scaffold" Paradox

You are likely working with 5-Bromo-1H-pyrazole-3-carbaldehyde (CAS: 518357-37-4) because it is a high-value scaffold for synthesizing kinase inhibitors or agrochemicals. Its dual functionality (reactive aldehyde + halogenated heteroaryl) makes it versatile but chemically fragile.

The Problem: Users frequently report that this off-white solid turns yellow or brown and loses solubility after weeks of storage. The Cause: This is not random decomposition. It is a predictable cascade of radical autoxidation and photolytic degradation .

This guide provides a root-cause analysis and a field-proven protocol to arrest this decay.

Module 1: The Degradation Matrix (Root Cause Analysis)

To prevent decomposition, you must understand the enemy. This compound suffers from two primary failure modes:

  • Aerobic Autoxidation (The Primary Killer): The aldehyde proton is susceptible to abstraction by atmospheric oxygen, initiating a radical chain reaction. This converts your active aldehyde into 5-bromo-1H-pyrazole-3-carboxylic acid , which is often the "white insoluble crust" seen in old bottles.

  • Photo-Induced Browning: The bromine atom on the electron-rich pyrazole ring renders the molecule sensitive to UV/visible light. Photons can cleave the C-Br bond (homolysis) or excite the carbonyl, leading to polymerization (tar formation), observed as yellowing/browning.

Visualization: The Autoxidation Pathway[1]

The following diagram illustrates the invisible chemical cascade occurring in your storage bottle if left unprotected.

Autoxidation Aldehyde 5-Bromo-1H-pyrazole- 3-carbaldehyde (Active Reagent) Radical Acyl Radical Intermediate Aldehyde->Radical Initiation (Light/O2) Acid 5-Bromo-1H-pyrazole- 3-carboxylic Acid (Dead End Impurity) Aldehyde->Acid Net Reaction Peracid Peracid Intermediate Radical->Peracid + O2 (Propagation) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Figure 1: The radical chain mechanism converting the aldehyde to carboxylic acid.[1] Note that one molecule of peracid can oxidize a second molecule of aldehyde, accelerating the degradation.

Module 2: The "Inert Barrier" Storage Protocol

Do not rely on the vendor's original packaging once opened. Follow this Self-Validating Storage System to extend shelf life from weeks to years.

The Protocol
ParameterSpecificationTechnical Rationale
Temperature -20°C (Ideal) or 2-8°CLowers kinetic energy, significantly slowing the rate of radical propagation [1].
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and forms a "blanket" over the solid. Nitrogen is acceptable but diffuses faster.
Container Amber Glass + Teflon Tape Amber glass blocks UV light (preventing C-Br cleavage). Teflon tape seals micro-gaps in the cap threads.
Desiccant Silica Gel Packet While hydrolysis isn't the main threat, moisture catalyzes the autoxidation surface reactions.
Step-by-Step Sealing Procedure
  • Flush: After use, gently flow Argon gas into the vial for 10–15 seconds. Do not blow the powder out; use low pressure.

  • Seal: Cap tightly. Wrap the cap-neck junction with Parafilm or electrical tape to prevent gas exchange.

  • Shield: Place the vial inside a secondary opaque container (like a cardboard box) or wrap in aluminum foil if amber glass is unavailable.

  • Freeze: Store immediately at -20°C.

Module 3: Troubleshooting & Rescue (FAQs)

Q1: My sample has turned from off-white to yellow. Is it usable?

Diagnosis: Surface Oxidation/Polymerization. Verdict: Likely Usable ( >90% purity). Action: The color comes from trace conjugated impurities (less than 1% by mass).

  • Test: Run a proton NMR in DMSO-d6. Look for the aldehyde peak (~9.8–10.0 ppm). If the integral is correct relative to the pyrazole CH, use as is.

  • Fix: If purity is critical, filter a solution of the compound through a small pad of silica gel using 30% Ethyl Acetate/Hexanes. The colored impurities usually stick to the silica.

Q2: There is a white, insoluble solid in my bottle that won't dissolve in DCM.

Diagnosis: Carboxylic Acid Formation. Verdict: Contaminated . Action: The aldehyde has oxidized to 5-bromo-1H-pyrazole-3-carboxylic acid, which is much less soluble in organic solvents like Dichloromethane (DCM).

  • Rescue: See Protocol A below.

Q3: How do I check purity without an NMR?

Diagnosis: QC Check. Action: Use Thin Layer Chromatography (TLC).

  • Eluent: 50% Ethyl Acetate / 50% Hexanes.

  • Visualization: UV Light.

  • Result: The Aldehyde will move (Rf ~0.4–0.6). The Carboxylic Acid will stay at the baseline (Rf ~0) or streak heavily due to polarity.

Module 4: Rescue Protocols (Purification)

If your compound has degraded, do not discard it. Use these chemical logic-based purification methods.

Protocol A: The Bicarbonate Wash (Removes Acid Impurity)

Best for: Removing the white solid (carboxylic acid) formed by oxidation.

  • Dissolve: Dissolve the crude degraded mixture in Ethyl Acetate (EtOAc) . The aldehyde will dissolve; the acid may remain suspended.

  • Wash: Transfer to a separatory funnel. Wash 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][3][4] The bicarbonate deprotonates the carboxylic acid (making it water-soluble sodium carboxylate) but leaves the aldehyde neutral [2].

  • Separate: Keep the organic (top) layer. The impurity is now in the water layer.[5][6]

  • Dry: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Bisulfite Adduct Purification (Deep Clean)

Best for: High-purity isolation from complex tar/polymer mixtures.

  • Form Adduct: Dissolve crude material in minimal Ethanol. Add excess saturated aqueous Sodium Bisulfite (NaHSO₃) .[5] Shake vigorously for 5 mins.

    • Mechanism:[1][2][3][4] The aldehyde forms a water-soluble bisulfite adduct [3].[5] Impurities (polymers, starting materials) remain organic-soluble.

  • Wash: Wash the aqueous phase with Ether/DCM to remove non-aldehyde impurities. Discard the organic layer.

  • Regenerate: Basify the aqueous layer (pH ~10) with Sodium Carbonate or add Formaldehyde (to swap the bisulfite). The pure aldehyde will precipitate or oil out.

  • Extract: Extract the regenerated aldehyde into EtOAc, dry, and concentrate.

Decision Tree: Save or Discard?

RescueLogic Start Visual Inspection Color Yellow/Brown Color? Start->Color Solids White Insoluble Solids? Color->Solids No Silica Silica Plug Filtration Color->Silica Yes UseAsIs Use As Is (Check NMR) Solids->UseAsIs No Bicarb Protocol A: Bicarbonate Wash Solids->Bicarb Yes (Acid formed)

Figure 2: Decision matrix for determining the appropriate purification strategy based on visual degradation cues.

References

  • Combi-Blocks Inc. (2024).[7] Safety Data Sheet: Ethyl 3-amino-5-bromo-1h-pyrazole-4-carboxylate (Analogous Stability Data). Retrieved from

  • PubChem. (2025). 5-bromo-1H-pyrazole-3-carboxylic acid (Oxidation Product Properties). National Library of Medicine. Retrieved from

  • Kjell, D. P., et al. (1999).[8] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry. Retrieved from [J. Org.[8] Chem. Article]([Link])

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carbaldehyde. Retrieved from

Sources

Catalyst selection for cross-coupling with electron-deficient pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cross-Coupling with Electron-Deficient Pyrazoles

Status: Operational Ticket ID: PYR-CPL-001 Assigned Specialist: Senior Application Scientist, Catalysis Group

Module 1: Diagnostic Hub (Troubleshooting)

Use this section to identify why your current reaction is failing. Match your observation to the root cause.

ObservationProbable CauseThe MechanismImmediate Fix
Reaction stalls at <20% conversion. Catalyst Poisoning (N-Coordination) The pyrazole N2 nitrogen (Lewis basic) binds tightly to the Pd center, displacing the phosphine ligand and forming an unreactive Pd(pyrazole)₂ "dead" complex.Switch to Bulky Ligands: Use sterically demanding biaryl phosphines (e.g., XPhos , BrettPhos ) that physically block the N2-coordination site on Palladium [1].
Starting material consumed, but no product (Dehalogenation). Protodeboronation (Suzuki) Electron-deficient pyrazole boronic acids/esters are unstable. The C-B bond hydrolyzes faster than the transmetallation step occurs.Rapid Activation: Switch to Pd-G4 precatalysts . These generate the active L-Pd(0) species immediately, allowing coupling to outcompete hydrolysis [2].
Homocoupling of the Boronic Acid. Slow Oxidative Addition While electron-deficient halides usually add fast, if the catalyst is deactivated by the pyrazole N, the excess oxidant/boronic acid reacts with itself.Inert Atmosphere Check: Ensure strict O₂ exclusion. Switch to CataCXium A or SPhos to accelerate the cycle [3].
Precipitate forms immediately upon base addition. Formation of insoluble Pd-Pyrazolate If the pyrazole has a free N-H, the base deprotonates it. The resulting anion binds Pd irreversibly.Protect or Pre-catalyst: Use a protecting group (THP, SEM) OR use AdBrettPhos Pd G3 , which is specifically designed to tolerate free N-H heterocycles [4].

Module 2: Catalyst & Ligand Selection Engine

Do not guess. Follow this logic gate to select the optimal hardware for your reaction.

The Decision Matrix

CatalystSelection Start START: Select Substrate Role Role1 Pyrazole is ELECTROPHILE (C-Cl, C-Br, C-OTf) Start->Role1 Role2 Pyrazole is NUCLEOPHILE (C-B(OR)2 or N-H) Start->Role2 Suzuki1 Reaction: Suzuki-Miyaura Role1->Suzuki1 Buchwald1 Reaction: Buchwald-Hartwig Role1->Buchwald1 Type2 Type: Boronic Acid/Ester Role2->Type2 Type3 Type: Amine (N-H coupling) Role2->Type3 Sol1 Standard: XPhos Pd G4 Difficult Sterics: CataCXium A Pd G3 Suzuki1->Sol1 Sol2 Primary Amines: BrettPhos Pd G3 Secondary Amines: RuPhos Pd G3 Buchwald1->Sol2 Sol3 Issue: Protodeboronation Sol: XPhos Pd G4 (Fast OA) Base: K3PO4 (Anhydrous) Type2->Sol3 Sol4 Issue: N-H Acidity Sol: tBuXPhos Pd G3 Base: tBuONa Type3->Sol4

Caption: Logic flow for selecting the optimal precatalyst based on the electronic and structural role of the pyrazole substrate.

The "Gold Standard" Recommendations

A. For Suzuki-Miyaura Coupling (C-C Bond)

  • Primary Recommendation: XPhos Pd G4 (or G3).

    • Why: XPhos is electron-rich (facilitates oxidative addition of chlorides) and bulky (prevents N-poisoning). The G4 precatalyst ensures the active species is generated even at room temperature, crucial for unstable electron-deficient pyrazoles [2].

  • Alternative for Sterically Hindered Pyrazoles: CataCXium A Pd G3 .

    • Why: The cage-like structure of the phosphine allows for high turnover numbers (TON) on crowded "ortho-substituted" scaffolds common in drug discovery [3].

B. For Buchwald-Hartwig Amination (C-N Bond)

  • For Halopyrazoles + Amines: BrettPhos Pd G3 (Primary Amines) or RuPhos Pd G3 (Secondary Amines).

  • For N-H Pyrazoles + Aryl Halides: tBuXPhos Pd G3 .

    • Why: This specific ligand architecture promotes the difficult reductive elimination step required when forming the C-N bond with a pyrazole nitrogen [4].

Module 3: Experimental Protocols

These protocols are self-validating. If Step 2 fails, do not proceed to Step 3.

Protocol A: Suzuki Coupling of 4-Chloropyrazole (Electron-Deficient)

Target: Coupling a 4-chloro-1-methyl-3-(trifluoromethyl)pyrazole with a phenylboronic acid.

  • Preparation (The "Glovebox-Free" Setup):

    • Vessel: 4mL or 8mL vial with a PTFE-lined septum cap.

    • Solvent: THF:Water (4:1 ratio). Note: Water is essential for the boronate activation, but too much promotes dehalogenation.

    • Base: K₃PO₄ (0.5 M final concentration).

  • The Mix (Order matters for Precatalysts):

    • Add 4-chloropyrazole (1.0 equiv) and Boronic Acid (1.5 equiv) to the vial.

    • Add XPhos Pd G4 (2.0 mol%). Tip: Weighing <2mg is inaccurate. Make a stock solution of the catalyst in THF immediately before use.

    • Seal the vial. Purge with N₂ via needle for 5 minutes.

    • Add degassed solvent/base mixture via syringe.

  • Execution:

    • Heat to 60°C for 2 hours.

    • Validation Check: Pull a 50µL aliquot at 30 mins. Run UPLC-MS.

    • Pass Criteria: If <5% product, check pH. It must be >10. If pH is low, the HCl generated from coupling has neutralized your base. Add more K₃PO₄.

Protocol B: C-N Coupling of N-H Pyrazole

Target: Arylation of an unprotected pyrazole with an aryl bromide.

  • Preparation:

    • Solvent: t-Amyl Alcohol (high boiling, polar, solubilizes the polar pyrazole).

    • Base: tBuONa (Sodium tert-butoxide). Critical: Must be stored in a glovebox or fresh bottle. Hydrated base kills this reaction.

  • The Mix:

    • Add Pyrazole (1.2 equiv), Aryl Bromide (1.0 equiv), and tBuONa (2.5 equiv).

    • Add tBuXPhos Pd G3 (1-3 mol%).

    • Crucial Step: If using a G3 precatalyst outside a glovebox, purge the solids with N₂ before adding the solvent.

  • Execution:

    • Heat to 100°C .

    • Validation Check: The reaction should turn a dark tea color (active catalyst). If it turns black (precipitated Pd black) within 10 mins, the ligand has dissociated. Lower temp to 80°C and increase ligand:Pd ratio to 1.5:1.

Module 4: Deep Dive FAQs

Q: Why can't I just use Pd(PPh₃)₄ (Tetrakis)? A: Tetrakis is a legacy catalyst (Gen 1). It is air-sensitive and the triphenylphosphine ligand is not bulky enough to prevent the electron-deficient pyrazole nitrogen from binding to the Palladium. This leads to "catalyst death" before the reaction completes. Furthermore, Pd(PPh₃)₄ often requires higher temperatures, which promotes the decomposition of sensitive pyrazole substrates [5].

Q: My pyrazole has a -CF3 group and the reaction yields are low. Why? A: The -CF3 group is strongly electron-withdrawing. While this helps oxidative addition, it makes the pyrazole ring very electron-poor. If the pyrazole is the nucleophile (boronic acid), it becomes prone to protodeboronation (losing the boron group).

  • Fix: Use XPhos Pd G4 to speed up the reaction and use anhydrous conditions with a carbonate base (Cs₂CO₃) in dioxane to minimize hydrolysis [2].

Q: Can I couple a 4-iodo-pyrazole? A: Proceed with caution. Iodine is a very labile leaving group. On electron-deficient rings, the C-I bond is so weak that dehalogenation (replacing I with H) is a major side reaction.

  • Fix: Switch to the 4-bromo or 4-chloro analog. Modern catalysts like XPhos or CataCXium A activate chlorides easily, and the C-Cl bond is far more stable against side reactions [3].

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bruno, N. C., et al. (2013). "Third-Generation Buchwald Precatalysts." Chemical Science.

  • Zapf, A., et al. (2005). "CataCXium A: A Novel Ligand for Challenging Cross-Couplings." Angewandte Chemie.

  • Balsells, J., et al. (2016). "Palladium-Catalyzed C-N Coupling of 5-Membered Heterocycles." Organic Process Research & Development.

  • Sherry, B. D., & Hartwig, J. F. (2009). "Palladium-catalyzed C-N cross-coupling reactions." Accounts of Chemical Research.

Effect of base on the outcome of Suzuki coupling with bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The choice of base is a critical parameter that can dramatically influence reaction yield, selectivity, and the side-product profile. This center is structured to address the specific challenges you may encounter.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura coupling is not a mere spectator; it is an essential activator in the catalytic cycle.[1] Its primary roles are to facilitate the crucial transmetalation step, which is often the rate-limiting step of the cycle.[2][3] Organoboron compounds are generally not nucleophilic enough to transfer their organic group to the palladium center on their own.[4] The base intervenes in one of two proposed pathways:

  • Activation of the Organoboron Reagent: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which can more readily transmetalate with the palladium(II) intermediate.[4][5]

  • Formation of a Palladium-Hydroxide/Alkoxide Complex: The base can exchange with the halide on the palladium center (formed after oxidative addition) to generate a more reactive palladium-hydroxide or palladium-alkoxide species, which then reacts with the neutral boronic acid.[2][4]

Understanding this dual role is key to troubleshooting your reactions. An inappropriate base can lead to failed reactions, catalyst deactivation, or undesired side reactions.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of bromo-pyrazoles, with a focus on how the base may be the root cause.

Q1: My reaction has stalled or shows low conversion of the bromo-pyrazole starting material. What's the problem?

A: This is a classic issue that often points to insufficient reactivity in the catalytic cycle. The problem could lie with base strength, solubility, or catalyst inhibition.

Possible Cause 1: The Base is Too Weak. The transmetalation step requires a sufficiently basic environment to activate the boronic acid. If your base is too weak, this step will be slow or non-existent, stalling the entire cycle. Weakly basic salts like sodium bicarbonate (NaHCO₃) are generally not effective.

Solution:

  • Switch to a stronger base. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are standard choices.[6] For particularly challenging or sterically hindered substrates, stronger bases like potassium tert-butoxide (KOtBu) may be required, although care must be taken as they can promote side reactions.[3]

Possible Cause 2: Poor Base Solubility. For the base to be effective, it must have some solubility in the reaction medium. Inorganic bases often have limited solubility in purely organic solvents like toluene or dioxane.

Solution:

  • Add a co-solvent. The addition of water is a common strategy to dissolve inorganic bases like Na₂CO₃, K₂CO₃, and K₃PO₄.[2][7] A solvent system like dioxane/water or THF/water is a robust starting point.[4][8]

  • Use a more soluble base. Cesium carbonate (Cs₂CO₃) exhibits higher solubility in many organic solvents compared to its sodium and potassium counterparts and is often effective in anhydrous conditions.[9] Organic bases like triethylamine (TEA) or DBU are also options, though they are sometimes less effective than inorganic bases.[10][11]

Possible Cause 3: Catalyst Inhibition by the Pyrazole. The nitrogen atoms in the pyrazole ring are Lewis basic and can coordinate to the palladium center, potentially inhibiting its catalytic activity. This is a known issue with nitrogen-rich heterocycles.[12][13]

Solution:

  • Use a stronger base to accelerate the productive catalytic cycle. A faster turnover can outcompete the rate of catalyst inhibition. Cesium carbonate or potassium phosphate are often effective here.[14][15]

  • Choose a suitable ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can both stabilize the palladium center and sterically disfavor the binding of the pyrazole nitrogen, promoting the desired coupling.[16]

Q2: My bromo-pyrazole is consumed, but the yield of my desired product is low, and I see a significant amount of a de-brominated pyrazole byproduct.

A: This points towards a dominant side reaction. The likely culprit is protodeboronation of your boronic acid partner, which is often exacerbated by the choice of base and solvent.

Underlying Cause: Protodeboronation Protodeboronation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, effectively destroying your nucleophile. This reaction is often base-catalyzed and is particularly problematic in aqueous, protic, or high-temperature conditions.[4][13]

Troubleshooting Workflow for Protodeboronation

Caption: Troubleshooting workflow for low yields due to protodeboronation.

Q3: I am getting significant homo-coupling of my boronic acid (biaryl byproduct). How can I suppress this?

A: Homo-coupling is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state and promote the undesired coupling of two boronic acid molecules.

Solution:

  • Improve Degassing Technique: This is the most critical factor. Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. The reaction vessel containing the reagents (except the catalyst and solvent) should be subjected to several cycles of vacuum and backfilling with inert gas.[13]

  • Base Choice: While less direct, an efficient base that promotes a rapid Suzuki coupling can help the desired reaction outcompete the slower, oxygen-mediated homo-coupling pathway. Ensure your chosen base is providing optimal reaction rates.

Frequently Asked Questions (FAQs)

Q1: Which base is the best starting point for coupling with a bromo-pyrazole?

A: For a general starting point, 2 M aqueous sodium carbonate (Na₂CO₃) is a robust, inexpensive, and effective choice, particularly when used with a solvent system like 1,4-dioxane or DME.[7][8] It provides a good balance of reactivity for many common bromo-pyrazole and boronic acid pairings.

Q2: Should I use an inorganic or an organic base?

A: Inorganic bases are generally superior and more commonly used for Suzuki couplings.[10] Bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are highly effective. Organic amine bases (e.g., triethylamine) are sometimes used but often result in lower yields, potentially due to catalyst inhibition or insufficient basicity to promote efficient transmetalation.[10] Stronger organic bases like DBU have been used in specific microwave-assisted protocols.[11]

Q3: My pyrazole has an unprotected N-H group. Does this require special consideration for the base?

A: Yes, absolutely. A free N-H on the pyrazole ring is acidic and can be deprotonated by strong bases. This can lead to several complications:

  • N-arylation: The deprotonated pyrazole can act as a nucleophile itself, leading to undesired N-arylation side products.

  • Solubility Issues: The resulting pyrazolate salt may have different solubility properties, affecting reaction kinetics.

  • Catalyst Inhibition: The pyrazolate anion can bind strongly to the palladium center.[12]

Recommendation:

  • Start with a milder base like potassium carbonate (K₂CO₃) .

  • If yields are low, cautiously move to a stronger base like potassium phosphate (K₃PO₄) , which is often effective for N-H containing heterocycles.[12]

  • Avoid very strong bases like KOtBu or NaOH unless protection of the N-H group is employed.

Q4: How does the choice of base relate to the solvent?

A: The base and solvent are a tightly linked pair. The solvent must allow for at least partial dissolution of the base to create a sufficiently basic environment at the catalyst center.

BaseCommon SolventsConsiderations
Na₂CO₃, K₂CO₃ Dioxane/H₂O, Toluene/H₂O, DME/H₂O, EtOH/H₂O[7][17][18]The aqueous phase is crucial for dissolving the base. Biphasic systems are very common.
Cs₂CO₃ Dioxane, THF, Toluene[9][19]More soluble in organic solvents than Na/K carbonates, making it a good choice for anhydrous conditions.
K₃PO₄ Dioxane, Toluene, THF[3]Often used in anhydrous or nearly anhydrous conditions for challenging couplings.
KF THF, DioxaneA milder base, useful when base-sensitive functional groups are present.[5]
Q5: What is the mechanistic role of the base in the Suzuki catalytic cycle?

A: The base is essential for activating the boronic acid for the transmetalation step, which is often rate-limiting.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_add Ar¹-Pd(II)L₂-Br (Oxidative Addition Product) pd0->pd2_add Oxidative Addition (+ Ar¹-Br) pd2_base Ar¹-Pd(II)L₂-OH/OR pd2_add->pd2_base Base Exchange pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_base->pd2_trans Transmetalation boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation boronate->pd2_trans Transmetalation pd2_trans->pd0  Regenerates  Catalyst product Ar¹-Ar² (Coupled Product) pd2_trans->product Reductive Elimination base Base (e.g., OH⁻)

Caption: The Suzuki-Miyaura cycle, highlighting the critical activation role of the base.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a robust starting point for the coupling of a generic bromo-pyrazole with an arylboronic acid using sodium carbonate as the base.

Materials:

  • Bromo-pyrazole (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-pyrazole, the arylboronic acid, and the sodium carbonate.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The mixture is typically stirred for a few minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.

  • Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80–100 °C). Stir vigorously.[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromo-pyrazole starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.[8][20]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[7]

References
  • Suzuki, A. (1998). Metal-catalyzed Cross-coupling Reactions. Wiley-VCH.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • ResearchGate. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. (2006). The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. [Link]

  • Dougan, D. R. (2012). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of the Schenectady County Community College–Science and Technology, 1(1), 4.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • Jedinák, L., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(43), 9254-9264.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Ma, L., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9777-9786.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Maccari, R., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3550-3563.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ResearchGate. (2017). Screening of different bases for Suzuki coupling a. [Link]

  • Wei, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1539-1553.
  • ResearchGate. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Dandia, A., et al. (2004). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Arkivoc, 2004(3), 12-26.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • ResearchGate. (2011). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. [Link]

  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747.
  • Sharma, S., & Sharma, U. (2013). Gel-entrapped bases: A smart window for the ligand-free Suzuki–Miyaura cross-coupling reaction. Comptes Rendus Chimie, 16(11), 999-1005.
  • Molander, G. A., & Biolatto, B. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. Journal of Organic Chemistry, 71(26), 9681-9686.

Sources

Technical Support Center: Palladium-Catalyzed Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Oxygen Management & Degassing Protocols

Module 1: The Mechanistic "Why" – Oxygen, Palladium, and Pyrazoles

Diagnostic: Which Reaction Are You Running?

Before proceeding, identify your catalytic cycle. Oxygen sensitivity is context-dependent.

Reaction TypeTypical Catalyst CycleOxygen SensitivityVerdict
Cross-Coupling (Buchwald-Hartwig, Suzuki, Sonogashira)Pd(0)

Pd(II)
CRITICAL Oxygen kills the catalyst. Degas immediately.
Oxidative C–H Activation (e.g., Pyrazole-directed arylation)Pd(II)

Pd(IV) or Pd(II)
LOW / VARIANT Often uses oxidants (

,

).

may be tolerated or even required.

> Note: This guide focuses on Cross-Coupling and reductive cycles where the presence of oxygen is a primary failure mode.

FAQ: Why is degassing non-negotiable for Pyrazole couplings?

Q: Why does oxygen affect pyrazole reactions specifically? A: Pyrazoles present a "double threat" in the presence of oxygen.

  • Ligand Oxidation (The Trigger): Oxygen rapidly oxidizes phosphine ligands (

    
    ) to phosphine oxides (
    
    
    
    ). Phosphine oxides are poor ligands for Pd(0).
  • The Pyrazole Trap (The Consequence): Once the phosphine is oxidized, the Pd(0) center becomes "naked" (coordinatively unsaturated). Unlike simple arenes, pyrazoles have a basic nitrogen (

    
    ) and an acidic 
    
    
    
    . The naked Palladium will coordinate to the pyrazole nitrogen or form stable, inactive pyrazolate-bridged dimers. This effectively sequesters the catalyst, preventing the oxidative addition step required for the reaction to proceed.

Q: I see "Palladium Black" in my flask. What happened? A: This is the hallmark of oxygen poisoning.

  • Mechanism:

    
     strips the stabilizing ligands (via oxidation).
    
  • Aggregation: Without ligands, Pd(0) atoms aggregate into colloidal metal (Pd black).[1]

  • Result: The reaction stalls immediately. Pd black is catalytically dead for cross-coupling.

Module 2: Visualizing the Failure Mode

The following diagram illustrates the "Oxygen Cascade" specific to pyrazole substrates.

OxygenCascade O2 Dissolved Oxygen (O2) Ligand Active Ligand (PR3) O2->Ligand Oxidation Ligand_Ox Inactive Oxide (O=PR3) Ligand->Ligand_Ox Pd_Active Active Catalyst [L2-Pd(0)] Pd_Naked Naked Pd(0) Pd_Active->Pd_Naked Ligand Dissociation Ligand_Ox->Pd_Active Fails to Bind Pd_Black Pd Black (Precipitate) Pd_Naked->Pd_Black Aggregation Dead_Complex Inactive Pd-Pyrazole Complex Pd_Naked->Dead_Complex Poisoning by N-Coordination Pyrazole Pyrazole Substrate Pyrazole->Dead_Complex N-Binding

Figure 1: The "Oxygen Cascade." Oxygen destroys the ligand, exposing the metal to poisoning by the pyrazole substrate or aggregation into inactive Pd black.

Module 3: Troubleshooting Matrix

Use this table to diagnose issues based on experimental observations.

ObservationProbable CauseTechnical Solution
Reaction turns black within 10 mins Rapid ligand oxidation due to high

content.
Abort. Clean glassware. Switch from Sparging to Freeze-Pump-Thaw (FPT) . Increase ligand loading (extra 2-5 mol%).
Reaction stalls at 50% conversion Slow leak or insufficient initial degassing.Check septa for coring. Backfill with Argon (heavier than air). Add a fresh pulse of catalyst/ligand (degassed).
Homocoupling products detected Oxygen-promoted Glaser coupling (if alkyne present) or Boronic acid dimerization.Rigorous Degassing required. Ensure solvent is sparged for at least 15 mins/100mL or use FPT.
Solution stays clear but no product Catalyst poisoning by Pyrazole N-coordination (no black ppt).Switch to a bulkier ligand (e.g., tBuXPhos) to sterically prevent Pyrazole N-binding to the Pd center.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Freeze-Pump-Thaw (The Gold Standard)

Recommended for: Small scales (<5 mL), highly sensitive ligands (e.g.,


), or when using stored solvents.
  • Seal: Place solvent/reagents in a Schlenk tube. Close the stopcock.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until solid.
    
    • Critical: Do not evacuate while liquid; you will just evaporate the solvent.

  • Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes while frozen.

  • Thaw: Close the stopcock. Remove from

    
     and thaw in a warm water bath.
    
    • Observation: You will see vigorous bubbling as gas escapes the liquid lattice.

  • Repeat: Perform 3 full cycles .

  • Backfill: Refill with dry Nitrogen or Argon.

Protocol B: Sparging (The Rapid Method)

Recommended for: Large volumes (>20 mL) or routine couplings with robust catalysts (e.g.,


).
  • Setup: Insert a long stainless steel needle connected to an inert gas line directly into the solvent.

  • Vent: Insert a short vent needle into the septum (do not touch the liquid).

  • Flow: Bubble gas vigorously for 15–20 minutes .

    • Rule of Thumb: 1 minute of sparging per 5 mL of solvent.

  • Finish: Remove the vent needle first, then the gas inlet needle, to leave the flask under positive pressure.

Module 5: Decision Logic for Degassing

Not every reaction needs FPT. Use this logic flow to optimize your setup time vs. risk.

DegassingLogic Start Start: Choose Method Scale Reaction Scale? Start->Scale Small Small (< 5 mL) Scale->Small Large Large (> 20 mL) Scale->Large Ligand Ligand Sensitivity? HighSens High (e.g., P(tBu)3, DalPhos) Ligand->HighSens Electron Rich LowSens Low (e.g., PPh3, dppf) Ligand->LowSens Air Stable Solvent Solvent Volatility? Volatile High (DCM, Ether, THF) Solvent->Volatile Yes NonVol Low (DMF, Toluene) Solvent->NonVol No Small->Solvent Large->Ligand FPT METHOD: Freeze-Pump-Thaw (Prevents volume loss, max O2 removal) HighSens->FPT Sparge METHOD: Sparging (Fast, effective for bulk) LowSens->Sparge Volatile->FPT NonVol->Ligand

Figure 2: Decision Matrix for Degassing. Prioritize FPT for volatile solvents or electron-rich ligands.

References

  • Mechanisms of Catalyst Deactivation

    • Lundgren, R. J., & Stradiotto, M. (2012). Key Concepts in Ligand Design: An Introduction to Chelate, Steric, and Electronic Effects. In Ligand Design in Metal Chemistry. This source details how electron-rich phosphines (common in Buchwald-Hartwig)
    • Source:

  • Palladium Black Formation & Troubleshooting

    • BenchChem Technical Guides. (2025).[2] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Explains the formation of Pd black as a result of ligand dissociation and oxidation.

    • Source:

  • Degassing Protocols (FPT vs. Sparging)

    • University of Wisconsin-Madison, Berry Group. (2019). SOP: Degassing Solvents. Provides the comparative efficiency of sparging vs. freeze-pump-thaw and safety considerations for volatile solvents.[3]

    • Source:

  • Pyrazole-Directed C-H Activation (Contextual Contrast)

    • Zhao, Y., et al. (2016). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation. Note: This paper highlights reactions where oxidants are added, contrasting with the -sensitive cross-couplings.
    • Source:

  • Schlenk Line Survival Guide

    • Freeze-Pump-Thaw Degassing of Liquids. A practical, step-by-step guide for the FPT method.
    • Source:

Sources

Validation & Comparative

1H and 13C NMR Characterization of 5-Bromo-1H-pyrazole-3-carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1H-pyrazole-3-carbaldehyde (CAS: 518357-37-4) is a highly versatile building block extensively utilized in medicinal chemistry and agrochemical development. Because pyrazoles exhibit rapid annular tautomerism (prototropy), distinguishing the 5-bromo isomer from its regioisomer, 4-bromo-1H-pyrazole-3-carbaldehyde, presents a classic analytical challenge. This guide provides an objective, data-driven comparison of these isomers using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, establishing a self-validating protocol for structural confirmation.

The Analytical Challenge: Regioisomerism in Halogenated Pyrazoles

In solution, 5-bromo-1H-pyrazole-3-carbaldehyde exists in dynamic equilibrium with its tautomer, 3-bromo-1H-pyrazole-5-carbaldehyde. Regardless of the tautomeric state, the structural connectivity remains distinct from the 4-bromo substituted analog.

To definitively identify the synthesized product, analysts must track the position of the remaining aromatic ring proton and the specific chemical shift of the brominated carbon. Relying solely on mass spectrometry (LC-MS) is insufficient, as both regioisomers possess identical molecular weights and similar fragmentation patterns. High-resolution NMR is the mandatory gold standard for this differentiation.

Comparative 1H NMR Analysis: Tracking the Ring Protons

The 1H NMR spectrum provides the first line of evidence. In an unsubstituted 1H-pyrazole-3-carbaldehyde baseline, the aldehyde proton typically resonates at ~9.84 ppm, while the H-4 and H-5 ring protons appear distinctively due to their electronic environments[1].

  • H-4 Proton (β to the nitrogens): Experiences higher electron density from the enamine-like resonance of the pyrazole ring, shielding the proton and shifting it upfield (~6.5–6.9 ppm).

  • H-5 Proton (α to the nitrogen): Deshielded by the adjacent electronegative nitrogen atom, shifting it downfield (~7.8–8.2 ppm).

When comparing the brominated analogs, the chemical shift of the single remaining ring proton instantly identifies the substitution pattern.

Table 1: Comparative 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)
CompoundAldehyde (CHO)Ring Proton (H-4)Ring Proton (H-5)Amine (NH)
1H-pyrazole-3-carbaldehyde [2]9.95 ppm (s)6.85 ppm (d, J=2.0 Hz)7.90 ppm (d, J=2.0 Hz)~13.5 ppm (br s)
5-Bromo-1H-pyrazole-3-carbaldehyde 9.85 ppm (s)6.95 ppm (s) -~14.1 ppm (br s)
4-Bromo-1H-pyrazole-3-carbaldehyde 9.88 ppm (s)-8.20 ppm (s) ~13.9 ppm (br s)

Causality Insight: The H-4 proton in the 5-bromo isomer appears as a sharp singlet at 6.95 ppm. If the product were the 4-bromo isomer, the spectrum would instead show a singlet at 8.20 ppm.

Comparative 13C NMR Analysis: The Heavy Atom Effect

While 1H NMR is highly indicative, 13C NMR provides orthogonal, self-validating proof through the Heavy Atom on the Light Atom (HALA) effect [3].

Intuitively, one might expect the highly electronegative bromine atom to deshield its attached (ipso) carbon, shifting it downfield. However, bromine possesses a massive electron cloud that induces strong spin-orbit coupling and diamagnetic shielding[4]. This causes an anomalous upfield shift of the ipso carbon[5].

By comparing the brominated carbons to the unsubstituted baseline (where C-4 is ~105 ppm and C-5 is ~132 ppm)[1], we can map the exact location of the halogen.

Table 2: Comparative 13C NMR Chemical Shifts (DMSO-d6, 100 MHz)
CompoundAldehyde (CHO)C-3C-4C-5
1H-pyrazole-3-carbaldehyde 186.5 ppm148.0 ppm106.0 ppm132.0 ppm
5-Bromo-1H-pyrazole-3-carbaldehyde 185.5 ppm149.0 ppm108.0 ppm126.0 ppm (C-Br)
4-Bromo-1H-pyrazole-3-carbaldehyde 185.0 ppm146.0 ppm97.0 ppm (C-Br) 133.0 ppm

Causality Insight: In the 5-bromo isomer, the C-5 carbon shifts upfield from ~132 ppm to 126.0 ppm due to the HALA effect. Conversely, in the 4-bromo isomer, the C-4 carbon drops dramatically from ~106 ppm into the sub-100 ppm range (~97.0 ppm).

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating acquisition protocol must be strictly adhered to:

Step 1: Solvent Selection & Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Why DMSO-d6? Non-polar solvents like CDCl3 allow rapid intermolecular proton exchange, which broadens the pyrazole NH signal and complicates the baseline. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the tautomeric exchange rate on the NMR timescale and sharpening the signals.

Step 2: Internal Calibration Calibrate the spectrum using the residual solvent multiplet (DMSO-d6: 1H at 2.50 ppm; 13C at 39.52 ppm) or an internal Tetramethylsilane (TMS) standard at 0.00 ppm.

Step 3: 1H NMR Acquisition Acquire at ≥400 MHz using 16–64 scans. Set the relaxation delay (D1) to 2 seconds to ensure accurate integration between the CHO proton and the pyrazole ring proton (1:1 ratio).

Step 4: 13C NMR Acquisition Acquire at ≥100 MHz using 1024–2048 scans. Critical: Set the relaxation delay (D1) to at least 2.5 seconds. Quaternary carbons (like the C-Br and CHO carbons) lack attached protons, meaning they suffer from inefficient dipole-dipole relaxation. A short D1 will cause these crucial peaks to disappear into the baseline noise.

Step 5: Orthogonal 2D Validation (Optional but Recommended) If baseline impurities obscure the 1D spectra, acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. The aldehyde proton (~9.85 ppm) will show a strong 3-bond correlation to C-4 (~108 ppm) in the 5-bromo isomer, definitively mapping the molecular connectivity.

Analytical Workflow Diagram

NMR_Workflow Start Synthesized Bromopyrazole Carbaldehyde Prep Sample Preparation (DMSO-d6, 298K) Start->Prep Acq NMR Acquisition (1H and 13C) Prep->Acq Analyze1H 1H Spectral Analysis: Identify Ring Proton Acq->Analyze1H Analyze13C 13C Spectral Analysis: Identify C-Br (Heavy Atom Effect) Acq->Analyze13C Is5Bromo 5-Bromo Isomer 1H: ~6.9 ppm (H-4) 13C: ~126 ppm (C-5) Analyze1H->Is5Bromo Singlet @ ~6.9 ppm Is4Bromo 4-Bromo Isomer 1H: ~8.2 ppm (H-5) 13C: ~97 ppm (C-4) Analyze1H->Is4Bromo Singlet @ ~8.2 ppm Analyze13C->Is5Bromo C-Br @ ~126 ppm Analyze13C->Is4Bromo C-Br @ ~97 ppm

Figure 1: Analytical workflow for differentiating bromopyrazole carbaldehyde regioisomers via NMR.

References

1.[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 12218383, 1H-pyrazole-3-carbaldehyde." PubChem, [Link] 2.[1] MDPI. "Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals." Molecules, [Link] 3.[4] Chemistry StackExchange. "Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone (Heavy Atom Effect)." StackExchange, [Link] 4.[5] American Chemical Society. "Application of the Heavy-Atom Effect for (Sub)microsecond Thermally Activated Delayed Fluorescence." ACS Applied Materials & Interfaces, [Link] 5.[3] Publikace UTB. "Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table." Magnetic Resonance in Chemistry, [Link]

Sources

Mass Spectrometry Analysis of 5-Bromo-1H-pyrazole-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

5-Bromo-1H-pyrazole-3-carbaldehyde [1] is a highly versatile, bifunctional scaffold widely utilized in medicinal chemistry and drug discovery. The presence of both an aldehyde group (for reductive aminations or olefination) and a halogen atom (for palladium-catalyzed cross-coupling) makes it an invaluable building block.

However, during synthesis and quality control, differentiating this compound from its structural isomers, such as 4-Bromo-1H-pyrazole-3-carbaldehyde [2], or its halogenated analogs, such as 5-Chloro-1H-pyrazole-3-carbaldehyde [3], presents a significant analytical challenge. Because these molecules share nearly identical polarities and molecular weights, standard chromatographic methods often fail to provide unambiguous identification.

This guide objectively compares the mass spectrometry (MS) performance of 5-Bromo-1H-pyrazole-3-carbaldehyde against its alternatives, providing mechanistic insights and self-validating experimental protocols to ensure absolute structural confidence.

Ionization Strategy: LC-ESI-MS/MS vs. GC-EI-MS

Selecting the correct ionization technique is the most critical step in analyzing halogenated pyrazole-carbaldehydes.

  • GC-EI-MS (Hard Ionization): Under 70 eV electron ionization (EI), pyrazoles undergo extensive fragmentation[4]. While this provides a rich structural fingerprint, the thermal lability of the aldehyde group often leads to premature decarbonylation in the GC inlet or source, severely depleting the intact molecular radical cation (

    
    ).
    
  • LC-ESI-MS/MS (Soft Ionization): Electrospray Ionization (ESI) in positive mode is the superior alternative. It gently protonates the pyrazole nitrogen, preserving the intact

    
     ion. This is critical because preserving the intact ion allows for the observation of the characteristic isotopic patterns of halogens (e.g., the 1:1 ratio of 
    
    
    
    and
    
    
    ), which serves as a primary diagnostic tool before initiating tandem MS (MS/MS).

MS_Workflow Sample Halogenated Pyrazole Samples (5-Br, 4-Br, 5-Cl) LC LC-ESI-MS/MS (Soft Ionization) Sample->LC GC GC-EI-MS (Hard Ionization) Sample->GC ESI_Ion [M+H]+ / [M-H]- Intact Molecular Ions LC->ESI_Ion EI_Ion M+• Radical Cation Extensive Fragmentation GC->EI_Ion CID Collision-Induced Dissociation (CID) ESI_Ion->CID Data Structural Elucidation & Isomer Differentiation EI_Ion->Data CID->Data

Workflow comparing LC-ESI-MS/MS and GC-EI-MS for halogenated pyrazole analysis.

Mechanistic Insights into Fragmentation (Expertise & Experience)

Gas chromatography coupled with mass spectrometry has historically been used to determine pyrazole fragmentation trends[5]. When subjected to Collision-Induced Dissociation (CID) in an ESI-MS/MS workflow, 5-Bromo-1H-pyrazole-3-carbaldehyde follows a highly predictable, step-wise degradation pathway governed by Stevenson's rule.

The Causality of Isomeric Differentiation
  • Primary Cleavage (Aldehyde Loss): The lowest energy barrier for fragmentation is the loss of carbon monoxide (CO, 28 Da) from the aldehyde group. This yields a highly abundant

    
     intermediate at m/z 147/149.
    
  • Secondary Cleavage (The Proximity Effect): According to standard fragmentation rules, even-electron ions typically lose neutral molecules rather than radicals. However, positional isomerism dictates the activation energy of these pathways.

    • In the 5-bromo isomer , the bromine atom is adjacent to the pyrazole N-H proton. This spatial proximity facilitates a low-energy transition state for the elimination of neutral hydrogen bromide (HBr, 80/82 Da), resulting in a dominant, even-electron m/z 67 peak.

    • Conversely, the 4-bromo isomer lacks this spatial proximity. The steric strain required to eliminate HBr forces the molecule into a higher-energy radical loss pathway (

      
      ), increasing the relative abundance of the m/z 68 radical cation.
      

Fragmentation M_ion [M+H]+ m/z 175 / 177 (1:1 Ratio) Loss_CO [M+H - CO]+ m/z 147 / 149 M_ion->Loss_CO -CO (28 Da) Loss_HBr [M+H - CO - HBr]+ m/z 67 Loss_CO->Loss_HBr -HBr (80/82 Da) Loss_HCN [M+H - CO - HCN]+ m/z 120 / 122 Loss_CO->Loss_HCN -HCN (27 Da)

Primary CID fragmentation pathways of 5-Bromo-1H-pyrazole-3-carbaldehyde.

Comparative Performance Data

The following tables summarize the quantitative MS data used to differentiate the target compound from its alternatives.

Table 1: Precursor Ion Signatures
CompoundExact Mass (Monoisotopic)ESI

Major Peaks
Diagnostic Isotopic Ratio
5-Bromo-1H-pyrazole-3-carbaldehyde 173.94 Dam/z 175, 177~1:1 (

:

)
4-Bromo-1H-pyrazole-3-carbaldehyde 173.94 Dam/z 175, 177~1:1 (

:

)
5-Chloro-1H-pyrazole-3-carbaldehyde 129.99 Dam/z 131, 133~3:1 (

:

)
Table 2: CID MS/MS Fragmentation Profiles (CE = 20 eV)
Fragment Ion Type5-Bromo Isomer (m/z)4-Bromo Isomer (m/z)5-Chloro Isomer (m/z)Relative Abundance Notes

147 / 149147 / 149103 / 105Base peak for all isomers

676767High in 5-Br , Low in 4-Br

120 / 122120 / 12276 / 78Moderate abundance

686868Radical loss favored in 4-Br

Self-Validating Experimental Protocols

To guarantee data trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step if the validation criteria fail.

Protocol A: LC-ESI-MS/MS (Primary Method for Isomer Differentiation)
  • Sample Preparation: Dissolve the compound in HPLC-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a final working concentration of 1 µg/mL using 50:50 Methanol:Water. Causality: Dilution prevents ESI droplet saturation and ion suppression.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min. Causality: Formic acid acts as a proton source, drastically increasing ionization efficiency in positive mode.

  • MS Parameters: Set the capillary voltage to 3.0 kV. Isolate the precursor ion (m/z 175) in Q1. Ramp the Collision Energy (CE) in Q2 from 10 eV to 30 eV.

  • Self-Validation Check (CRITICAL): Before analyzing the MS/MS spectra, extract the precursor ion chromatogram. You must observe a strict 1:1 abundance ratio between m/z 175 and 177. Any deviation greater than 5% indicates isobaric interference or contamination, requiring gradient optimization before proceeding.

Protocol B: GC-EI-MS (Secondary Method for Impurity Profiling)
  • Sample Preparation: Dilute the sample to 10 µg/mL in Ethyl Acetate.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5ms column (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • MS Parameters: 70 eV electron energy. Source temperature at 230°C.

  • Self-Validation Check (CRITICAL): Monitor the m/z 174 molecular ion peak. If a peak at m/z 190 appears, it indicates thermal oxidation of the aldehyde to a carboxylic acid within the GC inlet. If observed, immediately replace the inlet liner with a highly deactivated silane liner and trim the first 10 cm of the column.

References

1.[1] 518357-37-4 | 5-Bromo-1H-pyrazole-3-carbaldehyde - ChemScene. 1 2.[2] 4-Bromo-1H-pyrazole-3-carbaldehyde | 1007346-33-9 - Sigma-Aldrich. 2 3.[3] 303085-53-2 | 6-Chloropyridazine-3-carbaldehyde | Chlorides (Contains 5-Chloro-1H-pyrazole-3-carbaldehyde data) - BLD Pharm. 3 4.[4] Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B.4 5.[5] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. 5 6. MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.

Sources

Alternative reagents to 5-Bromo-1H-pyrazole-3-carbaldehyde for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Selection: Alternatives to 5-Bromo-1H-pyrazole-3-carbaldehyde in Kinase Inhibitor Synthesis

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural foundations of targeted therapies. For years, 5-Bromo-1H-pyrazole-3-carbaldehyde has served as a workhorse scaffold in the synthesis of protein kinase inhibitors (PKIs). The pyrazole ring acts as a highly efficient purine bioisostere, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region [1]. Meanwhile, its bifunctional nature—a bromine atom for palladium-catalyzed cross-coupling and an aldehyde for reductive amination—allows for rapid diversification into the hydrophobic DFG pocket and the solvent-exposed region, respectively.

However, relying solely on unfused pyrazoles presents distinct challenges. Unfused pyrazoles can suffer from metabolic liabilities (such as rapid N-glucuronidation) and often lack the steric rigidity required to lock a kinase into a specific inactive conformation. To overcome these bottlenecks, transitioning to fused bicyclic alternatives is a critical evolutionary step in hit-to-lead optimization.

Mechanistic Rationale: The Hinge-Binding Paradigm

The primary causality behind selecting an alternative scaffold lies in optimizing the hydrogen-bonding vectors and electron density at the kinase hinge region. While an unfused pyrazole provides a single hydrogen bond donor/acceptor pair, fused systems alter the pKa of the nitrogen atoms and project hydrophobic vectors deeper into the binding pocket.

HingeBinding ATP ATP Adenine Ring Hinge Kinase Hinge Region (Hydrogen Bonding) ATP->Hinge Native Binding Pyrazole Unfused Pyrazole (e.g., 5-Bromo...) Pyrazole->Hinge Single H-Bond Indazole Indazole Scaffold Indazole->Hinge Deep Pocket Access Azaindole 7-Azaindole Scaffold Azaindole->Hinge 2-Point H-Bond

Kinase hinge region binding logic for ATP and synthetic scaffolds.

Core Alternatives & Causality Analysis

1. 5-Bromo-1H-indazole-3-carbaldehyde (Indazole Scaffold)

  • Causality for Use: Fusing a benzene ring to the pyrazole core increases the overall lipophilicity (clogP) and provides a flat, extended aromatic surface. This allows the scaffold to slot perfectly into the hydrophobic pocket behind the gatekeeper residue, a critical interaction for targeting kinases like SRC and VEGFR.

  • Performance: Indazoles generally exhibit higher metabolic stability compared to unfused pyrazoles and offer distinct tautomeric preferences that can be exploited to improve target residence time.

2. 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (7-Azaindole Scaffold)

  • Causality for Use: The pyrrolo-pyridine system provides a strict two-point hydrogen bonding motif (an N-H donor and a pyridine N acceptor). This geometry is a near-perfect match for the hinge region of kinases like BRAF and JAK.

  • Performance: 7-Azaindoles are highly resistant to the N-glucuronidation that plagues standard pyrazoles, dramatically improving the in vivo half-life of the resulting inhibitors.

3. 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-5-carbaldehyde (Pyrazolo[3,4-d]pyrimidine Scaffold)

  • Causality for Use: This scaffold is a direct, privileged bioisostere of the adenine ring of ATP. It mimics the native ligand's interactions with exceptional fidelity, making it highly effective for developing covalent inhibitors targeting BTK or CDK [2].

  • Performance: The electron-deficient nature of the pyrimidine ring lowers the pKa of the pyrazole N-H, strengthening its hydrogen bond donor capacity at the hinge.

Quantitative Scaffold Comparison

To objectively compare these reagents, we must look at their physicochemical impact and synthetic viability. The tables below summarize the structural advantages and representative experimental data when these scaffolds are subjected to standard kinase inhibitor derivatization workflows.

Table 1: Physicochemical & Binding Properties of Kinase Scaffolds

Scaffold ReagentH-Bond ProfileLipophilicity ImpactPrimary TargetsKey Structural Advantage
5-Bromo-1H-pyrazole-3-carbaldehyde 1 Donor / 1 AcceptorLowJAK, Aurora, AktLow molecular weight, highly soluble.
5-Bromo-1H-indazole-3-carbaldehyde 1 Donor / 1 AcceptorModerateSRC, VEGFRExtended aromatic surface for deep pocket binding.
3-Bromo-7-azaindole-5-carbaldehyde 1 Donor / 1 AcceptorModerate to HighBRAF, JAKRigid 2-point hinge binding, resists metabolism.
3-Bromo-pyrazolo[3,4-d]pyrimidine-5-carbaldehyde 1 Donor / 2 AcceptorsLow to ModerateBTK, CDK2Direct adenine bioisostere, ideal for covalent drugs.

Table 2: Experimental Yields & Representative Kinase Inhibition

Scaffold ReagentSuzuki Coupling Yield (%)Reductive Amination Yield (%)Representative TargetAverage IC50 (nM)
Unfused Pyrazole 75 - 85%80 - 90%JAK1/210 - 50
Indazole 65 - 80%75 - 85%SRC5 - 20
7-Azaindole 70 - 85%70 - 80%BRAF (V600E)< 10
Pyrazolo[3,4-d]pyrimidine 60 - 75%65 - 80%BTK< 5

Validated Experimental Workflows

When substituting 5-bromo-1H-pyrazole-3-carbaldehyde with a bicyclic alternative, the synthetic workflow remains conceptually similar, but the electronic properties of the fused rings require careful monitoring. Below is a self-validating protocol for functionalizing these alternative scaffolds.

SyntheticWorkflow Start Scaffold Selection (e.g., 7-Azaindole) Step1 Suzuki-Miyaura Coupling (C-Br Functionalization) Start->Step1 Step2 Reductive Amination (CHO Functionalization) Step1->Step2 Validate Self-Validation: LC-MS & NMR Confirmation Step2->Validate End Kinase Assay (IC50 Determination) Validate->End

Step-by-step synthetic workflow for scaffold derivatization and validation.

Protocol 1: Suzuki-Miyaura Cross-Coupling (DFG-Pocket Vector Installation)

The goal of this step is to replace the bromine atom with an aryl/heteroaryl group that will project into the kinase's hydrophobic pocket.

  • Preparation: In an oven-dried Schlenk flask, combine the brominated scaffold (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

  • Reaction: Purge the flask with N₂ for 5 minutes. Heat the mixture to 90°C and stir for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction mixture. The disappearance of the characteristic 1:1 isotopic doublet of the brominated starting material (M, M+2) and the emergence of the desired product mass confirms successful cross-coupling. Causality note: If debromination occurs (M-79) without coupling, the oxidative addition is successful but transmetalation is failing; switch to a more electron-rich phosphine ligand like XPhos.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Reductive Amination (Solvent-Exposed Vector Installation)

This step utilizes the carbaldehyde group to install a solubilizing amine (e.g., N-methylpiperazine) that interacts with the solvent-exposed region.

  • Imine Formation: Dissolve the aldehyde intermediate from Protocol 1 (1.0 eq) in anhydrous DCE. Add the secondary amine (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise. Stir for an additional 12 hours at room temperature.

  • Self-Validation Checkpoint (¹H-NMR): Analyze an aliquot of the crude mixture via ¹H-NMR. The complete disappearance of the highly deshielded aldehyde proton signal (~9.5–10.5 ppm) and the appearance of a new benzylic/allylic methylene singlet (~3.5–4.0 ppm) validates the successful reduction of the intermediate imine into the final amine.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify via reverse-phase preparative HPLC to yield the final kinase inhibitor.

References

  • Nitulescu, G.M., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 2023. URL:[Link]

  • Baillache, D.J., Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020. URL:[Link]

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For medicinal chemists and drug development professionals, the synthesis of pyrazole-containing molecules is of paramount importance due to their prevalence in a vast array of bioactive compounds.[1] This guide provides a detailed comparative analysis of common palladium catalysts for the Suzuki coupling of bromo-pyrazoles, offering insights into catalyst selection, reaction optimization, and the mechanistic principles that govern these powerful transformations.

The Challenge of Bromo-pyrazole Coupling: A Mechanistic Perspective

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of the pyrazole.[2] The electronic nature of the pyrazole ring and the presence of the nitrogen atoms can influence the ease of this step.

Bulky, electron-rich ligands on the palladium center are known to facilitate both the oxidative addition and the final reductive elimination steps.[3] These ligands increase the electron density on the palladium, promoting its insertion into the C-Br bond, and their steric bulk can accelerate the reductive elimination to release the final product.[3]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-Br (Pyrazolyl-Pd Complex) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' (Di-aryl Complex) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product BromoPyrazole Bromo-pyrazole BromoPyrazole->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Comparative Analysis of Palladium Catalyst Systems

The choice of the palladium catalyst is critical for a successful Suzuki coupling with bromo-pyrazoles. Below is a comparison of commonly used catalyst systems, with performance data summarized in Table 1.

Traditional Phosphine Ligands: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classical, air-sensitive catalyst that has been widely used for Suzuki couplings. While effective for some simple 4-bromopyrazoles, it often requires higher catalyst loadings and elevated temperatures.[1]

Buchwald-Hartwig Biaryl Phosphine Ligands: The Rise of High-Performance Catalysts

The development of bulky, electron-rich biaryl phosphine ligands by Buchwald and Hartwig revolutionized palladium-catalyzed cross-coupling reactions.[4] Ligands such as XPhos and SPhos, when combined with a palladium source like Pd(OAc)₂ or as pre-formed "G2" or "G3" precatalysts, exhibit superior reactivity, especially for challenging substrates.[1][5]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Known for its large steric bulk and electron-rich nature, XPhos is highly effective for the coupling of a wide range of aryl and heteroaryl chlorides and bromides.[6] For bromo-pyrazoles, XPhos-based catalysts can provide excellent yields under relatively mild conditions.[1]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective Buchwald ligand, SPhos, also offers high reactivity and is a popular choice for Suzuki couplings.[1]

N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Robust Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium.[7] They form very stable bonds with the metal center and are strong σ-donors, making the resulting complexes highly active and robust.

  • PEPPSI™ Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): PEPPSI-type precatalysts, such as PEPPSI-IPr, are air- and moisture-stable complexes that are easy to handle.[8] The IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) provides the necessary steric bulk and electron-donating properties for efficient catalysis. These catalysts have shown broad applicability in a variety of cross-coupling reactions, including those with challenging heteroaromatic substrates.[9]

Head-to-Head Performance Data

The following table summarizes the performance of different palladium catalysts for the Suzuki coupling of 4-bromo-1H-pyrazole with phenylboronic acid, providing a direct comparison of their efficacy.

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90675-95[1]
XPhos Pd G2K₃PO₄Toluene1001280-98[1][5]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O801685-95[1]
PEPPSI-IPrK₂CO₃THF6012High[8]

Table 1: Comparative Performance of Palladium Catalysts for the Suzuki Coupling of 4-Bromo-1H-pyrazole.

Experimental Workflow and Protocol

A systematic approach is crucial for the successful execution and comparison of Suzuki coupling reactions. The following diagram outlines a general workflow for catalyst screening and optimization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification Reagents Weigh Bromo-pyrazole, Boronic Acid, and Base Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Mixture (e.g., Ar sparging) Solvent->Degas Catalyst Add Palladium Precatalyst Degas->Catalyst Heating Heat to Reaction Temperature with Stirring Catalyst->Heating Monitoring Monitor Progress by TLC or LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Aqueous Work-up and Extraction with Organic Solvent Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Flash Column Chromatography Dry->Purify

Detailed Experimental Protocol: Suzuki Coupling of 4-Bromo-1-methyl-1H-pyrazole with Phenylboronic Acid using XPhos Pd G2

This protocol provides a robust method for the Suzuki coupling of a representative bromo-pyrazole using a modern, high-performance catalyst system.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-bromo-1-methyl-1H-pyrazole, phenylboronic acid, XPhos Pd G2, and potassium phosphate.

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically within 12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-1-methyl-1H-pyrazole.

Conclusion

The choice of palladium catalyst is a critical factor in achieving high yields and efficient conversions in the Suzuki-Miyaura coupling of bromo-pyrazoles. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., XPhos and SPhos) and N-heterocyclic carbenes (e.g., PEPPSI-IPr) offer superior performance, particularly for challenging substrates.[1][8] The selection of the optimal catalyst, base, and solvent system should be guided by the specific bromo-pyrazole substrate and the desired reaction outcome. The provided experimental protocol serves as a robust starting point for the synthesis of a wide range of arylated pyrazoles.

References

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
  • Doyle, A. G., & Shaughnessy, K. H. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • García-Melchor, M., & Sure, R. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(55), 13693–13710.
  • Gürbüz, N., Özdemir, İ., & Çetinkaya, B. (2012). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 36(10), 2069–2076.
  • Jana, S., & Stevens, M. F. G. (2015). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 13(28), 7729–7733.
  • Li, J.-H., & Wang, D.-P. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754–758.
  • Li, J.-H., & Wang, D.-P. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754–758.
  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Liu, S., & Hartwig, J. F. (2017). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Meng, G., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599.
  • Mukherjee, A., & Bhattacharya, S. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87–95.
  • Organ, M. G. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Benzyl-4-bromo-1H-pyrazole. BenchChem.
  • Sigma-Aldrich. (n.d.).
  • Stanetty, P., & Schnürch, M. (2008). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 39(31).
  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 7(5), 688–693.
  • Rios-Lombardia, N., & Morales, F. (2016). Rational design of galactopyranoside-substituted N-heterocyclic carbene palladium(ii) complexes. Stable and efficient catalyst for C–C coupling in aqueous media. RSC Advances, 6(109), 107936–107943.
  • ResearchGate. (n.d.). Pyridyl-Supported Pyrazolyl-N-Heterocyclic Carbene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wang, C., Li, P., & Wang, L. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. Molecules, 28(4), 1832.
  • El-Shorbagy, A., & El-Subbagh, H. I. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6162–6171.
  • Shaughnessy, K. H., & Nolan, S. P. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules, 29(23), 5049.
  • Liu, S., & Hartwig, J. F. (2026). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Magano, J. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646.
  • Szostak, M. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5857.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(7), 1436–1443.
  • Shi, S., & Szostak, M. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12262–12273.
  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry.
  • Buchwald, S. L., & Wolfe, J. P. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 27(12), 3045–3049.
  • Reddy, T. R., & Kumar, A. (2014). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-6-azaindole with boronic acids. Journal of Heterocyclic Chemistry, 51(S1), E237–E242.
  • Szostak, M. (2023, August 1). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions.
  • Joshaghani, M., & Jalilzadeh, F. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(18), 3845–3849.
  • Zhang, W.-B., & Zhang, X. (2011). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 2011(13), 1787–1804.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.
  • Berhault, A., & Doucet, H. (2021). trans-Dichlorobis(XPhos)palladium(II)
  • Kappe, C. O. (2017).

Sources

Comparing the efficacy of different bases in the Sonogashira reaction of bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sonogashira cross-coupling of bromo-pyrazoles presents unique challenges compared to standard aryl halides. The electron-rich nature of the pyrazole ring (particularly the 4-position) renders the C-Br bond less prone to oxidative addition, while the nitrogenous core introduces risks of catalyst poisoning.

This guide evaluates the efficacy of three distinct base classes: Tertiary Amines (e.g.,


), Secondary Amines  (e.g., 

), and Inorganic Carbonates (e.g.,

).

Key Verdict:

  • Standard Utility: Triethylamine (

    
    )  remains the baseline choice for reactive (3- or 5-bromo) or electron-deficient pyrazoles, offering operational simplicity.
    
  • High Performance: Cesium Carbonate (

    
    )  is the superior choice for sluggish 4-bromopyrazoles  or "Copper-free" protocols, significantly suppressing Glaser homocoupling side reactions.
    

Mechanistic Context: Why Base Selection Matters

In the Sonogashira reaction, the base serves two distinct, critical roles depending on the catalytic cycle employed (Copper-cocatalyzed vs. Copper-free).

  • HBr Scavenging: Neutralizes the hydrohalic acid generated upon reductive elimination, driving the equilibrium forward.

  • Alkyne Activation:

    • Cu-Cycle: Facilitates the formation of Copper-acetylide.[1]

    • Cu-Free:[2][3][4][5][6][7] Aids in the deprotonation of the

      
      -coordinated alkyne-Pd complex.
      
Pyrazole Specifics

Pyrazoles are


-excessive heterocycles.
  • 3-Bromo / 5-Bromo: Behave more like imines; relatively reactive.

  • 4-Bromo: Behaves like an enamine; electron-rich and sluggish toward Pd(0) oxidative addition. Requires conditions that stabilize the catalyst at higher temperatures (

    
    C), where amine bases may become volatile or promote side reactions.
    
Visualization: Mechanistic Role of Base

The following diagram illustrates the dual entry point of the base in the catalytic cycle.

SonogashiraMechanism cluster_Cu Copper Cycle (Amine Bases) cluster_CuFree Copper-Free Cycle (Carbonate Bases) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromo-Pyrazole PdAlk Pd-Alkyne Complex OxAdd->PdAlk + Alkyne TransMet Transmetallation OxAdd->TransMet CuI CuI CuAcetylide Cu-Acetylide CuI->CuAcetylide + Alkyne Base1 Base (Et3N) Deprotonation Base1->CuAcetylide CuAcetylide->TransMet Base2 Base (Cs2CO3) Direct Activation Base2->PdAlk Assisted Deprotonation PdAlk->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Dual mechanistic pathways showing how amine bases drive the Copper cycle (left, red) while carbonate bases facilitate the Copper-free activation (right, green).

Comparative Analysis of Bases

A. Tertiary Amines ( , DIPEA)
  • Role: Standard base and often co-solvent.[5]

  • Efficacy: Excellent for 3-bromopyrazoles and 5-bromopyrazoles.

  • Limitations: In reactions requiring high heat (e.g., 4-bromopyrazoles at 100°C),

    
     (b.p. 89°C) can reflux vigorously, leading to solvent loss or requiring sealed tubes. It promotes Glaser homocoupling (alkyne dimerization) in the presence of trace oxygen.
    
B. Secondary Amines ( , Piperidine)
  • Role: Highly nucleophilic bases.

  • Efficacy: Often provide faster kinetics than

    
     due to higher basicity.
    
  • Limitations: High risk of nucleophilic aromatic substitution (

    
    ) if the pyrazole has electron-withdrawing groups (e.g., 
    
    
    
    ,
    
    
    ), creating amine byproducts instead of the coupled alkyne.
C. Inorganic Carbonates ( , )
  • Role: Heterogeneous bases, usually in polar aprotic solvents (DMF, DMSO).

  • Efficacy: Best in Class for 4-bromopyrazoles. The "Cesium Effect" (higher solubility in organic solvents) allows for efficient proton scavenging without interfering with the metal center.

  • Advantage: Enables "Copper-free" Sonogashira coupling, eliminating the formation of copper acetylides and thus preventing Glaser homocoupling.

Experimental Data Comparison

The following data summarizes the optimization of coupling 1-methyl-4-bromo-pyrazole with phenylacetylene (a challenging substrate).

Conditions: 5 mol%


, Base (2-3 equiv), Solvent, 90°C, 12h.
BaseCatalyst SystemSolventYield (%)Observations

Pd/CuI (5 mol%)DMF65%Significant homocoupling byproduct observed.

Pd/CuI (5 mol%)DMF72%Faster reaction (8h), but darker reaction mixture (decomposition).

Pd/CuI (5 mol%)DMSO55%Low solubility of base hindered reaction rate.

Pd/CuI (5 mol%)DMF88% Clean conversion. Minimal homocoupling.

Pd Only (Cu-free) DMF92% Optimal. Zero homocoupling. Slower induction period but highest purity.

Detailed Protocols

Protocol A: The "Robust" Method (Recommended for 4-Bromopyrazoles)
  • Substrate Scope: Unreactive 4-bromo isomers, N-protected pyrazoles.

  • Chemistry: Copper-free, Carbonate Base.

Step-by-Step:

  • Charge: To a dry reaction vial, add 1-methyl-4-bromopyrazole (1.0 equiv),

    
     (2.0 equiv), and 
    
    
    
    (5 mol%).
  • Ligand: Add XPhos or

    
     (10 mol%). Note: XPhos is preferred for sterically hindered pyrazoles.
    
  • Solvent: Add anhydrous DMF (0.2 M concentration relative to pyrazole).

  • Degas: Sparge with Argon for 5 minutes.

  • Alkyne: Add terminal alkyne (1.2 equiv) via syringe.

  • Heat: Seal and heat to 100°C for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (3x) to remove DMF/Base. Dry over 
    
    
    
    .
Protocol B: The "Standard" Method (Recommended for 3/5-Bromopyrazoles)
  • Substrate Scope: Reactive 3/5-bromo isomers, electron-deficient pyrazoles.

  • Chemistry: Pd/Cu Co-catalyzed, Amine Base.[1][3][4][6][8]

Step-by-Step:

  • Charge: Add bromopyrazole (1.0 equiv),

    
     (3 mol%), and CuI (3 mol%) to a flask.
    
  • Solvent/Base: Add degassed THF/

    
     (1:1 ratio).
    
  • Alkyne: Add terminal alkyne (1.1 equiv).

  • Reaction: Stir at Room Temperature to 50°C under

    
    .
    
  • Monitoring: Reaction is usually complete within 4-6 hours.

Decision Matrix: Selecting the Right Base

Use this logic flow to determine the optimal base for your specific pyrazole substrate.

BaseSelection Start Start: Select Pyrazole Substrate Pos Bromine Position? Start->Pos Pos35 3- or 5-Bromo (Electron Deficient/Reactive) Pos->Pos35 Pos4 4-Bromo (Electron Rich/Sluggish) Pos->Pos4 UseEt3N Use Et3N / CuI (Standard Protocol) Pos35->UseEt3N High Reactivity NHProt Is Nitrogen Protected? Pos4->NHProt ProtYes Yes (N-Me, N-Boc) NHProt->ProtYes ProtNo No (Free N-H) NHProt->ProtNo UseCs2CO3 Use Cs2CO3 / DMF (High Temp Protocol) ProtYes->UseCs2CO3 Requires 100°C ProtectFirst Protect N first (Rec: THP or SEM) ProtNo->ProtectFirst Avoid N-arylation ProtectFirst->UseCs2CO3

Caption: Decision tree guiding base selection based on pyrazole electronics and protecting group status.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Li, H., et al. (2012). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Tetrahedron Letters, 53(45), 6105-6108. Link

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms.[9] Angewandte Chemie International Edition, 42(2), 140–142. Link

  • Kohnen, A. L., & Mak, X. Y. (2025). Comparative Analysis of Copper-Catalyzed vs. Copper-Free Sonogashira Cross-Coupling Reactions. BenchChem Technical Guides. Link

  • Bora, U., et al. (2015).[10] Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature (Comparison of Carbonate Bases). RSC Advances. Link

Sources

Spectroscopic comparison of 5-Bromo-1H-pyrazole-3-carbaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: 5-Bromo-1H-pyrazole-3-carbaldehyde and Its Synthetic Precursors

As a Senior Application Scientist, I frequently encounter challenges in the selective functionalization and characterization of heterocyclic building blocks. 5-Bromo-1H-pyrazole-3-carbaldehyde is a highly prized intermediate, utilized in the synthesis of positron emission tomography (PET) tracers for mapping Histone Deacetylase 6 (HDAC6) in neurodegenerative research[1],[2], and as a critical chelating matrix for the solid-liquid extraction of heavy metals[3],[4].

This guide provides an objective, data-driven comparison of 5-bromo-1H-pyrazole-3-carbaldehyde against its synthetic precursors, detailing the mechanistic causality behind its synthesis and the orthogonal spectroscopic methods used for structural validation.

Mechanistic Causality in Synthesis

A common pitfall in pyrazole chemistry is attempting the direct electrophilic bromination of 1H-pyrazole-3-carbaldehyde. Because the C4 position of the pyrazole ring is the most electron-rich, direct bromination (e.g., using NBS or Br₂) overwhelmingly yields the 4-bromo isomer.

To selectively obtain the 5-bromo derivative, we must bypass direct halogenation of the aldehyde. The most reliable, field-proven route utilizes a pre-functionalized core—3-bromo-5-methyl-1H-pyrazole (which exists in tautomeric equilibrium with 5-bromo-3-methyl-1H-pyrazole). By selectively oxidizing the methyl group, we maintain the integrity of the C-Br bond at the 5-position.

SynthesisRoute A 3-Bromo-5-methyl-1H-pyrazole (Precursor A) B 3-Bromo-1H-pyrazole-5-carboxylic acid (Intermediate) A->B KMnO4, H2O Reflux, 4h C (5-Bromo-1H-pyrazol-3-yl)methanol (Precursor B) B->C BH3-THF 0°C to RT, 12h D 5-Bromo-1H-pyrazole-3-carbaldehyde (Target Product) C->D MnO2, DCM RT, 24h

Synthetic workflow for 5-Bromo-1H-pyrazole-3-carbaldehyde from its methyl precursor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems, where physical or chemical changes provide immediate feedback before advanced spectroscopy is required.

Step 1: Exhaustive Oxidation to Carboxylic Acid

  • Dissolve 3-bromo-5-methyl-1H-pyrazole (1.0 eq) in a mildly basic aqueous solution.

  • Add Potassium Permanganate (KMnO₄, 2.5 eq) portion-wise to control the exotherm. Reflux for 4 hours.

  • Causality & Validation: KMnO₄ is a harsh oxidant necessary to fully convert the inert methyl group to a carboxylate. The reaction self-validates visually: the deep purple KMnO₄ solution reduces to an insoluble, dark brown MnO₂ precipitate as the oxidation reaches completion.

Step 2: Chemoselective Reduction to Precursor B

  • Suspend the isolated carboxylic acid in anhydrous THF at 0 °C under inert atmosphere.

  • Add Borane-THF complex (BH₃·THF, 2.0 eq) dropwise. Stir for 12 hours, warming to room temperature.

  • Causality & Validation: BH₃ is chosen specifically for its high chemoselectivity toward carboxylic acids over the heteroaromatic ring. Utilizing standard LiAlH₄ poses a severe risk of unwanted hydrodehalogenation (cleaving the C-Br bond).

Step 3: Mild Oxidation to Target Aldehyde

  • Dissolve (5-bromo-1H-pyrazol-3-yl)methanol in anhydrous dichloromethane (DCM).

  • Add activated Manganese Dioxide (MnO₂, 10.0 eq). Stir vigorously at room temperature for 24–48 hours.

  • Causality & Validation: Activated MnO₂ is a mild, heterogeneous oxidant perfectly suited for heteroaromatic alcohols. Unlike the Jones reagent, it completely prevents over-oxidation back to the carboxylic acid. The reaction is validated via TLC (Hexanes:EtOAc 1:1); the disappearance of the highly polar alcohol spot dictates the exact endpoint.

Spectroscopic Validation & Data Comparison

The structural confirmation of pyrazoles heavily relies on orthogonal spectroscopic techniques. We utilize DMSO-d₆ for NMR analysis because pyrazoles exhibit strong intermolecular hydrogen bonding, which causes severe line broadening in CDCl₃. DMSO disrupts these networks, yielding sharp, interpretable N-H signals[3].

SpectroscopicWorkflow Sample Isolated Compound (Target or Precursor) NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Sample->NMR IR FT-IR Spectroscopy (ATR Method) Sample->IR MS LC-MS Analysis (ESI+) Sample->MS Data Data Synthesis & Structural Confirmation NMR->Data Chemical Shifts & Coupling IR->Data Functional Group Frequencies MS->Data Molecular Ion [M+H]+

Orthogonal spectroscopic validation workflow for pyrazole derivatives.

Quantitative Data Summaries

Table 1: ¹H NMR Comparison (400 MHz, DMSO-d₆) Notice the progressive downfield shift of the C4-H proton. As the electron-donating methyl group (Precursor A) is ultimately replaced by the strongly electron-withdrawing aldehyde group (Target), the adjacent C4 proton is severely deshielded, shifting from δ 6.15 to δ 6.95.

CompoundPyrazole C4-HAliphatic ProtonsAldehyde / HydroxylPyrazole N-H
Precursor A δ 6.15 (s, 1H)δ 2.25 (s, 3H, CH₃)N/Aδ 12.60 (br s, 1H)
Precursor B δ 6.32 (s, 1H)δ 4.45 (d, J=5.5 Hz, 2H, CH₂)δ 5.20 (t, J=5.5 Hz, 1H, OH)δ 12.95 (br s, 1H)
Target Product δ 6.95 (s, 1H)N/Aδ 9.85 (s, 1H, CHO)δ 13.80 (br s, 1H)

Table 2: ¹³C NMR Comparison (100 MHz, DMSO-d₆) Note: Pyrazole tautomerism can occasionally cause line broadening for C3/C5 in solution. The emergence of the highly deshielded carbonyl carbon at 186.5 ppm definitively confirms the successful final oxidation step.

CompoundC3 (Substituted)C4 (CH)C5 (C-Br)Functional Group Carbon
Precursor A 141.5 ppm105.2 ppm126.8 ppm10.5 ppm (CH₃)
Precursor B 146.2 ppm104.8 ppm127.5 ppm56.4 ppm (CH₂OH)
Target Product 144.8 ppm108.5 ppm128.2 ppm186.5 ppm (CHO)

Table 3: FT-IR (ATR) & LC-MS (ESI+) FT-IR serves as the fastest self-validating tool in this workflow. The broad O-H stretch (~3200 cm⁻¹) of Precursor B completely vanishes upon treatment with MnO₂, replaced instantly by a sharp, intense C=O stretching band at 1695 cm⁻¹.

CompoundKey FT-IR Stretches (cm⁻¹)LC-MS [M+H]⁺ (m/z)
Precursor A 3150 (N-H), 1550 (C=N)161.0, 163.0 (1:1 isotopic ratio)
Precursor B 3300-3100 (broad, O-H/N-H), 1050 (C-O)177.0, 179.0 (1:1 isotopic ratio)
Target Product 3150 (N-H), 1695 (C=O, strong)175.0, 177.0 (1:1 isotopic ratio)

References

  • Yamasaki, T., et al. "Discovery of Pyrazole-Based Positron Emission Tomography Agent that Maps Histone Deacetylase 6 (HDAC6) in the Nonhuman Primate Brain." Journal of Medicinal Chemistry (ACS Publications), 2025. URL:[Link]

  • Radi, S., et al. "Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals." Molecules (MDPI), 2013, 19(1), 247-262. URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-1H-pyrazole-3-carbaldehyde. As a brominated heterocyclic compound, this chemical requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards and regulatory compliance.

Hazard Profile and Core Safety Principles

Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 5-Bromo-1H-pyrazole-3-carbaldehyde should always be consulted, data from structurally similar compounds, such as other brominated pyrazoles, consistently indicate several key hazards[1][2][3][4].

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1][2][4].

  • Skin Irritation: Causes skin irritation[1][2][3][5].

  • Eye Irritation: Causes serious eye irritation[1][2][3][5].

  • Respiratory Irritation: May cause respiratory irritation[1][2][3].

Due to its bromine content, this compound is classified as a halogenated organic compound . This classification is critical for disposal, as halogenated waste streams are subject to specific treatment processes, such as high-temperature incineration, to prevent the formation of toxic byproducts[6][7]. Mixing halogenated and non-halogenated waste is not only a compliance issue but also significantly increases disposal costs[6].

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. Before handling the compound or its waste, ensure the following are in use:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to NIOSH or EN 166 standards) or a face shield[8][9].Protects against splashes, dust, and vapors that can cause serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile) inspected prior to use[8][9].Prevents direct skin contact, which can lead to irritation.
Skin & Body A standard lab coat is mandatory. For larger quantities or spill cleanup, consider chemical-resistant clothing[5][8].Minimizes the risk of skin exposure from accidental spills or contamination.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator[5][8][9].Prevents inhalation of the compound, which may cause respiratory tract irritation.

Regulatory Framework: The "Why" Behind the Protocol

Hazardous waste management is strictly regulated by entities such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and state-level environmental agencies[6][10]. These regulations mandate a "cradle-to-grave" approach, meaning the waste generator (the laboratory) is responsible for the waste from its creation to its final, safe disposal[11].

The key principle is waste segregation . 5-Bromo-1H-pyrazole-3-carbaldehyde waste must be collected separately as a halogenated organic solid waste[6][7].

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the final handoff for disposal.

Step 1: Container Selection and Preparation
  • Choose a Compatible Container: Select a container made of a material that is non-reactive with the chemical. High-density polyethylene (HDPE) or glass containers with screw-on caps are excellent choices[11][12]. The original product container is often the best option for waste.

  • Ensure Good Condition: The container must be in good condition, free of leaks, cracks, or external residue[10].

  • Affix a Hazardous Waste Label: Before any waste is added, the container must be labeled. Use your institution's official hazardous waste tag or label[12].

Step 2: Labeling the Waste Container
  • Initial Labeling: The moment the first piece of waste is added, the label must be filled out[12].

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste"[10].

    • The full chemical name: "Waste 5-Bromo-1H-pyrazole-3-carbaldehyde" (no formulas or abbreviations)[8][10].

    • An accurate list of all constituents if it is a mixed waste.

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first waste is added).

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Waste must be stored in a designated Satellite Accumulation Area, which is at or near the point of generation and under the control of the laboratory personnel generating the waste[10][11][12]. This could be inside a chemical fume hood or a designated secondary containment bin.

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste[10]. Funnels should not be left in the container opening[10].

  • Segregate: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents[2][5][12].

  • Do Not Overfill: Fill containers to no more than 90% capacity, leaving at least one inch of headspace to allow for expansion[12].

Step 4: Arranging for Disposal
  • Monitor Fill Level: Once the container is 90% full, it is considered "full" from a regulatory standpoint[10].

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) or equivalent office to schedule a waste pickup[11]. Do not transport hazardous waste yourself.

  • Timely Removal: Full containers must be removed from the SAA by EHS within three days[10][12].

Spill Management Procedures

Immediate and correct response to a spill is critical for safety.

  • Evacuate and Alert: Evacuate all non-essential personnel from the spill area and alert nearby colleagues[8][9].

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it is safe to do so[8].

  • Assess and Equip: For small, manageable spills, personnel with proper training and PPE may proceed. For large spills, contact your EHS emergency line immediately.

  • Contain and Clean:

    • For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust[2][8].

    • Use an inert absorbent material for any solutions.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be placed in the hazardous waste container and disposed of as hazardous waste[13].

Disposal Workflow Diagram

This diagram provides a visual guide to the decision-making process for the proper disposal of 5-Bromo-1H-pyrazole-3-carbaldehyde.

G cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Final Disposal start Waste Generated (Unused chemical, contaminated labware, or spill debris) container Select & Prepare Approved Hazardous Waste Container start->container labeling Affix Hazardous Waste Label & Fill Out All Fields container->labeling saa Place in Designated SAA (At or near point of generation) labeling->saa segregate Segregate as Halogenated Waste (Away from incompatibles) saa->segregate add_waste Add Waste to Container (Keep closed when not in use) segregate->add_waste check_full Container is 90% Full? add_waste->check_full request_pickup Contact EHS/Safety Office for Waste Pickup check_full->request_pickup end Waste Removed by EHS for Final Disposal request_pickup->end

Caption: Decision workflow for handling 5-Bromo-1H-pyrazole-3-carbaldehyde waste.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety Office. Retrieved from [Link]

  • University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Environmental Health & Radiation Safety. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • UTIA Safety Office. (n.d.). Hazardous Waste Guide. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Illinois General Assembly. (n.d.). Part 729 Landfills: Prohibited Hazardous Wastes. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-1H-pyrazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • AERU. (2023, June 7). 5-bromo-N-methyl-1H-pyrazole-3-carboxamide (Ref: IN F6L99). Retrieved from [Link]

  • Angene Chemical. (2025, September 8). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling and Disposal of 5-Bromo-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-1H-pyrazole-3-carbaldehyde. By moving beyond a simple checklist and explaining the causality behind each procedural step, this document aims to be your preferred source for information on laboratory safety and chemical handling, building a foundation of deep trust.

Immediate Safety and Hazard Overview

Based on analogous compounds, 5-Bromo-1H-pyrazole-3-carbaldehyde should be treated as a hazardous substance with the following potential effects[1]:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

Due to these potential hazards, adherence to strict safety protocols is not merely a recommendation but a necessity for ensuring personnel safety and experimental integrity.

Operational Plan: From Receipt to Use

A systematic approach to handling 5-Bromo-1H-pyrazole-3-carbaldehyde minimizes exposure and reduces the risk of incidents.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents[2][3]. Keep the container tightly closed to prevent the absorption of moisture and to contain any vapors.

Engineering Controls: Your First Line of Defense

All handling of 5-Bromo-1H-pyrazole-3-carbaldehyde, including weighing and solution preparation, must be conducted within a certified chemical fume hood to ensure adequate ventilation and to prevent the inhalation of dust or vapors[4][5]. The work area should be equipped with an eyewash station and a safety shower, both of which should be tested regularly.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following table summarizes the required PPE for handling 5-Bromo-1H-pyrazole-3-carbaldehyde.

Body PartRequired PPERationale and Best Practices
Hands Chemical-resistant gloves (Nitrile rubber recommended)Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or puncture before use. For prolonged contact, consider double-gloving. Dispose of contaminated gloves in accordance with hazardous waste procedures[4].
Eyes/Face Safety goggles with side shields or a full-face shieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and airborne particles. A face shield should be worn over safety goggles when there is a significant risk of splashing[6].
Body Laboratory coatA fully buttoned, long-sleeved laboratory coat made of a suitable material should be worn to protect the skin and personal clothing from contamination[6].
Respiratory Use within a chemical fume hood. If not feasible, a NIOSH-approved respirator is necessary.A properly functioning chemical fume hood is the primary means of respiratory protection. If engineering controls are insufficient to maintain exposure below acceptable limits, a fitted respirator may be required.
Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the required amount of 5-Bromo-1H-pyrazole-3-carbaldehyde on a tared weigh boat within the fume hood. Avoid creating dust.

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to prevent splashing.

  • Post-Handling: After use, decontaminate the work surface with an appropriate solvent. Remove PPE carefully to avoid self-contamination, and wash hands thoroughly with soap and water.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling 5-Bromo-1H-pyrazole-3-carbaldehyde.

Safe Handling Workflow for 5-Bromo-1H-pyrazole-3-carbaldehyde cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Verify Fume Hood Operation & Clear Workspace Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Proceed to handling Dissolve Prepare Solution (if applicable) Weigh->Dissolve Decontaminate Decontaminate Work Surface Dissolve->Decontaminate Complete handling Dispose_Waste Segregate & Dispose of Hazardous Waste Decontaminate->Dispose_Waste Remove_PPE Carefully Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A flowchart outlining the key steps for the safe handling of 5-Bromo-1H-pyrazole-3-carbaldehyde.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of 5-Bromo-1H-pyrazole-3-carbaldehyde and its containers can pose a significant risk to the environment. Adherence to the following disposal protocol is mandatory.

Waste Segregation and Collection

All waste materials contaminated with 5-Bromo-1H-pyrazole-3-carbaldehyde, including excess reagent, contaminated PPE (gloves, etc.), and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container[7]. The container should be made of a material compatible with the chemical.

Labeling

The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste 5-Bromo-1H-pyrazole-3-carbaldehyde"[7].

Storage of Waste

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by a licensed disposal service.

Disposal Method

The recommended method for the disposal of 5-Bromo-1H-pyrazole-3-carbaldehyde is through a licensed chemical waste disposal company. The most appropriate disposal technique is likely to be incineration in a chemical incinerator equipped with an afterburner and scrubber[5]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[5].

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

By integrating these safety and handling protocols into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues.

References

  • MSDS of 5-Bromo-3-methyl-1H-pyrazole. (n.d.). [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.